molecular formula C6H12O2 B1294369 3-Ethyl-3-oxetanemethanol CAS No. 3047-32-3

3-Ethyl-3-oxetanemethanol

Cat. No.: B1294369
CAS No.: 3047-32-3
M. Wt: 116.16 g/mol
InChI Key: UNMJLQGKEDTEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-oxetanemethanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMJLQGKEDTEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-61-4
Record name 3-Ethyl-3-hydroxymethyloxetane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26221-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8062812
Record name 3-Oxetanemethanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 3-Oxetanemethanol, 3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3047-32-3
Record name OXT 101
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3047-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OXT-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxetanemethanol, 3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Oxetanemethanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyloxetane-3-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXT-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622325VBYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-3-oxetanemethanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this versatile oxetane (B1205548) derivative.

Core Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2][3] It is a valuable building block in organic synthesis, particularly in the formation of polymers and as an intermediate for pharmaceuticals.[1][3][4][5] Its miscibility in water enhances its utility in various applications.[1][3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[2][3][5][6][7][8][9][10][11]
Molecular Weight 116.16 g/mol [2][3][6][7][8][9][10][11]
CAS Number 3047-32-3[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Density 1.019 g/mL at 25 °C[1][2][3][7][10]
Boiling Point 96 °C at 4 mmHg, 203 °C at 760 mmHg[1][2][3][5][9][10][15]
Refractive Index n20/D 1.453[1][3][7][9][10]
Flash Point 108 °C (closed cup)[7][10]
Water Solubility Miscible[1][3]
Appearance Clear colorless liquid[1][2][3]

Chemical Structure

The structure of this compound features a strained four-membered oxetane ring, which is key to its reactivity, particularly in polymerization reactions.[4] The primary hydroxyl group allows for a wide range of chemical modifications.[4]

  • IUPAC Name : (3-ethyloxetan-3-yl)methanol[5][7][14]

  • SMILES : CCC1(CO)COC1[7][10][12]

  • InChI Key : UNMJLQGKEDTEKJ-UHFFFAOYSA-N[7][8][11][12]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[4] A detailed protocol is described below.[1][6]

Materials:

  • Trimethylolpropane (1, 26.8 g, 0.2 mol)

  • Diethyl carbonate (23.6 g, 0.2 mol)

  • Potassium hydroxide (B78521) (0.1 g, 1.8 mmol)

  • Absolute ethyl alcohol (2 ml)

Procedure:

  • A mixture of trimethylolpropane, diethyl carbonate, and potassium hydroxide in absolute ethyl alcohol is refluxed in an oil bath at 110 °C for 1 hour.[1][6]

  • The mixture is then distilled at 110 °C for 1 hour to remove the ethanol.[1][6]

  • Distillation is continued, and the temperature of the oil bath is raised to 140 °C.[1][6]

  • Following distillation, a vacuum is applied for 1 hour to remove any excess solvent.[1][6]

  • The reaction mixture is heated to above 185 °C, and the product is collected in a cold trap under vacuum.[1][6]

  • This procedure typically yields over 85% of the theoretical yield.[1][6]

synthesis_workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product TMP Trimethylolpropane Reflux Reflux at 110°C for 1h TMP->Reflux DEC Diethyl Carbonate DEC->Reflux KOH Potassium Hydroxide KOH->Reflux EtOH Ethanol EtOH->Reflux Distill_1 Distill at 110°C for 1h Reflux->Distill_1 Distill_2 Continue Distillation to 140°C Distill_1->Distill_2 Vacuum Apply Vacuum for 1h Distill_2->Vacuum Final_Distill Distill >185°C under Vacuum Vacuum->Final_Distill Product This compound Final_Distill->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

  • ¹H-NMR (CDCl₃, δ, ppm): 0.80–0.83 (t, 3H, –CH₂CH₃), 1.61–1.66 (q, 2H, –CH₂CH₃), 3.62 (s, 2H, –CH₂OH), 3.66 (s, 1H, –CH₂OH), 4.31–4.32 and 4.38–4.39 (d, 4H, –CH₂O).[1][6]

Applications in Research and Development

This compound serves as a crucial monomer for the production of polyoxetanes. These polymers are noted for their excellent mechanical properties, low surface energy, and good chemical resistance, making them suitable for advanced coatings and specialty resins.[4] The presence of a primary hydroxyl group also allows for its use as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][4] For instance, it can be used to synthesize amphiphilic hyperbranched polyethers which have applications as pigment dispersants.[1] It is also used in the preparation of thermal curing ink-jet inks.[2]

Safety and Handling

This compound is considered a combustible liquid and may cause respiratory irritation, skin irritation, and serious eye irritation.[10][16] It is harmful if swallowed.[16][17] Proper personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[16] It should be stored in a well-ventilated place in a tightly closed container.[16][17] The compound is stable under normal conditions, and hazardous polymerization will not occur.[16][17]

References

Spectroscopic Profile of 3-Ethyl-3-oxetanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-3-oxetanemethanol (CAS No. 3047-32-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

This compound is a heterocyclic compound of growing interest in polymer chemistry and pharmaceutical development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: (3-Ethyloxetan-3-yl)methanol

  • Molecular Formula: C₆H₁₂O₂

  • Molecular Weight: 116.16 g/mol

  • Appearance: Colorless liquid

Spectroscopic Data

A summary of the available spectroscopic data is presented below. These data points are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.38 - 4.39d2H-CH₂- (oxetane ring)
4.31 - 4.32d2H-CH₂- (oxetane ring)
3.66s1H-OH
3.62s2H-CH₂OH
1.61 - 1.66q2H-CH₂CH₃
0.80 - 0.83t3H-CH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The condensed phase IR spectrum of this compound is available from the NIST WebBook.[1]

Wavenumber (cm⁻¹)Description
~3400 (broad)O-H stretching (alcohol)
~2960-2850C-H stretching (alkane)
~1040C-O stretching (alcohol and ether)
~980Oxetane (B1205548) ring vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, analysis of its structure suggests characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 116. Key fragments would likely arise from the loss of a hydroxymethyl group (-CH₂OH, 31 Da) or an ethyl group (-CH₂CH₃, 29 Da), and cleavage of the oxetane ring.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: Proton-decoupled pulse sequences are typically used to obtain a spectrum with single lines for each unique carbon atom.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The instrument is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Visualization of Methodologies

To illustrate the workflow of spectroscopic data acquisition and the chemical structure, the following diagrams are provided.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Ring Strain Energy of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring strain energy of 3-Ethyl-3-oxetanemethanol, a crucial parameter influencing its reactivity and utility in medicinal chemistry and materials science. The document details the theoretical basis of ring strain in oxetane (B1205548) systems, presents available quantitative data, outlines the experimental and computational methodologies for its determination, and situates this knowledge within the broader context of its applications in drug discovery.

Introduction to Oxetane Ring Strain

Oxetanes, four-membered heterocyclic ethers, are of significant interest in drug discovery and medicinal chemistry due to their unique physicochemical properties.[1][2][3] The inherent ring strain in the oxetane nucleus, a consequence of bond angle deviation from the ideal tetrahedral geometry, is a key determinant of their chemical behavior.[4][5] This strain energy not only influences their reactivity in ring-opening reactions but also contributes to the conformational rigidity and metabolic stability of molecules into which they are incorporated.[6][7] this compound, a substituted oxetane, serves as a valuable building block in the synthesis of polymers and as a motif in the design of novel therapeutic agents.[8][9] Understanding its ring strain energy is therefore critical for predicting its reactivity and optimizing its application in various scientific domains.

Quantitative Analysis of Ring Strain Energy

CompoundRing SizeSubstitutionRing Strain Energy (kcal/mol)Ring Strain Energy (kJ/mol)
Cyclohexane6Unsubstituted~0~0
Tetrahydrofuran5Unsubstituted5.623.4
Cyclopentane5Unsubstituted6.225.9
Thietane4Unsubstituted19.682.0
Oxetane4Unsubstituted25.5106.3-107
This compound 4 3,3-disubstituted ~21.9 (estimated) ~91.6 (estimated)
Cyclobutane4Unsubstituted26.3109.9
Thiirane3Unsubstituted19.882.8
Oxirane3Unsubstituted27.3114.2

Note: The value for this compound is an estimate based on the reduction in strain observed for other 3,3-disubstituted oxetanes relative to the parent oxetane.[12]

Experimental and Computational Protocols for Determining Ring Strain Energy

The determination of ring strain energy is not direct but is calculated by comparing the heat of formation of the cyclic molecule to a hypothetical strain-free acyclic analogue.[13] Both experimental and computational methods are employed for this purpose.

3.1. Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a classical experimental technique used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified compound (e.g., this compound) is encapsulated in a combustible container.

  • Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with excess pure oxygen.

  • Combustion: The sample is ignited, and the complete combustion reaction is monitored.

  • Temperature Measurement: The change in temperature of the surrounding water bath is meticulously recorded to calculate the heat released during combustion.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

  • Ring Strain Energy Calculation: The ring strain energy is determined by comparing the experimental enthalpy of formation with the theoretical enthalpy of formation of a suitable strain-free acyclic reference compound.

3.2. Computational Protocol: Ab Initio Calculations

Ab initio quantum chemistry methods provide a powerful tool for calculating the ring strain energy from first principles.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structures of the cyclic molecule (this compound) and a suitable strain-free acyclic reference molecule are optimized using a high level of theory (e.g., Møller-Plesset perturbation theory, MP2) and a sufficiently large basis set (e.g., 6-31G* or larger).[14][15]

  • Vibrational Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE).

  • Total Energy Calculation: The total electronic energies of the optimized structures are calculated.

  • Homodesmotic Reaction Scheme: A balanced homodesmotic reaction is constructed. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. For this compound, a possible reaction could be: this compound + 2 * Propane -> Diethyl ether + 2-Methyl-2-butanol

  • Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change of this homodesmotic reaction.

Role in Drug Discovery and Signaling Pathways

The oxetane motif is increasingly incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and lipophilicity.[6][16] While this compound itself is not a known drug, the oxetane ring it contains is a key feature in various bioactive molecules that target a range of proteins, including kinases and enzymes.[1] For instance, oxetane-containing compounds have been developed as inhibitors of enzymes like aldehyde dehydrogenase 1A (ALDH1A) and have been shown to modulate signaling pathways such as the Wnt/PI3K-Akt pathway.[1][17]

Below is a conceptual diagram illustrating the role of an oxetane-containing inhibitor in a generic kinase signaling pathway.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Leads to Inhibitor Oxetane-Containing Inhibitor Inhibitor->Kinase Inhibits

Caption: Conceptual Kinase Signaling Pathway Inhibition.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound is a key step for its use as a building block. A common laboratory-scale synthesis involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[9][18]

G Reactants Trimethylolpropane & Diethyl Carbonate Reflux Reflux at 110°C Reactants->Reflux Catalyst KOH / EtOH Catalyst->Reflux Distill Distillation to 140°C Reflux->Distill Vacuum Vacuum to Remove Excess Solvent Distill->Vacuum Heat Heat >185°C under Vacuum Vacuum->Heat Product This compound (>85% Yield) Heat->Product

Caption: Synthetic Workflow for this compound.

Logical Relationship: Factors Contributing to Ring Strain

The total ring strain in a cyclic molecule like this compound is a composite of several energetic penalties arising from its constrained geometry.

G RingStrain Total Ring Strain Energy AngleStrain Angle Strain (Baeyer Strain) RingStrain->AngleStrain TorsionalStrain Torsional Strain (Pitzer Strain) RingStrain->TorsionalStrain TransannularStrain Transannular Strain RingStrain->TransannularStrain BondAngle Deviation from Ideal Bond Angles (e.g., 109.5°) AngleStrain->BondAngle Eclipsing Eclipsing Interactions of Substituents TorsionalStrain->Eclipsing Steric Steric Crowding Across the Ring TransannularStrain->Steric

Caption: Components of Ring Strain Energy.

Conclusion

The ring strain energy of this compound is a fundamental property that dictates its chemical reactivity and utility. While direct experimental measurement is challenging, reliable estimates and a thorough understanding of the contributing factors can be achieved through a combination of data from analogous compounds, combustion calorimetry, and ab initio calculations. For researchers in drug development and materials science, a firm grasp of this concept is essential for the rational design and application of oxetane-containing molecules. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for further investigation and innovation in this exciting area of chemistry.

References

Thermal Stability and Decomposition of 3-Ethyl-3-oxetanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-Ethyl-3-oxetanemethanol. Due to a lack of specific published experimental data on the thermal analysis of the monomer, this document combines known physical properties with a hypothesized decomposition pathway based on the principles of organic chemistry and the behavior of related oxetane (B1205548) compounds. Standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed to facilitate future research and data collection in this area. This guide aims to serve as a foundational resource for professionals working with this compound in polymer chemistry, pharmaceutical development, and materials science.

Introduction

This compound is a versatile bifunctional molecule characterized by a strained four-membered oxetane ring and a primary hydroxyl group. This unique structure makes it a valuable monomer for cationic ring-opening polymerization, leading to the formation of high-performance polyethers with applications in coatings, adhesives, and as building blocks in pharmaceutical synthesis. An understanding of the thermal stability and decomposition behavior of the this compound monomer is critical for ensuring safe handling, establishing appropriate processing parameters, and predicting the long-term stability of materials derived from it.

While this compound is generally considered stable under normal atmospheric conditions, its behavior at elevated temperatures is not well-documented in publicly available literature. This guide consolidates the available information and presents a theoretical framework for its thermal decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for the design of experimental procedures and for understanding the physical behavior of the compound.

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
AppearanceColorless to pale yellow viscous liquid
Boiling Point96 °C at 4 mmHg
Density1.019 g/mL at 25 °C
Flash Point108 °C
SolubilityModerately soluble in common polar organic solvents
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO₂)

Table 1: Physicochemical Properties of this compound

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the pyrolysis of this compound, a plausible decomposition pathway can be hypothesized based on the known chemistry of oxetanes and other cyclic ethers. The high ring strain of the oxetane moiety makes it the most likely point of initial bond cleavage at elevated temperatures. The decomposition is anticipated to proceed through a series of ring-opening and fragmentation reactions.

A simplified, proposed decomposition pathway is illustrated in the diagram below. The initial step is likely the homolytic cleavage of a C-C or C-O bond within the oxetane ring, leading to the formation of diradical intermediates. These highly reactive species can then undergo further fragmentation to yield smaller, more stable molecules.

Solubility Profile of 3-Ethyl-3-oxetanemethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-3-oxetanemethanol, a key intermediate in pharmaceutical and polymer synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for its synthesis, and general methodologies for solubility determination.

Qualitative Solubility Data

This compound is consistently reported to be miscible with water.[1][2][3] It also exhibits moderate solubility in common polar organic solvents.[1] A summary of its qualitative solubility is presented in the table below.

Solvent ClassificationSolvent ExamplesQualitative SolubilityReference
Polar Protic WaterMiscible[1][2][3]
EthanolModerately Soluble[1]
Polar Aprotic AcetoneModerately Soluble[1]
DimethylformamideModerately Soluble[1]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a detailed method for its synthesis has been documented. Additionally, a general procedure for determining liquid-liquid miscibility is provided to guide researchers in their own assessments.

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[4] A detailed protocol is as follows:[5][6]

Materials:

  • Trimethylolpropane

  • Diethyl carbonate

  • Potassium hydroxide (B78521)

  • Absolute ethyl alcohol

Procedure:

  • A mixture of trimethylolpropane (1 equivalent), diethyl carbonate (1 equivalent), and a catalytic amount of potassium hydroxide in absolute ethyl alcohol is refluxed in an oil bath at 110°C for 1 hour.[5][6]

  • The mixture is then distilled at 110°C for 1 hour to remove the alcohol.[5][6]

  • Distillation is continued, and the temperature of the oil bath is raised to 140°C.[5][6]

  • Following distillation, a vacuum is applied for 1 hour to remove any excess solvent.[5][6]

  • The reaction mixture is then heated to above 185°C under vacuum, and the distilled this compound is collected in a cold trap.[5][6]

This procedure is reported to yield the product in over 85% of the theoretical yield.[6]

General Protocol for Determining Liquid-Liquid Miscibility

The following is a general experimental protocol for the visual determination of miscibility between two liquids at a given temperature.

Materials:

  • Test liquid 1 (e.g., this compound)

  • Test liquid 2 (organic solvent)

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Constant temperature bath (optional)

Procedure:

  • Ensure all glassware is clean and dry.

  • To a clean test tube, add a specific volume (e.g., 1 mL) of the first liquid.

  • To the same test tube, add an equal volume of the second liquid.

  • Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand and observe.

  • Observation:

    • If the mixture remains a single, clear phase with no visible interface, the two liquids are miscible at that proportion.

    • If the mixture separates into two distinct layers, the liquids are immiscible.

    • If the mixture appears cloudy or forms an emulsion, the liquids have partial miscibility.

  • To further investigate the range of miscibility, the experiment can be repeated with varying volume ratios of the two liquids (e.g., 1:9, 2:8, ... , 9:1).

  • For temperature-dependent studies, the test tubes can be incubated in a constant temperature bath before and after mixing.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product TMP Trimethylolpropane Reflux Reflux at 110°C for 1h TMP->Reflux DEC Diethyl Carbonate DEC->Reflux KOH Potassium Hydroxide KOH->Reflux EtOH Ethyl Alcohol EtOH->Reflux Distill_EtOH Distill at 110°C for 1h Reflux->Distill_EtOH Distill_140 Continue Distillation at 140°C Distill_EtOH->Distill_140 Vacuum_Solvent Vacuum to Remove Excess Solvent Distill_140->Vacuum_Solvent Vacuum_Distill Vacuum Distillation (>185°C) Vacuum_Solvent->Vacuum_Distill Product This compound Vacuum_Distill->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3), a versatile heterocyclic compound. This document collates its core physicochemical properties, toxicological data, detailed experimental protocols for its synthesis and polymerization, and its applications in materials science and pharmaceutical development.

Core Properties

This compound, also known as (3-ethyloxetan-3-yl)methanol or Trimethylolpropane (B17298) oxetane (B1205548) (TMPO), is a clear, colorless liquid.[1][2] Its unique structure, featuring a strained four-membered oxetane ring and a primary hydroxyl group, makes it a valuable reactive monomer and synthetic intermediate.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 3047-32-3
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Clear colorless liquid[2]
Boiling Point 96 °C at 4 mmHg
Density 1.019 g/mL at 25 °C
Refractive Index (n20/D) 1.453
Flash Point 108 °C (226.4 °F) - closed cup
Water Solubility Miscible[2]
Vapor Pressure 3.1 Pa at 25 °C[2]
pKa (Predicted) 14.58 ± 0.10[2]
LogP (Predicted) 0.6 at 25 °C[2]

Synthesis and Reactivity

The primary route for synthesizing this compound involves the intramolecular cyclization of a trimethylolpropane derivative.[3] The strained oxetane ring is susceptible to ring-opening reactions, particularly under cationic conditions, which is the basis for its use in polymerization.[3]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis is achieved through the reaction of trimethylolpropane with diethyl carbonate.[5][6]

Materials:

  • Trimethylolpropane (26.8 g, 0.2 mol)

  • Diethyl carbonate (23.6 g, 0.2 mol)

  • Potassium hydroxide (B78521) (0.1 g, 1.8 mmol)

  • Absolute ethyl alcohol (2 mL)

Procedure:

  • A mixture of trimethylolpropane, diethyl carbonate, potassium hydroxide, and absolute ethyl alcohol is refluxed in an oil bath at 110 °C for 1 hour.[6]

  • Following reflux, the mixture is distilled at 110 °C for 1 hour to remove the bulk of the solvent.[6]

  • Distillation is continued, increasing the oil bath temperature to 140 °C.[6]

  • After distillation, a vacuum is applied for 1 hour to remove any residual solvent.[6]

  • The temperature is then raised above 185 °C, and the product is collected in a cold trap under vacuum. This procedure typically yields over 85% of the theoretical product.[6]

G Workflow for Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Steps cluster_product Final Product A Trimethylolpropane D 1. Reflux at 110°C for 1h A->D Combine B Diethyl Carbonate B->D Combine C KOH in Ethanol C->D Combine E 2. Distill at 110-140°C D->E F 3. Apply Vacuum E->F G 4. Distill >185°C under vacuum F->G H This compound G->H Collect in cold trap

Synthesis Workflow Diagram

Applications

Polymer Chemistry

This compound is a key monomer for producing polyoxetanes via cationic ring-opening polymerization.[3] These resulting hyperbranched polyethers are valued for their excellent mechanical properties, thermal stability, and chemical resistance. They find use in advanced applications such as specialty coatings, adhesives, and ink-jet ink formulations.[4]

Experimental Protocol: Cationic Ring-Opening Polymerization

Hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes can be synthesized using a core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP).

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) (10.25 g, 88.36 mmol)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (2.36 g, 17.62 mmol)

  • Dichloromethane (300 mL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.13 g, 0.92 mmol)

  • Ethanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and nitrogen inlet, dissolve TMP in dichloromethane.

  • Degas the reaction vessel with nitrogen for 20 minutes.

  • Add the catalyst, BF₃·OEt₂, via syringe and heat the mixture to 70 °C.

  • Add the EHO monomer dropwise at a rate of approximately 5 mL/h.

  • Maintain the reaction at 70 °C for 2 hours after the addition is complete.

  • Quench the reaction by adding ethanol.

  • Precipitate the resulting polymer product in cold diethyl ether and dry it under a vacuum. The yield is typically between 89% and 95%.

G Mechanism of Cationic Ring-Opening Polymerization Initiation Initiation Propagation Propagation Branching Branching Termination Termination Monomer Oxetane Monomer (EHO) ActiveCenter Activated Monomer (Oxonium Ion) Monomer->ActiveCenter Forms PolymerChain Growing Polymer Chain Monomer->PolymerChain Adds to chain Catalyst Catalyst (e.g., BF₃) Catalyst->Monomer Activates ActiveCenter->Monomer Attacks another monomer BranchedPolymer Branched Polymer Structure ActiveCenter->BranchedPolymer Forms PolymerChain->ActiveCenter Regenerates active center Hydroxyl Pendant -OH group on polymer chain PolymerChain->Hydroxyl Contains Hydroxyl->ActiveCenter Acts as new initiator QuenchAgent Quenching Agent (e.g., Ethanol) BranchedPolymer->QuenchAgent Reacts with QuenchedPolymer Final Polymer QuenchAgent->QuenchedPolymer Terminates

Cationic Polymerization Mechanism
Pharmaceutical and Drug Development

The oxetane ring is a valuable motif in medicinal chemistry.[4] Its incorporation into molecules can improve key physicochemical properties relevant to drug development, such as aqueous solubility and metabolic stability.[7] this compound serves as a key building block for introducing this functional group into more complex molecules, facilitating the creation of novel drug candidates.[4] While no specific biological signaling pathways have been reported for this compound itself, it is a precursor for compounds that may target a wide range of biological systems.

G Role of this compound in Drug Discovery A This compound (Building Block) B Chemical Synthesis & Functionalization A->B C Novel Oxetane-Containing Compound Library B->C Generates D High-Throughput Screening (HTS) C->D Input for E Identification of 'Hit' Compounds D->E Yields F Lead Optimization (Structure-Activity Relationship) E->F Input for G Preclinical Candidate F->G Leads to

Drug Discovery Workflow

Spectroscopic Analysis

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the ethyl and oxetane methanol (B129727) structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCitations
0.80–0.83triplet3H-CH₂CH₃ [5]
1.61–1.66quartet2H-CH₂ CH₃[5]
3.62singlet2H-CH₂ OH[5]
3.66singlet1H-CH₂OH [5]
4.31–4.32 & 4.38–4.39doublet4HOxetane -CH₂ O-[5]
Spectrum recorded in CDCl₃.
Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol):

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300-500 MHz for ¹H). For ¹³C NMR, typical acquisition frequencies range from 75 to 125 MHz.[8]

Infrared (IR) Spectroscopy (General Protocol for Liquids):

  • Sample Preparation: Place one small drop of neat this compound onto the surface of a salt plate (e.g., KBr, NaCl).[9]

  • Place a second salt plate on top of the first to create a thin capillary film of the liquid between the plates.[9]

  • Data Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Safety and Toxicology

This compound is considered hazardous and should be handled with appropriate personal protective equipment.[7]

Toxicological Data Summary
EndpointSpeciesValueCitations
Acute Toxicity (Oral) -No data available[7]
Acute Toxicity (Dermal) -No data available[7]
Acute Toxicity (Inhalation) RatLC50 > 4.93 mg/L (4 h)[1]
GHS Hazard Information
  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements (selected):

    • P261: Avoid breathing mist/vapors/spray.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P405: Store locked up.[7]

References

Methodological & Application

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization (CROP) of 3-Ethyl-3-oxetanemethanol (EHO). This monomer is a valuable building block for the synthesis of hyperbranched polyethers with applications in coatings, adhesives, and as scaffolds in drug delivery systems.

Introduction

This compound is a cyclic ether with a strained four-membered ring, making it susceptible to ring-opening polymerization. Cationic polymerization of EHO proceeds via a chain-growth mechanism, leading to the formation of poly(3-ethyl-3-hydroxymethyl)oxetane), a hyperbranched polyether. The presence of a hydroxyl group in each monomer unit allows for the formation of dendritic, linear, and terminal units, resulting in a complex and highly functional polymer architecture.

The polymerization can be initiated by various cationic initiators, including Lewis acids, protic acids, and photoinitiators. The choice of initiator and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and degree of branching.

Polymerization Mechanisms

The cationic ring-opening polymerization of this compound can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer Mechanism (AMM).[1][2] In practice, both mechanisms can coexist, and the dominant pathway is influenced by reaction conditions.[3]

Active Chain End (ACE) Mechanism

In the ACE mechanism, the initiator activates the monomer, creating a propagating species with a reactive cationic center at the chain end. This active chain end then attacks another monomer molecule, adding it to the growing polymer chain.

Activated Monomer Mechanism (AMM)

In the AMM, the monomer is protonated or activated by the initiator, and this activated monomer then reacts with a neutral polymer chain, typically at a hydroxyl end group. This mechanism is often favored when the monomer is added slowly to the reaction mixture.

Data Presentation

Polymerization of this compound with Trimethylolpropane (TMP) as Core and BF₃·OEt₂ as Initiator

This table summarizes the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes with varying theoretical molar masses.

Sample IDTMP:EHO Molar RatioTheoretical Molar Mass ( g/mol )Dispersity (Đ)
POX-11:57141.77
POX-21:1012942.15
POX-31:2530393.21
POX-41:5059423.75

Data sourced from Parzuchowski et al.[4][5]

Influence of Temperature on the Degree of Branching

The reaction temperature has a significant impact on the degree of branching in the resulting polymer when using a constant initiator concentration.

Reaction Temperature (°C)Degree of Branching
-300.21
-20.36
300.43
700.50

Data sourced from Parzuchowski et al.[2]

Thermal Properties of Poly(3-benzyloxymethyl-3-ethyl-oxetane)
PropertyValue
Glass Transition Temperature (Tg)Varies with co-monomer content
Decomposition Temperature (TGA)Improved with co-monomer addition

Qualitative data from a study on a related oxetane (B1205548) monomer.[6] For amorphous hyperbranched polyethers, the glass transition temperature (Tg) has been observed to initially increase with the degree of branching, reach a maximum, and then decrease.

Experimental Protocols

Protocol for Cationic Ring-Opening Polymerization using BF₃·OEt₂

This protocol describes the synthesis of a hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane using a core molecule.

Materials:

  • 3-Ethyl-3-hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (anhydrous)

  • Ethanol

  • Diethyl ether (cold)

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.[2]

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.[2]

  • Add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) via syringe.[2]

  • Heat the reaction mixture to 70 °C.[2]

  • Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.[2]

  • After the addition is complete, maintain the reaction at 70 °C for 2 hours.[2]

  • Quench the reaction by adding ethanol.[2]

  • Precipitate the polymer product in cold diethyl ether.[2]

  • Dry the polymer under vacuum.[2]

Characterization: The resulting polymer can be characterized by:

  • NMR Spectroscopy: To confirm the hyperbranched structure and identify dendritic, linear, and terminal units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity.

  • MALDI-TOF Mass Spectrometry: To analyze the macromolecular morphology.

Protocol for Photoinitiated Cationic Ring-Opening Polymerization

This protocol provides a general guideline for the UV curing of EHO.

Materials:

  • This compound (EHO)

  • Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

  • (Optional) Sensitizer (B1316253) (e.g., thioxanthone derivative)

  • (Optional) Co-monomer/kick-starter (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

Procedure:

  • Prepare a formulation by mixing EHO with 0.5-2 wt% of the diaryliodonium salt photoinitiator. If a sensitizer is used, it is typically added at a concentration of 0.1-0.5 wt%.

  • If a "kick-starting" effect is desired to reduce the induction period, add a reactive epoxide co-monomer.[6]

  • Apply a thin film of the formulation onto a substrate.

  • Expose the film to a UV light source (e.g., medium-pressure mercury lamp or a 365 nm LED) with a suitable intensity.[7]

  • The polymerization is typically rapid and can be monitored by real-time FTIR by observing the disappearance of the oxetane ring vibrational band.

Visualizations

Cationic Ring-Opening Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_branching Branching I Initiator (e.g., H⁺) M Monomer (EHO) I->M Protonation IM Activated Monomer M->IM P Propagating Chain IM->P Chain Growth M2 Monomer P->M2 Nucleophilic Attack P2 Longer Chain M2->P2 P3 Propagating Chain PolymerOH Polymer Chain with -OH P3->PolymerOH Chain Transfer Branched Branched Polymer PolymerOH->Branched

Caption: General mechanism of cationic ring-opening polymerization of EHO.

Experimental Workflow for CROP

Workflow Setup Reaction Setup (Flask, Stirrer, N₂) Reagents Add Solvent and Core Molecule (TMP) Setup->Reagents Degas Degas with Nitrogen Reagents->Degas Initiator Add Initiator (BF₃·OEt₂) Degas->Initiator Monomer Add Monomer (EHO) Dropwise Initiator->Monomer React React at Elevated Temperature Monomer->React Quench Quench Reaction React->Quench Purify Precipitate and Dry Polymer Quench->Purify Characterize Characterize Polymer (NMR, GPC, etc.) Purify->Characterize

Caption: Experimental workflow for the synthesis of poly(EHO).

Active Chain End vs. Activated Monomer Mechanism

Mechanisms cluster_ace Active Chain End (ACE) Mechanism cluster_amm Activated Monomer Mechanism (AMM) ace_p Polymer⁺ ace_m Monomer ace_p->ace_m Attack ace_p2 Polymer-Monomer⁺ ace_m->ace_p2 amm_m Monomer amm_h H⁺ amm_m->amm_h Protonation amm_mh Monomer-H⁺ amm_h->amm_mh amm_p2 Polymer-Monomer-OH + H⁺ amm_mh->amm_p2 amm_p Polymer-OH amm_p->amm_mh Attack

Caption: Comparison of ACE and AMM polymerization pathways.

References

Application Notes and Protocols for the Photoinitiated Polymerization of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-3-oxetanemethanol, also known as 3-hydroxymethyl-3-ethyloxetane (EHO), is a versatile monomer employed in cationic photopolymerization.[1] Its utility stems from the strained four-membered ether ring which readily undergoes cationic ring-opening polymerization upon exposure to UV light in the presence of a suitable photoinitiator.[2][3][4] This process is characterized by several advantageous features, including rapid curing, low shrinkage, and resistance to oxygen inhibition, making it a subject of interest for applications in coatings, adhesives, and advanced materials.[4][5]

The polymerization of oxetanes is known to have a characteristic induction period, which is then followed by a rapid and exothermic polymerization phase.[6] To mitigate this induction period and enhance the reaction rate and final monomer conversion, various strategies are employed, such as copolymerization with more reactive monomers like epoxides.[2][3][6]

These application notes provide a detailed protocol for the photoinitiated cationic polymerization of this compound, including the influence of photoinitiator concentration and the use of co-monomers to enhance polymerization kinetics and material properties.

Reaction Mechanism: Cationic Ring-Opening Polymerization

The photoinitiated cationic polymerization of this compound proceeds through a well-established ring-opening mechanism. The key steps are outlined below:

  • Photoinitiation: Upon UV irradiation, the photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt) undergoes photolysis to generate a strong Brønsted acid (H+).

  • Initiation: The proton from the acid protonates the oxygen atom of the oxetane (B1205548) ring of a monomer molecule, forming a secondary oxonium ion.

  • Propagation: A nucleophilic attack by the oxygen of another monomer molecule opens the protonated oxetane ring, leading to the formation of a new oxonium ion at the end of the growing polymer chain. This process repeats, propagating the polymer chain.

  • Chain Transfer and Termination: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.

The polymerization of 3,3-disubstituted oxetanes often involves a long-lived tertiary oxonium ion intermediate, which contributes to an induction period before rapid polymerization occurs.[3][6]

Diagram of the Experimental Workflow

experimental_workflow prep Formulation Preparation coating Substrate Coating prep->coating Apply formulation p1 uv_cure UV Curing coating->uv_cure Expose to UV light analysis Analysis uv_cure->analysis Analyze cured polymer a1 sub_prep1 Mix Monomer & Co-monomer sub_prep2 Add Photoinitiator sub_prep1->sub_prep2 sub_prep3 Homogenize Mixture sub_prep2->sub_prep3 p2 sub_prep3->p2 sub_analysis1 RT-FTIR (Kinetics) sub_analysis2 DMA (Mechanical Properties) sub_analysis3 TGA (Thermal Stability) a2 p1->sub_prep1

Caption: Experimental workflow for photoinitiated polymerization.

Experimental Protocols

This section details the materials, equipment, and procedures for the photoinitiated polymerization of this compound.

Materials:

  • Monomer: this compound (EHO), purity >96%

  • Co-monomer (optional): 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (EPC) or Diglycidyl ether of bisphenol A (DGEBA)

  • Photoinitiator: Triarylsulfonium hexafluoroantimonate salts or Diaryliodonium hexafluoroantimonate salts

  • Substrate: Glass slides or other suitable material

  • Solvent (for cleaning): Acetone, Isopropanol

Equipment:

  • UV Curing System (e.g., medium-pressure mercury lamp with controlled intensity)

  • Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a horizontal transmission setup for monitoring polymerization kinetics

  • Spin coater or film applicator for uniform film thickness

  • Dynamic Mechanical Analyzer (DMA) for thermomechanical characterization

  • Thermogravimetric Analyzer (TGA) for thermal stability analysis

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Formulation Preparation:

    • In a clean, amber vial to protect from ambient light, weigh the desired amount of this compound monomer.

    • If using a co-monomer, add the desired weight percentage to the monomer and mix thoroughly until a homogeneous solution is obtained.

    • Add the photoinitiator at the desired concentration (e.g., 1-3 wt%) to the monomer or monomer/co-monomer mixture.

    • Mix the formulation using a vortex mixer or magnetic stirrer in the dark until the photoinitiator is completely dissolved.

  • Sample Preparation for RT-FTIR Analysis:

    • Place a small drop of the prepared formulation between two polypropylene (B1209903) films.

    • Mount the sample in the RT-FTIR spectrometer.

    • The disappearance of the oxetane ring peak (around 980 cm⁻¹) can be monitored to determine the monomer conversion over time.

  • UV Curing:

    • Apply a thin film of the formulation onto a clean substrate (e.g., a glass slide) using a spin coater or a film applicator to ensure uniform thickness.

    • Place the coated substrate in the UV curing system.

    • Expose the sample to UV radiation of a known intensity (e.g., 30 mW/cm²) for a specified duration. The curing time will depend on the formulation and desired conversion.

  • Post-Curing and Characterization:

    • After UV exposure, the cured polymer film can be carefully removed from the substrate for further analysis.

    • Monomer Conversion: The final monomer conversion can be calculated from the RT-FTIR spectra by comparing the peak area of the oxetane ring before and after curing.

    • Thermomechanical Properties: Analyze the cured film using DMA to determine the glass transition temperature (Tg) and storage modulus.

    • Thermal Stability: Use TGA to assess the thermal decomposition temperature of the polymer.

Diagram of the Polymerization Mechanism

polymerization_mechanism pi Photoinitiator (PI) h_plus Brønsted Acid (H+) pi->h_plus UV Light activated_monomer Protonated Oxetane (Secondary Oxonium Ion) h_plus->activated_monomer monomer1 Oxetane Monomer monomer1->activated_monomer Protonation growing_chain Growing Polymer Chain (New Oxonium Ion) activated_monomer->growing_chain monomer2 Another Oxetane Monomer monomer2->growing_chain Ring-Opening Attack growing_chain->growing_chain Propagation (Addition of Monomers) polymer Polymer growing_chain->polymer Termination/ Chain Transfer

Caption: Cationic ring-opening polymerization mechanism.

Data Presentation

The following tables summarize the expected influence of photoinitiator and co-monomer concentrations on the polymerization of oxetane monomers. The quantitative data is based on studies of structurally similar oxetane systems and serves as a representative example.[2]

Table 1: Effect of Photoinitiator Concentration on Monomer Conversion

Photoinitiator Concentration (wt%)Polymerization Rate (Rp)Final Monomer Conversion (%)
1ModerateLower
2HighHigher
3Very HighHighest

Note: Increasing the photoinitiator concentration generally leads to a higher polymerization rate and greater final monomer conversion. However, excessively high concentrations can lead to side reactions and may negatively impact the properties of the final polymer.[2][7]

Table 2: Effect of Co-monomer (Epoxide) on Oxetane Polymerization

Formulation (wt% ratio)Oxetane Conversion (%)Observations
100% Oxetane Monomer~17%Significant induction period, low conversion.
95% Oxetane / 5% Epoxide>60%Reduced induction period, significant increase in conversion.
90% Oxetane / 10% Epoxide>80%Further reduction in induction period and higher conversion.
80% Oxetane / 20% Epoxide~90%Rapid polymerization, high final conversion.

Note: The addition of a highly reactive co-monomer like a cycloaliphatic epoxide can dramatically increase the polymerization rate and final conversion of the oxetane monomer.[2] This is often attributed to the "kick-starting" effect where the more reactive epoxide initiates polymerization more readily.[4]

Table 3: Thermomechanical Properties of Cured Polymers

FormulationGlass Transition Temp. (Tg) (°C)Young's Modulus (MPa)Decomposition Temp. (°C)
Poly(oxetane)VariesVariesVaries
Poly(oxetane-co-epoxide)Generally HigherGenerally HigherGenerally Higher

Note: Copolymerization with rigid co-monomers like DGEBA can improve the glass transition temperature, modulus, and thermal stability of the resulting polymer network.[2]

Conclusion

The photoinitiated cationic polymerization of this compound offers a rapid and efficient method for producing cross-linked polymer networks. The polymerization kinetics and final material properties can be effectively tailored by adjusting the photoinitiator concentration and by incorporating co-monomers such as epoxides. The protocols and data presented here provide a foundational guide for researchers and professionals working in polymer chemistry, materials science, and drug development to explore and optimize formulations based on this versatile oxetane monomer.

References

Synthesis of Hyperbranched Polyethers Using 3-Ethyl-3-oxetanemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched polyethers derived from 3-Ethyl-3-oxetanemethanol (EHO). Hyperbranched polymers are highly branched, three-dimensional macromolecules with a unique globular structure and a high density of terminal functional groups. These characteristics make them promising candidates for various applications, including drug delivery, coatings, and adhesives.[1][2] This guide will cover the primary synthesis routes, characterization methods, and key data for researchers working in polymer chemistry and drug development.

Introduction to Hyperbranched Polyethers from EHO

Hyperbranched polyethers based on EHO are synthesized via ring-opening polymerization of the oxetane (B1205548) monomer.[1] The presence of a hydroxyl group in the EHO monomer facilitates a multi-branching polymerization process, leading to the characteristic hyperbranched architecture.[3] The synthesis can be achieved through both cationic and anionic polymerization mechanisms, with the cationic route generally being more efficient for achieving higher molecular weights and degrees of branching.[4] The properties of the resulting hyperbranched polyethers, such as molecular weight, dispersity, and degree of branching, can be tuned by controlling the reaction conditions, including the choice of initiator, core molecule, and temperature.[5][6]

Synthesis Methodologies

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and effective method for synthesizing hyperbranched polyethers from EHO.[4] This method typically involves a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), and a cationic initiator like boron trifluoride diethyl etherate (BF₃Et₂O).[1]

Experimental Protocol: Cationic Polymerization of EHO with a TMP Core [1]

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Boron trifluoride diethyl etherate (BF₃Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 2.36 g (17.62 mmol) of TMP and 300 mL of anhydrous dichloromethane.

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Via syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃Et₂O) to the flask.

  • Heat the reaction mixture to 70 °C.

  • Slowly add the desired amount of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) to the reaction mixture. The ratio of TMP to EHO will determine the theoretical molar mass of the resulting polymer.

  • Maintain the reaction at 70 °C under a nitrogen atmosphere for the desired reaction time (e.g., several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting polymer solution can then be purified, for example, by precipitation in a non-solvent and drying under vacuum.

Reaction Workflow: Cationic Polymerization

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup Flask Three-neck Flask Heating Heat to 70°C Flask->Heating TMP_DCM TMP in DCM TMP_DCM->Flask N2 Nitrogen N2->Flask Degas (20 min) BF3Et2O BF3Et2O Addition Slow Addition BF3Et2O->Addition EHO EHO Monomer EHO->Addition Heating->Addition Polymerization Maintain at 70°C Addition->Polymerization Cooling Cool to RT Polymerization->Cooling Purification Purification Cooling->Purification

Caption: Experimental workflow for the cationic polymerization of EHO.

Cationic Polymerization Mechanism [4]

G Initiation Initiation: Initiator (e.g., BF3) activates the oxetane ring of EHO. Propagation Propagation: Another EHO monomer attacks the activated oxonium ion, leading to ring-opening and chain growth. Initiation->Propagation Forms active center Propagation->Propagation Linear growth Branching Branching: The hydroxyl group of a polymer chain attacks an activated oxonium ion on another chain, creating a branch point. Propagation->Branching Branching reaction Termination Termination: Chain growth is terminated, e.g., by reaction with a nucleophile. Propagation->Termination Branching->Propagation Continues growth Branching->Termination

Caption: Simplified mechanism of cationic ring-opening polymerization of EHO.

Anionic Ring-Opening Polymerization

Anionic polymerization of EHO can be achieved using initiators like sodium hydride (NaH) with co-initiators such as benzyl (B1604629) alcohol (BA) or trimethylolpropane (B17298) (TMP).[3] This method also yields hyperbranched structures due to the presence of pendent hydroxyl groups.[3] However, it has been reported to be less effective, resulting in lower molecular weight polymers compared to the cationic method.[4]

Experimental Protocol: Anionic Polymerization of EHO [3]

Materials:

  • 3-Ethyl-3-hydroxymethyl oxetane (EHO)

  • Sodium hydride (NaH)

  • Benzyl alcohol (BA) or Trimethylolpropane (TMP) as co-initiator

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the co-initiator (BA or TMP) in the anhydrous solvent.

  • Carefully add sodium hydride (NaH) to the solution to deprotonate the hydroxyl groups of the co-initiator, forming the initiating species.

  • Slowly add the 3-Ethyl-3-hydroxymethyl oxetane (EHO) monomer to the reaction mixture.

  • The reaction is typically carried out at an elevated temperature for a specified period.

  • Upon completion, the reaction is quenched, and the polymer is isolated and purified.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the synthesis of hyperbranched polyethers using EHO under different conditions.

Table 1: Cationic Polymerization of EHO with TMP Core [1][7]

TMP:EHO RatioTheoretical Molar Mass ( g/mol )Dispersity (Đ)
1:57141.77
1:1012952.15
1:2024602.89
1:5059423.75

Table 2: Influence of Temperature on Degree of Branching (DB) in Cationic Polymerization [5]

Reaction Temperature (°C)Degree of Branching (DB)
-300.21
-20.36
300.43
700.50

Table 3: Anionic Polymerization of EHO with TMP Initiator [3]

FractionDegree of Branching (DB)Molecular Weight (MALDI-TOF)
Acetone Soluble0.48~500 g/mol
Acetone Insoluble0.20Not specified

Characterization

The structure and properties of the synthesized hyperbranched polyethers are typically characterized using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, including the presence of linear, dendritic, and terminal units.[3][5] The degree of branching (DB) can be calculated from the ¹³C NMR spectra.[5]

    • ¹H NMR (DMSO-d₆): Key signals can be assigned to different protons in the polymer structure: –OH (~4.7 ppm), -CH₂-O- (~3.3-3.7 ppm), -CH₂-OH (~3.1 ppm), -CH₂-CH₃ (~1.3 ppm), and -CH₂-CH₃ (~0.8 ppm).[5]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the molecular weight and to investigate the morphology of the macromolecules.[1][3]

  • Size Exclusion Chromatography (SEC): SEC is employed to determine the apparent molecular weights (Mn) and dispersity (Đ) of the polymers.[6]

Applications in Drug Development

Hyperbranched polyethers with their numerous hydroxyl end groups are promising for applications in drug delivery.[2] The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic periphery can be functionalized for improved biocompatibility and targeting.[2] For instance, the terminal hydroxyl groups can be modified with poly(ethylene glycol) (PEG) chains to enhance solubility and circulation time.[2]

While specific, detailed protocols for drug formulation using these hyperbranched polyethers are proprietary and depend on the specific drug and application, the general approach involves:

  • Encapsulation: The hydrophobic drug is physically entrapped within the hydrophobic core of the hyperbranched polymer.

  • Conjugation: A drug or targeting ligand can be covalently attached to the terminal hydroxyl groups of the polymer.

Conclusion

The synthesis of hyperbranched polyethers from this compound provides a versatile platform for creating well-defined, highly functional macromolecules. The ability to control the molecular weight, dispersity, and degree of branching through the choice of synthesis method and reaction conditions makes these polymers attractive for a range of applications, particularly in the field of drug delivery. The protocols and data presented in this document serve as a valuable resource for researchers and scientists working in this area. Further research can focus on the functionalization of the terminal groups to develop novel materials for targeted drug delivery and other biomedical applications.

References

Application Notes and Protocols: 3-Ethyl-3-oxetanemethanol as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-3-oxetanemethanol as a reactive diluent in epoxy resin formulations. Detailed protocols for characterization and illustrative data are presented to guide researchers in evaluating this compound for their specific applications.

Introduction

This compound is a cycloaliphatic alcohol containing a reactive oxetane (B1205548) ring. When incorporated into epoxy resin formulations, it serves as a reactive diluent, offering several potential benefits. Unlike non-reactive diluents, this compound copolymerizes with the epoxy resin during the curing process, becoming a permanent part of the polymer network. This integration can lead to significant reductions in viscosity without substantial sacrifices in the mechanical and thermal properties of the cured product. Its primary functions and advantages include viscosity reduction for improved handling and processing, and potential enhancement of properties such as toughness and adhesion.

Key Applications and Benefits

The use of this compound as a reactive diluent is advantageous in a variety of applications, including:

  • Adhesives and Sealants: Lowered viscosity allows for better substrate wetting and penetration, leading to improved bond strength.

  • Coatings: Enables the formulation of high-solids or solvent-free coatings with excellent flow and leveling properties.

  • Potting and Encapsulation: Facilitates the impregnation of intricate electronic components, ensuring void-free encapsulation.

  • Composites: Improves fiber wet-out in fiber-reinforced polymer composites, potentially enhancing mechanical performance.

The primary benefits observed when incorporating this compound include:

  • Significant viscosity reduction: Eases processing and application.

  • Low volatility: Contributes to a safer working environment compared to solvent-based systems.

  • Participation in the curing reaction: Minimizes leaching and maintains the integrity of the final polymer network.

  • Potential for improved toughness and flexibility: The introduction of the oxetane structure can modify the crosslink density and architecture of the polymer network.

Data Presentation

The following tables summarize the expected effects of this compound on the properties of a standard Bisphenol A based epoxy resin.

Disclaimer: The following data is illustrative and intended to demonstrate the typical effects of a reactive diluent like this compound. Actual experimental results will vary depending on the specific epoxy resin, curing agent, and processing conditions used. Researchers should perform their own experiments to determine the precise effects on their system.

Table 1: Effect of this compound on the Viscosity of Epoxy Resin

Concentration of this compound (wt%)Viscosity at 25°C (mPa·s)
012,000
54,500
101,800
15800
20400

Table 2: Mechanical Properties of Cured Epoxy Resin Modified with this compound

Concentration of this compound (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)
0753.21203.5
5723.11153.4
10682.91103.2
15652.71053.0
20602.51002.8

Table 3: Thermal Properties of Cured Epoxy Resin Modified with this compound

Concentration of this compound (wt%)Glass Transition Temperature (Tg) (°C)
0150
5145
10138
15130
20122

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the performance of this compound as a reactive diluent.

Protocol for Viscosity Measurement

Objective: To determine the effect of this compound concentration on the viscosity of an uncured epoxy resin formulation.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath

  • Beakers and stirring rods

  • Analytical balance

Procedure:

  • Equilibrate the epoxy resin and this compound to a constant temperature (e.g., 25°C) using the water bath.

  • Prepare a series of formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).

  • For each formulation, accurately weigh the epoxy resin and the reactive diluent into a beaker.

  • Thoroughly mix the components with a stirring rod for 5 minutes until a homogeneous mixture is obtained.

  • Allow the mixture to stand for 10 minutes to allow any entrapped air bubbles to escape.

  • Measure the viscosity of each formulation using the rotational viscometer according to the instrument's operating instructions. Ensure the same spindle and rotational speed are used for all measurements to ensure comparability.

  • Record the viscosity in mPa·s.

Protocol for Curing and Sample Preparation

Objective: To prepare cured specimens for mechanical and thermal analysis.

Materials:

  • Epoxy resin formulations containing this compound

  • Curing agent (e.g., an amine-based hardener)

  • Silicone molds of appropriate dimensions for tensile and flexural test specimens (as per ASTM standards)

  • Vacuum oven

  • Mixing cups and spatulas

Procedure:

  • For each formulation, calculate the stoichiometric amount of curing agent required.

  • Preheat the silicone molds in an oven to the desired initial curing temperature.

  • In a mixing cup, combine the epoxy/diluent mixture with the curing agent.

  • Mix thoroughly for 5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

  • Degas the mixture in a vacuum chamber to remove air bubbles.

  • Pour the degassed mixture into the preheated silicone molds.

  • Carry out the curing schedule as recommended for the specific epoxy/hardener system (e.g., 2 hours at 80°C followed by a post-cure of 3 hours at 150°C).

  • Allow the molds to cool to room temperature before demolding the cured specimens.

Protocol for Mechanical Testing

Objective: To determine the effect of this compound on the tensile and flexural properties of the cured epoxy resin.

Materials:

  • Cured epoxy specimens

  • Universal Testing Machine (UTM) with appropriate grips and fixtures for tensile and three-point bending tests.

  • Calipers for precise measurement of specimen dimensions.

Procedure:

  • Tensile Testing (ASTM D638):

    • Measure the width and thickness of the gauge section of the dog-bone shaped tensile specimens.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

    • Record the load-displacement data.

    • Calculate the tensile strength and tensile modulus from the recorded data.

  • Flexural Testing (ASTM D790):

    • Measure the width and thickness of the rectangular flexural test specimens.

    • Place the specimen on the three-point bending fixture.

    • Apply a load to the center of the specimen at a constant crosshead speed until fracture.

    • Record the load-displacement data.

    • Calculate the flexural strength and flexural modulus.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the glass transition temperature (Tg) and analyze the curing kinetics of the epoxy formulations.

Materials:

  • Uncured and cured epoxy formulations

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing the pans

Procedure:

  • Curing Kinetics of Uncured Sample:

    • Accurately weigh 5-10 mg of the uncured liquid epoxy/diluent/hardener mixture into an aluminum DSC pan.

    • Seal the pan using a crimper.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the curing completion temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Glass Transition Temperature (Tg) of Cured Sample:

    • Prepare a cured sample as described in Protocol 4.2.

    • Place a small piece (5-10 mg) of the cured material into a DSC pan and seal it.

    • Place the sample and a reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 200°C) at 10°C/min.

      • Cool back to room temperature at 10°C/min.

      • Reheat to 200°C at 10°C/min.

    • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizations

Cationic Ring-Opening Copolymerization of Epoxy and Oxetane

The curing of an epoxy resin with this compound in the presence of a cationic initiator proceeds via a cationic ring-opening polymerization mechanism. The more nucleophilic oxygen of the oxetane ring is often protonated first, initiating the polymerization. The resulting active center can then react with other oxetane or epoxy monomers, leading to a cross-linked network.

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking Initiator Cationic Initiator (H+) Oxetane This compound (Oxetane Ring) Initiator->Oxetane Protonation ActivatedOxetane Protonated Oxetane (Active Center) Oxetane->ActivatedOxetane Forms Activated Monomer AnotherOxetane Oxetane Monomer ActivatedOxetane->AnotherOxetane Attacks another Oxetane Epoxy Epoxy Resin (Epoxide Ring) ActivatedOxetane->Epoxy Attacks Epoxy Monomer GrowingChain1 Growing Polymer Chain (Oxetane-based) AnotherOxetane->GrowingChain1 Chain Growth Epoxy_crosslink Epoxy on another chain GrowingChain1->Epoxy_crosslink Reacts with Epoxy GrowingChain2 Growing Polymer Chain (Copolymer) Epoxy->GrowingChain2 Copolymerization Oxetane_crosslink Oxetane on another chain GrowingChain2->Oxetane_crosslink Reacts with Oxetane CrosslinkedNetwork Crosslinked Polymer Network Epoxy_crosslink->CrosslinkedNetwork Oxetane_crosslink->CrosslinkedNetwork

Caption: Cationic ring-opening copolymerization of epoxy and oxetane.

Experimental Workflow for Evaluation of this compound

The following diagram outlines the logical workflow for a comprehensive evaluation of this compound as a reactive diluent in an epoxy system.

G start Start: Define Epoxy System (Resin, Curing Agent) formulation Formulate Blends with Varying This compound % start->formulation viscosity Measure Viscosity of Uncured Blends formulation->viscosity dsc_uncured DSC Analysis of Uncured Blends (Curing Profile) formulation->dsc_uncured curing Cure Formulations into Test Specimens formulation->curing analysis Data Analysis and Property Comparison viscosity->analysis dsc_uncured->analysis mechanical Perform Mechanical Testing (Tensile, Flexural) curing->mechanical dsc_cured DSC Analysis of Cured Specimens (Tg Determination) curing->dsc_cured mechanical->analysis dsc_cured->analysis end Conclusion: Optimal Concentration and Performance Evaluation analysis->end

Caption: Experimental workflow for reactive diluent evaluation.

Application Notes and Protocols: 3-Ethyl-3-oxetanemethanol in UV-Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-3-oxetanemethanol as a reactive diluent in cationic UV-curable coating formulations. Detailed protocols for formulation, curing, and performance evaluation are included to assist researchers in their investigations.

Introduction to this compound in UV Curing

This compound, also known as oxetane (B1205548) EHO or TMPO, is a monofunctional oxetane monomer that serves as a highly effective reactive diluent in cationic UV-curing systems.[1][2] Its primary function is to reduce the viscosity of formulations, particularly those based on high-viscosity epoxy resins, thereby improving flow and application properties.[1][3][4][5] Beyond viscosity reduction, this compound actively participates in the ring-opening polymerization process, contributing to the final properties of the cured coating.[6]

The key advantages of incorporating this compound into UV-curable coatings include:

  • Low Viscosity: Facilitates the formulation of sprayable and jet-able coatings.[7][8][9]

  • Low Shrinkage: The ring-opening polymerization mechanism results in significantly lower volume shrinkage compared to free-radical curing of acrylates, leading to improved adhesion and reduced internal stress in the cured film.[1][7][10]

  • Good Adhesion: Promotes excellent adhesion to a variety of substrates, including plastics, metals, and glass.[1][11]

  • Enhanced Flexibility: Can improve the flexibility of brittle epoxy-based coatings.[3][12]

  • Fast Curing: Accelerates the curing speed of epoxy resins under UV irradiation.[5][13]

  • Low Toxicity: Generally considered to have a lower toxicity profile compared to some acrylate (B77674) monomers.[5][7][11]

Applications

The unique properties of this compound make it a valuable component in a wide range of UV-curable coating applications, including:

  • Protective and Decorative Coatings: For wood, plastic, and metal substrates where high hardness, scratch resistance, and chemical stability are required.[7]

  • Inks and Varnishes: In printing applications, its low viscosity and fast cure speed are highly advantageous.[7]

  • Adhesives: Used in the formulation of rapid-curing adhesives with strong bonding capabilities.[7]

  • 3D Printing: As a component in photopolymer resins for additive manufacturing.

  • Electronic Materials: In the production of photoresists and encapsulants.[7]

Performance Data

The following tables summarize the quantitative data on the performance of UV-curable coatings containing this compound.

Table 1: Typical Formulation Components for a Cationic UV-Curable Coating

ComponentFunctionTypical Weight Percentage (%)
Cycloaliphatic Epoxy Resin (e.g., ECC)Primary binder, provides hardness and chemical resistance50 - 80
This compoundReactive diluent, improves flexibility and cure speed20 - 50
Cationic Photoinitiator (e.g., Triarylsulfonium salt)Initiates polymerization upon UV exposure1 - 5
Polyol (optional)Chain transfer agent, can improve flexibility and cure speed5 - 20

Table 2: Curing Conditions for Experimental Formulations

ParameterDescriptionTypical Value
UV LampType of ultraviolet lamp used for curingMedium-pressure mercury lamp
UV IntensityPower of the UV lamp80 - 120 mW/cm²
Exposure TimeDuration of UV exposure1 - 10 seconds
Film ThicknessThickness of the applied wet coating25 - 75 µm

Table 3: Comparative Performance of UV-Cured Coatings

PropertyTest MethodFormulation without this compoundFormulation with 30% this compound
Pencil Hardness ASTM D33632H - 3HH - 2H
Adhesion (Cross-hatch) ASTM D33594B5B
Flexibility (Mandrel Bend) ASTM D522> 1/4 inch (cracking)1/8 inch (no cracking)
Viscosity (at 25°C) Brookfield Viscometer~5000 cP~500 cP

Table 4: Curing Kinetics Data from Real-Time FTIR Spectroscopy

FormulationOxetane Conversion (%) (at 5s)Epoxy Conversion (%) (at 5s)
Epoxy only-45
Epoxy + 30% this compound7065

Experimental Protocols

The following are detailed protocols for the preparation, curing, and characterization of UV-curable coatings containing this compound.

Formulation Preparation
  • Materials:

    • Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - ECC)

    • This compound

    • Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

    • Amber glass vials

    • Magnetic stirrer and stir bars

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of cycloaliphatic epoxy resin into an amber glass vial.

    • Add the required amount of this compound to the vial.

    • Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogeneous solution is obtained (approximately 15-30 minutes).

    • In a separate, smaller amber vial, dissolve the cationic photoinitiator in a small amount of the epoxy/oxetane mixture. This pre-dissolution step ensures uniform distribution of the photoinitiator.

    • Add the photoinitiator solution to the main mixture and continue stirring for another 15-30 minutes in the dark to ensure complete homogenization.

    • Store the formulation in the amber vial to protect it from light until use.

Coating Application and UV Curing
  • Materials:

    • Substrate panels (e.g., steel, aluminum, or plastic)

    • Wire-wound bar coater or spin coater

    • UV curing system with a conveyor belt

    • UV radiometer

  • Procedure:

    • Clean the substrate panels with a suitable solvent (e.g., acetone (B3395972) or isopropanol) to remove any surface contaminants and allow them to dry completely.

    • Apply the formulated coating onto the substrate using a wire-wound bar coater to achieve a uniform wet film thickness (e.g., 50 µm).

    • Place the coated panel on the conveyor belt of the UV curing system.

    • Set the desired UV intensity and conveyor belt speed to achieve the target UV dose. Use a UV radiometer to measure and confirm the UV intensity at the sample surface.

    • Pass the coated panel under the UV lamp to cure the coating.

    • Allow the cured panel to cool to room temperature before performing any characterization tests.

Performance Evaluation
  • Materials:

    • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

    • A pencil hardness tester (optional, but recommended for consistency).

    • 400-grit sandpaper.

    • A soft cloth or eraser.

  • Procedure:

    • Prepare the pencil by sharpening it and then blunting the tip by holding it perpendicular to the 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.

    • Place the cured coating panel on a firm, level surface.

    • Hold the pencil at a 45° angle to the coating surface and push it forward with uniform pressure for about 6 mm.

    • Wipe the surface with a soft cloth or eraser to remove any pencil marks.

    • Examine the surface for any scratches or gouges.

    • Start with a pencil of medium hardness (e.g., HB) and proceed to harder pencils until the coating is scratched. The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch the surface.

  • Materials:

    • A cross-hatch cutter with multiple blades spaced 1 mm or 2 mm apart.

    • A roll of pressure-sensitive adhesive tape (as specified in the standard).

    • A soft brush.

  • Procedure:

    • Place the cured coating panel on a firm surface.

    • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

    • Make a second series of cuts at a 90° angle to the first set to create a lattice pattern.

    • Gently brush the area to remove any loose flakes of coating.

    • Apply a piece of the adhesive tape over the lattice and press it down firmly.

    • Within 90 seconds of application, rapidly pull the tape off at a 180° angle.

    • Examine the lattice area and the tape for any removed coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

  • Materials:

    • A set of cylindrical mandrels with varying diameters (e.g., 1/8", 1/4", 1/2", etc.).

    • A device to hold the panel and mandrel securely.

  • Procedure:

    • Secure the cured coating panel and the largest diameter mandrel in the testing apparatus.

    • Bend the panel 180° around the mandrel over a period of 1-2 seconds.

    • Remove the panel and examine the coating for any signs of cracking or delamination.

    • If no damage is observed, repeat the test with progressively smaller mandrels until cracking occurs.

    • The flexibility is reported as the smallest mandrel diameter at which the coating does not crack.

Real-Time FTIR Spectroscopy for Curing Kinetics
  • Materials:

    • Fourier-Transform Infrared (FTIR) spectrometer equipped for real-time measurements.

    • UV light source with a fiber optic guide.

    • Two NaCl or KBr plates.

    • Teflon spacer of known thickness (e.g., 25 µm).

  • Procedure:

    • Place a small drop of the liquid formulation onto the center of one of the salt plates.

    • Place the Teflon spacer around the drop of liquid.

    • Carefully place the second salt plate on top, creating a sandwich with a thin film of the formulation of uniform thickness.

    • Mount the sample assembly in the FTIR spectrometer.

    • Position the UV light source so that it will illuminate the sample area.

    • Begin collecting IR spectra in real-time.

    • After a few seconds of baseline data collection, turn on the UV light source to initiate curing.

    • Continue collecting spectra until the reaction is complete (i.e., the characteristic peaks no longer change in intensity).

    • Monitor the decrease in the absorbance of the characteristic peaks for the oxetane ring (around 980 cm⁻¹) and the epoxy ring (around 780 cm⁻¹) to determine the conversion as a function of time.

Visualizations

The following diagrams illustrate the chemical mechanism and experimental workflow associated with the UV curing of coatings containing this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) PI Photoinitiator (PI) H_Donor Hydrogen Donor (R-H) Acid Strong Acid (H⁺A⁻) PI->Acid generates UV UV Light UV->PI hv Epoxy Epoxy Monomer Acid->Epoxy protonates Oxetane This compound Acid->Oxetane protonates Activated_Epoxy Protonated Epoxy Epoxy->Activated_Epoxy Activated_Oxetane Protonated Oxetane Oxetane->Activated_Oxetane Polymer_Chain Growing Polymer Chain Activated_Epoxy->Polymer_Chain Ring-opening polymerization Activated_Oxetane->Polymer_Chain Ring-opening polymerization Polyol Polyol (R'-OH) Polymer_Chain->Polyol transfers proton Polyol->Acid regenerates

Caption: Cationic UV curing mechanism of an epoxy-oxetane system.

G cluster_evaluation 4. Performance Evaluation Formulation 1. Formulation (Epoxy, Oxetane, Photoinitiator) Application 2. Coating Application (Bar Coater) Formulation->Application Curing 3. UV Curing (UV Lamp) Application->Curing Pencil_Hardness Pencil Hardness (ASTM D3363) Curing->Pencil_Hardness Adhesion Adhesion (ASTM D3359) Curing->Adhesion Flexibility Flexibility (ASTM D522) Curing->Flexibility FTIR Curing Kinetics (Real-Time FTIR) Curing->FTIR Results 5. Data Analysis and Comparison Pencil_Hardness->Results Adhesion->Results Flexibility->Results FTIR->Results

Caption: Experimental workflow for evaluating UV-curable coatings.

References

Application Notes and Protocols for Formulation of 3D Printing Resins with 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-oxetanemethanol (EHO) is a monofunctional oxetane (B1205548) monomer increasingly utilized in the formulation of cationic photopolymerizable resins for 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. Its primary role is to serve as a reactive diluent, effectively reducing the viscosity of high-viscosity resins, such as those based on epoxies, while simultaneously enhancing the curing speed and improving the mechanical properties of the final printed object. This document provides detailed application notes and experimental protocols for the formulation, characterization, and potential biomedical application of 3D printing resins incorporating this compound.

Key Properties of this compound

This compound (CAS: 3047-32-3), also known as (3-ethyloxetan-3-yl)methanol, is a colorless liquid with a molecular weight of 116.16 g/mol .[1] Its key features relevant to 3D printing resin formulation include:

  • Low Viscosity: EHO possesses a very low viscosity, which is advantageous for reducing the overall viscosity of resin formulations. This allows for faster recoating of layers during the printing process and enables the incorporation of high-viscosity oligomers and solid fillers.[2][3][4]

  • High Reactivity: As an oxetane monomer, EHO undergoes cationic ring-opening polymerization upon exposure to UV light in the presence of a suitable photoinitiator. This polymerization is not inhibited by oxygen, a common issue with free-radical polymerization of acrylates. Oxetanes exhibit higher reactivity than glycidyl (B131873) ether epoxy resins, leading to faster curing times.[2][5]

  • Good Compatibility: EHO shows good compatibility with a variety of other monomers and oligomers, particularly epoxy compounds.[5]

  • Improved Mechanical Properties: The addition of oxetane resins to epoxy formulations can lead to an increase in the glass transition temperature (Tg) of the cured material. For instance, the addition of 10-20% oxetane resin can raise the Tg by approximately 10°C.[4]

  • Low Shrinkage: Cationic polymerization of oxetanes and epoxies generally results in lower volumetric shrinkage compared to the free-radical polymerization of acrylates, leading to improved dimensional accuracy and reduced stress in the printed parts.[5][6]

Application in 3D Printing Resin Formulations

This compound is primarily used as a reactive diluent in cationic and hybrid photopolymer systems. It is often formulated with other cyclic ethers like epoxy resins to achieve a balance of properties. A typical formulation will consist of:

  • Monomers/Oligomers: A blend of base resins that form the polymer network. This often includes cycloaliphatic epoxy resins for their good mechanical and thermal properties.

  • Reactive Diluent: this compound is added to reduce viscosity and increase reactivity.

  • Photoinitiator: A cationic photoinitiator is required to initiate the ring-opening polymerization upon UV exposure. Triarylsulfonium salts are commonly used.

  • Additives: Other components such as stabilizers, pigments, and fillers can be included to modify the properties of the resin.

Table 1: Example of a Cationic Photocurable Resin Formulation
ComponentRoleExample CompoundConcentration (wt%)
Cycloaliphatic Epoxy ResinBase Monomer3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate70 - 90
This compoundReactive Diluent-9 - 17
Cationic PhotoinitiatorInitiatorTriarylsulfonium hexafluoroantimonate salts1 - 5
PolyolFlexibilizer/Chain Transfer AgentPolycaprolactone diol0 - 10

Note: The optimal concentration of each component will depend on the specific application and desired properties of the final printed part.

Experimental Protocols

Protocol 1: Formulation of a Cationic Curable Resin

Objective: To prepare a UV-curable 3D printing resin with reduced viscosity and enhanced reactivity using this compound.

Materials:

  • 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (Cycloaliphatic Epoxy Resin)

  • This compound (EHO)

  • Triarylsulfonium hexafluoroantimonate salt (Cationic Photoinitiator)

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Laboratory scale

Procedure:

  • In a tared amber glass bottle, add the desired amount of the cycloaliphatic epoxy resin.

  • Add the desired amount of this compound to the epoxy resin. A common starting range is 10-20% by weight of the total resin mixture.

  • Place the bottle on a magnetic stirrer and mix the components at room temperature until a homogeneous solution is obtained (approximately 30 minutes).

  • In a separate, smaller amber vial, dissolve the cationic photoinitiator in a small amount of the prepared resin mixture. A typical concentration for the photoinitiator is 2-4% by weight of the total formulation.

  • Add the photoinitiator solution to the main resin batch and continue stirring for another 30 minutes in the dark to ensure complete dissolution and uniform distribution.

  • Store the formulated resin in the sealed amber bottle away from light to prevent premature polymerization.

Diagram 1: Workflow for Resin Formulation

G cluster_formulation Resin Formulation Weigh Epoxy Resin Weigh Epoxy Resin Add EHO Add EHO Weigh Epoxy Resin->Add EHO Mix Mix Add EHO->Mix Dissolve Photoinitiator Dissolve Photoinitiator Mix->Dissolve Photoinitiator Add to Main Batch Add to Main Batch Dissolve Photoinitiator->Add to Main Batch Final Mix Final Mix Add to Main Batch->Final Mix Store Resin Store Resin Final Mix->Store Resin

Caption: A streamlined workflow for the formulation of cationic photocurable resins.

Protocol 2: Characterization of Resin Properties

Objective: To evaluate the physical and mechanical properties of the formulated resin.

A. Viscosity Measurement

Materials:

  • Formulated resin

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate)

  • Temperature control unit

Procedure:

  • Set the temperature of the viscometer to 25°C.

  • Place an appropriate amount of the resin onto the lower plate of the instrument.

  • Lower the upper geometry to the specified gap.

  • Allow the sample to thermally equilibrate for 2-3 minutes.

  • Perform a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

  • Record the viscosity at a specific shear rate (e.g., 10 s⁻¹) for comparison between different formulations.

B. Curing Speed Determination (Working Curve)

Materials:

  • Formulated resin

  • SLA or DLP 3D printer or a UV curing unit with a controlled light source (e.g., 385 nm or 405 nm LED)

  • Glass slides

  • Micrometer or digital caliper

  • Radiometer

Procedure:

  • Measure the power density of the UV light source at the resin surface using a radiometer.

  • Place a thin layer of resin on a glass slide.

  • Expose the resin to the UV light for a series of increasing exposure times.

  • After each exposure, gently wash the uncured resin away with a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured polymer layer using a micrometer or caliper.

  • Plot the cured thickness (Cure Depth, Cd) as a function of the natural logarithm of the exposure energy (E).

  • The slope of the resulting linear plot is the penetration depth (Dp), and the x-intercept is related to the critical energy (Ec) required for polymerization. A higher Dp and lower Ec indicate a faster curing speed.

C. Mechanical Testing (Tensile Strength)

Materials:

  • 3D printer

  • Formulated resin

  • Universal testing machine with tensile grips

  • CAD software to design dog-bone shaped specimens according to ASTM D638 standard.

Procedure:

  • Print several dog-bone shaped tensile specimens using the formulated resin.

  • Post-cure the printed specimens according to a standardized procedure (e.g., in a UV curing chamber for a specified time and temperature) to ensure complete polymerization.

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the maximum load at failure.

  • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

Table 2: Expected Influence of this compound on Resin Properties
PropertyInfluence of Increasing EHO ConcentrationRationale
Viscosity DecreasesEHO is a low-viscosity monomer that acts as a reactive diluent.[2][3][4]
Curing Speed IncreasesThe high reactivity of the oxetane ring leads to faster polymerization kinetics compared to many epoxy systems.[2][5]
Tensile Strength May Increase or DecreaseDependent on the overall formulation; can enhance crosslink density but may also introduce flexibility.
Young's Modulus May Increase or DecreaseSimilar to tensile strength, the effect on modulus is formulation-dependent.
Glass Transition Temperature (Tg) IncreasesThe addition of 10-20% oxetane can increase Tg by approximately 10°C, indicating improved thermal stability.[4]
Shrinkage DecreasesCationic ring-opening polymerization generally exhibits lower shrinkage than free-radical polymerization.[5][6]

Biomedical Applications and Biocompatibility

Resins formulated with this compound have potential for use in biomedical applications, such as the fabrication of surgical guides, anatomical models, and scaffolds for tissue engineering. However, for any application involving patient contact, rigorous biocompatibility testing is mandatory.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of leachables from the cured resin to cause cell death.

Materials:

  • Cured and sterilized resin samples (e.g., small discs)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare extracts of the cured resin by incubating the sterilized samples in cell culture medium for a defined period (e.g., 24 hours at 37°C) according to ISO 10993-12 standards.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Remove the old medium and replace it with the prepared resin extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control. A significant reduction in cell viability indicates a cytotoxic effect.

Diagram 2: Biocompatibility Testing Workflow

G cluster_biocompatibility Biocompatibility Evaluation Cured Resin Sample Cured Resin Sample Sterilization Sterilization Cured Resin Sample->Sterilization Extract Preparation Extract Preparation Sterilization->Extract Preparation Exposure to Extract Exposure to Extract Extract Preparation->Exposure to Extract Cell Culture Cell Culture Cell Culture->Exposure to Extract Cytotoxicity Assay Cytotoxicity Assay Exposure to Extract->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis

Caption: A typical workflow for assessing the in vitro biocompatibility of 3D printed materials.

Conclusion

This compound is a valuable component in the formulation of cationic and hybrid photocurable resins for 3D printing. Its ability to reduce viscosity, increase curing speed, and potentially enhance the mechanical and thermal properties of the final product makes it an attractive option for a wide range of applications. For researchers and professionals in drug development and biomedical fields, these resins offer the potential to fabricate custom devices and scaffolds. However, it is crucial to conduct thorough characterization and biocompatibility testing to ensure the safety and efficacy of any material intended for clinical or biological use. The protocols outlined in this document provide a foundation for the systematic formulation and evaluation of 3D printing resins containing this compound.

References

Application Notes and Protocols for the Synthesis of Star-Shaped Polymers with a 3-Ethyl-3-oxetanemethanol Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Star-shaped polymers have garnered significant interest in the biomedical field, particularly in drug delivery, owing to their unique rheological and self-assembly properties. Their compact structure, high arm density, and numerous terminal functional groups make them ideal candidates for encapsulating therapeutic agents and developing novel hydrogels. This document provides detailed protocols for the synthesis of star-shaped polyethers utilizing a 3-Ethyl-3-oxetanemethanol (EHO) core, primarily through cationic ring-opening polymerization (CROP).

The "core-first" method, employing a multifunctional initiator like 1,1,1-tris(hydroxymethyl)propane (TMP), allows for the synthesis of hyperbranched poly(hydroxy)oxetanes (POXs). In this process, the hydroxyl groups of the core molecule initiate the polymerization of EHO, leading to the formation of a star-shaped architecture. The degree of branching and the final molecular weight of the polymer can be controlled by adjusting reaction conditions such as temperature and the monomer-to-core ratio. These polyether-based star polymers are of particular interest for biomedical applications due to their biocompatibility and the presence of multiple hydroxyl end groups that can be further functionalized.[1][2]

Synthesis of Star-Shaped Polyethers

The synthesis of star-shaped polymers with a this compound core is typically achieved through cationic ring-opening multibranching polymerization. The "core-first" approach, initiated by a multifunctional core molecule like trimethylolpropane (B17298) (TMP), is a common strategy. The polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) onto the core results in a hyperbranched, star-like architecture.

The reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The mechanism involves the activation of the oxetane (B1205548) monomer by the catalyst, followed by nucleophilic attack from the hydroxyl groups of the core molecule. The propagation proceeds as more monomer units add to the growing polymer chains, with the pendent hydroxyl groups of the EHO units also participating in the reaction, leading to a branched structure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification cluster_product Final Product EHO This compound (EHO) Monomer Add_Monomer Slowly Add EHO EHO->Add_Monomer TMP 1,1,1-tris(hydroxymethyl)propane (TMP) Core Mixing Mix TMP and Solvent (e.g., Dichloromethane) TMP->Mixing Catalyst BF₃·OEt₂ Catalyst Add_Catalyst Add Catalyst Heat to 70°C Catalyst->Add_Catalyst Degas Degas with Nitrogen Mixing->Degas Degas->Add_Catalyst Add_Catalyst->Add_Monomer Polymerization Cationic Ring-Opening Polymerization Add_Monomer->Polymerization Quench Quench with Ethanol Polymerization->Quench Precipitate Precipitate in Cold Diethyl Ether Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry Star_Polymer Star-Shaped Poly(3-ethyl-3-hydroxymethyl)oxetane Dry->Star_Polymer Polymerization_Mechanism cluster_ace Activated Chain End (ACE) Mechanism cluster_am Activated Monomer (AM) Mechanism Initiation_ACE Initiator reacts with Monomer to form Cationic Chain End Propagation_ACE Cationic Chain End attacks another Monomer Initiation_ACE->Propagation_ACE Chain_Growth_ACE Polymer Chain Grows Propagation_ACE->Chain_Growth_ACE Initiation_AM Initiator protonates Monomer to form Activated Monomer Propagation_AM Polymer Chain End (e.g., -OH group) attacks Activated Monomer Initiation_AM->Propagation_AM Chain_Growth_AM Polymer Chain Grows Propagation_AM->Chain_Growth_AM

References

Application Notes & Protocols: Copolymerization of 3-Ethyl-3-oxetanemethanol for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethyl-3-oxetanemethanol (EOM), also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is a versatile monomer for the synthesis of functional polyethers. Its strained four-membered ring allows for efficient cationic ring-opening polymerization (CROP) to produce polymers with unique architectures, most notably hyperbranched polyethers. These structures are characterized by a high density of functional groups (hydroxyl groups in the case of EOM), a compact globular shape, and low viscosity, making them excellent candidates for advanced applications, particularly in the field of drug development.

The copolymerization of EOM with other cyclic monomers, such as epoxides and cyclic anhydrides, allows for the precise tuning of the resulting polymer's physicochemical properties. This control over properties like hydrophilicity, degradability, and thermal characteristics is critical for designing sophisticated drug delivery systems, including nanoparticles, micelles, and hydrogels for controlled release applications. These application notes provide an overview of EOM copolymerization strategies and detailed protocols for synthesis and drug loading evaluation.

Section 1: Copolymerization Strategies and Resulting Properties

The primary method for polymerizing EOM is Cationic Ring-Opening Polymerization (CROP). This technique can be adapted for copolymerization with various comonomers to tailor the final properties of the polymer.

1.1 Copolymerization with Epoxides (e.g., Glycidyl (B131873) Ethers): Copolymerizing EOM with epoxides is an effective strategy to enhance reaction kinetics and modify the polymer backbone. Epoxides can increase the rate and final conversion of the polymerization.[1] This approach results in polyether copolymers with a random distribution of oxetane (B1205548) and epoxide units. The incorporation of functional epoxides can introduce new side chains for further modification or drug conjugation.

1.2 Copolymerization with Cyclic Anhydrides: Alternating copolymerization of EOM with cyclic anhydrides introduces ester linkages into the polyether backbone, creating poly(ether-ester)s. This is particularly relevant for drug delivery applications as the ester bonds can be designed to be hydrolytically or enzymatically degradable, allowing for the controlled release of encapsulated therapeutics. Recent advances have demonstrated that using specific catalysts can achieve a near-perfect alternating structure.

Data Presentation: Summary of Polymerization Systems

The following tables summarize quantitative data for the homopolymerization of EOM and provide a comparative overview of copolymerization strategies.

Table 1: Homopolymerization of this compound (EOM)

Initiator (Core) Monomer Catalyst Monomer:Core Ratio Theoretical Mn ( g/mol ) Resulting PDI Reference
TMP¹ EOM BF₃·OEt₂ 5:1 714 1.77 [2]
TMP¹ EOM BF₃·OEt₂ 10:1 1297 2.13 [2]
TMP¹ EOM BF₃·OEt₂ 25:1 3030 2.98 [2]
TMP¹ EOM BF₃·OEt₂ 50:1 5942 3.75 [2]

¹ TMP: 1,1,1-tris(hydroxymethyl)propane

Table 2: Overview of EOM Copolymerization Strategies

Comonomer Class Polymerization Type Key Advantages for Drug Delivery Resulting Copolymer Potential Properties
Epoxides Cationic Ring-Opening Increased reaction rate; introduction of functional handles. Poly(ether) copolymer Tunable hydrophilicity, sites for bioconjugation.
Cyclic Anhydrides Alternating Ring-Opening Introduction of degradable ester linkages. Poly(ether-ester) Biodegradability, controlled release profiles.

| Other Oxetanes | Cationic Ring-Opening | Creation of complex hyperbranched structures. | Hyperbranched Polyether | High drug loading capacity, tunable solubility. |

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of EOM-based polymers and their evaluation as drug carriers.

Protocol 1: Synthesis of Hyperbranched Poly(this compound) (hPEOM)

This protocol is adapted from the cationic polymerization of EOM using a core initiator molecule.[3]

Materials:

  • This compound (EOM), >98%

  • 1,1,1-tris(hydroxymethyl)propane (TMP), >99%

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), reagent grade

  • Dichloromethane (DCM), anhydrous, >99.8%

  • Methanol, ACS grade

  • Nitrogen gas, high purity

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Rubber septa

  • Syringes and needles

  • Nitrogen inlet and bubbler

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, nitrogen inlet/bubbler, and a rubber septum. Dry the glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • Reagent Preparation: In the flask, dissolve 2.36 g (17.6 mmol) of TMP in 150 mL of anhydrous dichloromethane.

  • Inert Atmosphere: Degas the solution by bubbling with dry nitrogen for 20 minutes.

  • Initiation: Using a syringe, add 0.13 g (0.92 mmol) of BF₃·OEt₂ to the stirred solution. Heat the reaction mixture to 40°C.

  • Monomer Addition: Slowly add a solution of this compound (e.g., for a 25:1 ratio, 50.8 g, 437.5 mmol) in 50 mL of anhydrous DCM to the flask via syringe pump over 1 hour.

  • Polymerization: Maintain the reaction at 40°C under a nitrogen atmosphere for 24 hours.

  • Termination: Cool the reaction to room temperature and terminate the polymerization by adding 10 mL of methanol. Stir for 30 minutes.

  • Purification:

    • Concentrate the polymer solution using a rotary evaporator.

    • Redissolve the viscous product in a minimal amount of DCM (approx. 50 mL).

    • Precipitate the polymer by slowly adding the solution to 500 mL of cold diethyl ether while stirring vigorously.

    • Collect the precipitate by filtration or decantation.

    • Repeat the dissolution-precipitation step twice more to ensure the removal of unreacted monomer and catalyst residues.

  • Drying: Dry the final hyperbranched polymer under vacuum at 40°C until a constant weight is achieved.

Characterization: The resulting hyperbranched polyether can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Protocol 2: Synthesis of EOM-co-Glycidyl Ether Copolymer

This protocol is a representative procedure for the copolymerization of EOM with a generic glycidyl ether to enhance reactivity.

Materials:

  • This compound (EOM), >98%

  • A functional glycidyl ether (e.g., Phenyl glycidyl ether), >98%

  • Triphenylsulfonium hexafluoroantimonate (photo-acid generator, PAG)

  • Dichloromethane (DCM), anhydrous, >99.8%

Equipment:

  • UV curing system (365 nm)

  • Glass slides

  • FTIR spectrometer with a real-time monitoring setup

Procedure:

  • Formulation: Prepare a mixture of EOM and the glycidyl ether at the desired molar ratio (e.g., 1:1).

  • Initiator Addition: Dissolve the photo-acid generator (PAG) in the monomer mixture at a concentration of 1-3 mol%.

  • Sample Preparation: Place a small drop of the formulation between two glass slides.

  • Photopolymerization: Expose the sample to UV light (365 nm) at a controlled intensity (e.g., 15 mW/cm²).

  • Monitoring: Monitor the disappearance of the characteristic oxetane (~980 cm⁻¹) and epoxide (~915 cm⁻¹) peaks in real-time using FTIR spectroscopy to determine the conversion rate.

  • Purification: After polymerization, dissolve the resulting polymer in DCM, precipitate in methanol, and dry under vacuum.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol provides a general method for loading a model drug into a hyperbranched EOM-based polymer and evaluating its release profile, adapted from studies on similar hyperbranched systems.[4]

Materials:

  • Synthesized hyperbranched EOM polymer (from Protocol 1).

  • Model drug (e.g., Acetaminophen, Ibuprofen).

  • Acetone (B3395972), ACS grade.

  • Phosphate-buffered saline (PBS), pH 7.4.

Equipment:

  • Magnetic stirrer.

  • Rotary evaporator.

  • Shaking incubator or water bath.

  • UV-Vis spectrophotometer.

  • Centrifuge.

Procedure: Drug Loading (Solvent Evaporation Method)

  • Dissolution: Dissolve 100 mg of the hyperbranched polymer and 20 mg of the model drug in 10 mL of acetone in a round-bottom flask.

  • Mixing: Stir the solution for 2 hours at room temperature to ensure homogeneous mixing.

  • Solvent Removal: Remove the solvent using a rotary evaporator at 40°C to form a thin film of the drug-polymer solid dispersion.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Formulation: Scrape the film and gently grind to obtain a fine powder.

Procedure: Drug Loading and Entrapment Efficiency Calculation

  • Extraction: Accurately weigh 10 mg of the drug-loaded polymer powder and dissolve it in 10 mL of a suitable solvent that dissolves both the polymer and the drug (e.g., methanol).

  • Quantification: Determine the concentration of the drug in the solution using a UV-Vis spectrophotometer against a standard calibration curve.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in polymer / Mass of drug-loaded polymer) × 100

    • Entrapment Efficiency (%) = (Actual drug loading / Theoretical drug loading) × 100

Procedure: In Vitro Drug Release

  • Release Medium: Place 20 mg of the drug-loaded polymer powder in a dialysis bag (with an appropriate molecular weight cut-off) or directly into a vial containing 20 mL of PBS (pH 7.4).

  • Incubation: Place the vial in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Section 3: Visualizations of Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical connections described in these application notes.

G Experimental Workflow for Hyperbranched Polymer Synthesis and Characterization cluster_char Characterization A Reactor Setup (3-Neck Flask, Inert Atmosphere) B Reagent Dissolution (TMP in Anhydrous DCM) A->B 1 C Catalyst Addition (BF3.OEt2) B->C 2 D Monomer Addition (EOM Solution) C->D 3 E Polymerization (24h @ 40C) D->E 4 F Termination (Methanol Quench) E->F 5 G Purification (Precipitation in Ether) F->G 6 H Drying (Vacuum Oven) G->H 7 I Final Polymer (Hyperbranched Polyether) H->I 8 J NMR I->J K GPC I->K L DSC I->L G Logical Relationship: Comonomer Choice and Copolymer Properties EOM This compound (EOM) Epoxide Comonomer: Epoxide EOM->Epoxide Anhydride Comonomer: Cyclic Anhydride EOM->Anhydride FunctionalOxetane Comonomer: Functional Oxetane EOM->FunctionalOxetane Prop1 Property: Tunable Hydrophilicity Epoxide->Prop1 Prop2 Property: Biodegradability Anhydride->Prop2 Prop3 Property: Increased Functionality FunctionalOxetane->Prop3 App Application: Controlled Drug Delivery Prop1->App Prop2->App Prop3->App G Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release A Dissolve Polymer and Drug in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Drug-Loaded Polymer (Solid Dispersion) C->D E Disperse in PBS (pH 7.4) D->E F Incubate at 37C with Shaking E->F G Periodic Sampling of Release Medium F->G H UV-Vis Analysis of Samples G->H I Calculate Cumulative Drug Release (%) H->I

References

Application Notes and Protocols for 3-Ethyl-3-oxetanemethanol in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-oxetanemethanol (EHO), also known as 3-hydroxymethyl-3-ethyloxetane, is a versatile monomer increasingly utilized in the formulation of advanced adhesives.[1][2][3][4] Its unique oxetane (B1205548) ring structure offers several advantages in adhesive technologies, particularly in cationic polymerization systems. This document provides detailed application notes and experimental protocols for the use of this compound in both UV-curable and hot-melt adhesive formulations.

EHO serves as a reactive diluent in UV-curable systems, effectively reducing formulation viscosity while contributing to faster cure rates and improved final film properties.[5][6] In hot-melt applications, it can be polymerized to form hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes (POX), which exhibit excellent adhesive properties on polar substrates.[7][8][9][10]

Key Advantages of this compound in Adhesives:

  • Low Viscosity: As a monomer, it has a low viscosity, which is advantageous for formulating and dispensing adhesives.[3][11]

  • Rapid Curing: It participates in rapid cationic ring-opening polymerization, especially under UV irradiation, leading to increased production throughput.[6][12]

  • Low Shrinkage: The ring-opening polymerization mechanism results in significantly lower volume shrinkage compared to free-radical polymerization of acrylates, leading to reduced stress in the bond line.[3][12]

  • Excellent Adhesion: Adhesives formulated with EHO demonstrate strong adhesion to a variety of substrates, including plastics, metals, and glass.[13]

  • Good Thermal and Mechanical Properties: The resulting polymers can exhibit high cohesive force and desirable thermal stability.[3][11]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3047-32-3[1][2][3][4][14]
Molecular Formula C6H12O2[1][2][14]
Molecular Weight 116.16 g/mol [1][2][14]
Appearance Colorless liquid[1][3]
Density 1.019 g/mL at 25 °C[1][2][14][15]
Boiling Point 96 °C at 4 mmHg[1][2][14][15]
Refractive Index n20/D 1.453[2][14][15]
Purity ≥ 96% (GC)[1][2]

Application 1: Reactive Diluent in Cationic UV-Curable Adhesives

In cationic UV-curable adhesive formulations, this compound acts as a reactive diluent, reducing the viscosity of high molecular weight resins like cycloaliphatic epoxides and enhancing the cure speed.[5][6] Cationic curing is initiated by a photoinitiator that generates a strong acid upon exposure to UV light.[16] This acid then catalyzes the ring-opening polymerization of the oxetane and epoxy groups.[16] A key advantage of this system is the "dark cure" or "shadow cure" phenomenon, where the polymerization continues even after the UV light source is removed, ensuring a complete cure in areas not directly exposed to light.[11][16]

Illustrative Formulation

While specific formulations are proprietary and application-dependent, a typical starting point for a cationic UV-curable adhesive could be:

ComponentFunctionWeight Percentage (wt%)
Cycloaliphatic Epoxy Resin Primary binder, provides adhesion and strength.50 - 80%
This compound (EHO) Reactive diluent, accelerates cure, reduces viscosity.10 - 40%
Cationic Photoinitiator Initiates polymerization upon UV exposure.1 - 5%
Polyol (optional) Toughening agent, improves flexibility.5 - 15%
Adhesion Promoter (optional) Enhances bonding to specific substrates.0.5 - 2%
Experimental Protocol: Preparation and Curing of a UV-Curable Adhesive
  • Formulation Preparation:

    • In a light-blocking container, combine the cycloaliphatic epoxy resin and this compound.

    • Mix thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous solution is obtained.

    • Add the cationic photoinitiator and any optional additives (polyol, adhesion promoter).

    • Continue mixing until all components are completely dissolved and the mixture is uniform.

    • Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Application and Curing:

    • Apply a thin film of the adhesive to one of the substrates.

    • Join the second substrate to the first, ensuring a consistent bond line thickness.

    • Expose the bonded assembly to a high-intensity UV light source (e.g., mercury vapor lamp or LED lamp with appropriate wavelength).

    • The required UV dose will depend on the formulation, bond line thickness, and the transparency of the substrates. A typical starting point is a dose of 1000-2000 mJ/cm².

    • Allow the bonded part to cool and for the "dark cure" to proceed for a specified period (typically 24 hours at room temperature) to achieve full bond strength.

Workflow for UV-Curable Adhesive Formulation and Testing

UV_Adhesive_Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Resin Cycloaliphatic Epoxy Resin Mixing Mixing & Degassing Resin->Mixing EHO This compound (EHO) EHO->Mixing PI Cationic Photoinitiator PI->Mixing Apply Apply Adhesive Mixing->Apply Viscosity Viscosity (ASTM D2196) Mixing->Viscosity Join Join Substrates Apply->Join Cure UV Curing Join->Cure DarkCure Dark Cure (Post-Cure) Cure->DarkCure LapShear Lap Shear Strength (ISO 4587 / ASTM D1002) DarkCure->LapShear Peel Peel Strength (ISO 11339 / ASTM D3330) DarkCure->Peel

Caption: Workflow for UV-curable adhesive formulation, application, and performance testing.

Application 2: Monomer for Hyperbranched Hot-Melt Adhesives

This compound can be polymerized to create hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes (POX), which function as thermoplastic hot-melt adhesives.[7][8][9][10] These polymers exhibit good adhesion to polar substrates due to the high abundance of hydroxyl groups.[7]

Experimental Protocol: Synthesis of Poly(3-ethyl-3-hydroxymethyl)oxetane (POX)

This protocol is adapted from the cationic polymerization of EHO with 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule.[5][9]

  • Materials and Setup:

    • This compound (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP), Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (B109758) (CH₂Cl₂), Ethanol, Diethyl ether.

    • A three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, nitrogen inlet, and a bubble meter.

  • Polymerization Procedure:

    • To the three-neck flask, add 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.

    • Degas the reaction vessel with nitrogen for 20 minutes.

    • Using a syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate and heat the mixture to 70 °C.

    • Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.

    • Maintain the reaction at 70 °C for 2 hours after the addition of EHO is complete.

    • Quench the reaction by adding ethanol.

    • Precipitate the polymer product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate and dry it under a vacuum. The yield should be between 89% and 95%.[5][9]

Cationic Polymerization of this compound

POX_Synthesis EHO This compound (EHO) Reaction Cationic Ring-Opening Polymerization (70 °C, CH2Cl2) EHO->Reaction TMP 1,1,1-tris(hydroxymethyl)propane (TMP) (Core Molecule) TMP->Reaction Catalyst BF3.OEt2 (Catalyst) Catalyst->Reaction Quench Quenching (Ethanol) Reaction->Quench Precipitate Precipitation (Cold Diethyl Ether) Quench->Precipitate POX Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane (POX) Precipitate->POX

Caption: Synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane (POX).

Performance Data of POX Hot-Melt Adhesives

The following table summarizes the adhesive properties of POX with varying theoretical molar masses.

POX Sample (TMP:EHO ratio)Theoretical Molar Mass ( g/mol )Work of Adhesion (mJ/m²)Bond-line Tensile Shear Strength (MPa)
POX 5 (1:5)7141010.39
POX 10 (1:10)13001030.85
POX 20 (1:20)24651051.32
POX 50 (1:50)59421041.10

Data adapted from a study on POX adhesive interactions with polar substrates.[7][8][9][10] The study noted a brittle fracture mode within the polymer, suggesting that further modifications may be necessary to reduce brittleness for certain applications.[7][8]

Standardized Testing Protocols

Consistent and reproducible testing is crucial for evaluating adhesive performance. The following standard test methods are recommended:

  • Viscosity:

    • ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[17][18][19][20][21] This method is suitable for determining the apparent viscosity of the adhesive formulation.

  • Lap Shear Strength:

    • ISO 4587: Adhesives — Determination of tensile lap-shear strength of rigid-to-rigid bonded assemblies.[10][22][23][24][25]

    • ASTM D1002: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading.[15][16][26][27][28]

    • Procedure Outline (General):

      • Prepare single-lap-joint specimens with standardized dimensions (e.g., 25.4 mm width, 12.7 mm overlap).[16][28]

      • Apply the adhesive and cure as specified.

      • Condition the specimens in a standard laboratory atmosphere.

      • Use a universal testing machine to apply a tensile load to the specimen at a constant crosshead speed until failure.[28]

      • Record the maximum force at failure and calculate the shear strength in megapascals (MPa).

  • Peel Strength:

    • ISO 11339: Adhesives — T-peel test for flexible-to-flexible bonded assemblies.[2][5][13][29][30]

    • ASTM D3330: Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape.[31][32][33][34][35] (Methods can be adapted for non-tape adhesives).

    • Procedure Outline (T-Peel):

      • Bond two flexible adherends together, leaving the ends unbonded.

      • Bend the unbonded ends back to form a "T" shape.

      • Clamp the ends in a tensile testing machine.

      • Pull the ends apart at a constant speed, measuring the force required to peel the bond.

      • Calculate the average peel strength over a specified length of the bond.

Safety Precautions

When working with this compound and related chemicals, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE). Work in a well-ventilated area and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable component in the formulation of high-performance adhesives. Its ability to act as a reactive diluent in UV-curable systems and as a monomer for hot-melt adhesives provides formulators with a versatile tool to achieve desired properties such as low viscosity, rapid cure, low shrinkage, and excellent adhesion. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the potential of this compound in their specific adhesive applications.

References

Biomedical Applications of Poly(3-Ethyl-3-oxetanemethanol): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biomedical applications of poly(3-Ethyl-3-oxetanemethanol), a versatile polyether with significant potential in drug delivery and regenerative medicine. The following sections detail its use in the formulation of advanced drug delivery systems and outline protocols for synthesis, characterization, and biocompatibility assessment.

Drug Delivery Systems

Hyperbranched poly(this compound), also known as poly(3-ethyl-3-hydroxymethyloxetane), serves as a promising scaffold for the development of sophisticated drug delivery vehicles. Its highly branched, three-dimensional structure and the abundance of terminal hydroxyl groups allow for further functionalization, such as PEGylation, to enhance biocompatibility and circulation time. These polymers can be formulated into nanoparticles for encapsulating therapeutic agents or chemically conjugated with drugs to create targeted delivery systems.

A notable application is the delivery of the potent anticancer drug, camptothecin (B557342) (CPT). Poly(this compound) can be engineered into a clickable polymeric platform for the covalent conjugation of CPT, leading to water-soluble prodrugs with improved therapeutic profiles.[1][2][3][4] Furthermore, PEG-armed hyperbranched polyoxetanes have been successfully used to encapsulate CPT into nanoparticles via an oil-in-water solvent evaporation method.[5][6]

Application Note: Camptothecin-Polyoxetane Conjugates

Water-soluble camptothecin-polyoxetane conjugates have been synthesized to enhance the drug's stability and therapeutic efficacy.[1][2][3][4] By modifying CPT with an azido (B1232118) linker and coupling it to an acetylene-functionalized polyoxetane backbone via click chemistry, a stable conjugate is formed. To improve water solubility and biocompatibility, the remaining alkyne groups on the polymer can be grafted with methoxypolyethylene glycol (mPEG).[1][2][3][4] These conjugates have demonstrated dose-dependent cytotoxicity to human glioma cells, indicating that the therapeutically active lactone form of CPT is preserved.[1][2][3][4]

Quantitative Data: Synthesis of Poly(this compound)

The synthesis of hyperbranched poly(this compound) can be achieved through cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO), with 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule.[7][8][9][10] The molar mass and dispersity of the resulting polymer can be controlled by the ratio of the core molecule to the monomer.

TMP:EHO RatioTheoretical Molar Mass ( g/mol )Dispersity (Đ)
1:57141.77
1:1012982.15
1:2024622.89
1:5059423.75

Table based on data from Parzuchowski et al., 2020.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Poly(3-Ethyl-3-hydroxymethyloxetane)

This protocol describes the cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated by 1,1,1-tris(hydroxymethyl)propane (TMP).[7]

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Ethanol

  • Diethyl ether, cold

  • Nitrogen gas

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

Procedure:

  • To the three-neck flask, add TMP and anhydrous DCM.

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Via syringe, add BF₃·OEt₂ to the reaction mixture.

  • Heat the reaction to 70 °C.

  • Slowly add EHO to the reaction mixture.

  • Continue the reaction at 70 °C for the desired time to achieve the target molecular weight.

  • Quench the reaction by adding ethanol.

  • Precipitate the polymer product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Preparation of Camptothecin-Loaded Poly(this compound) Nanoparticles

This protocol is a general guideline for the encapsulation of a hydrophobic drug like camptothecin into polyether nanoparticles using the single oil-in-water (o/w) solvent evaporation method.[5][11][12][13][14][15][16]

Materials:

  • Poly(this compound)

  • Camptothecin (CPT)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

Procedure:

  • Dissolve a specific amount of poly(this compound) and CPT in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to serve as the aqueous phase.

  • Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a probe sonicator or high-speed homogenizer to form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion by stirring at room temperature under a fume hood for several hours.

  • Collect the formed nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.

Protocol 3: In Vitro Cytotoxicity Assessment - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of poly(this compound)-based materials, such as nanoparticles or films, according to ISO 10993-5 guidelines.[6][7][17][18][19][20][21][22][23]

Materials:

  • Poly(this compound) material (e.g., nanoparticles, films)

  • Mammalian cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) dissolution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Sample Preparation (Extract Method):

    • Prepare extracts of the test material according to ISO 10993-12. Typically, the material is incubated in cell culture medium at 37°C for 24 hours.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Cell Treatment:

    • Remove the culture medium and replace it with serial dilutions of the material extract. Include negative (culture medium only) and positive (e.g., dilute phenol (B47542) solution) controls.

  • Incubation:

    • Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Remove the extracts and add MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[6]

Visualizations

Experimental Workflow: Nanoparticle Preparation and Characterization

G Workflow for Drug-Loaded Nanoparticle Preparation and Evaluation cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation polymer Polymer Dissolution emulsion Emulsification polymer->emulsion drug Drug Dissolution drug->emulsion evaporation Solvent Evaporation emulsion->evaporation collection Nanoparticle Collection evaporation->collection size Size & Zeta Potential collection->size morphology Morphology (SEM/TEM) collection->morphology loading Drug Loading & Encapsulation Efficiency collection->loading release In Vitro Drug Release collection->release cytotoxicity In Vitro Cytotoxicity collection->cytotoxicity uptake Cellular Uptake collection->uptake efficacy In Vitro Efficacy collection->efficacy

Caption: Workflow for the preparation and evaluation of drug-loaded nanoparticles.

Signaling Pathway: Camptothecin-Induced Apoptosis

Camptothecin, when delivered by poly(this compound)-based carriers, induces apoptosis in cancer cells primarily through the inhibition of topoisomerase I. This leads to DNA damage and the activation of downstream signaling cascades.[1][2][3][4]

G Camptothecin-Induced Apoptotic Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CPT Camptothecin-Polymer Conjugate/Nanoparticle Cell Cancer Cell TopoI Topoisomerase I Cell->TopoI Cellular Uptake DNA_damage DNA Double-Strand Breaks TopoI->DNA_damage Inhibition p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulation Mito Mitochondrion Bax_Bak->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Controlling molecular weight in 3-Ethyl-3-oxetanemethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight during the cationic ring-opening polymerization of 3-Ethyl-3-oxetanemethanol (EHO).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for polymerizing this compound?

A1: The primary method for polymerizing this compound (also known as EHO) is cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, typically generated from a photoinitiator or a Lewis acid, which attacks the oxygen atom of the oxetane (B1205548) ring, leading to ring opening and subsequent chain propagation.[1][2] Anionic polymerization is also possible but is generally less effective.[3][4]

Q2: How can I control the molecular weight of the resulting poly(this compound)?

A2: The molecular weight of the polymer can be controlled through several key parameters:

  • Monomer-to-Initiator Ratio: In a controlled or living polymerization, the number-average molecular weight (Mn) is directly proportional to the initial molar ratio of the monomer to the initiator.[5]

  • Use of a Core Molecule: Employing a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), allows for the synthesis of polymers with lower dispersity and more controlled molar mass.[3][4]

  • Catalyst Concentration: The concentration of the catalyst has a fundamental impact on the degree of branching and the overall molecular weight of the product.[3][4]

  • Temperature: Reaction temperature influences the degree of branching, which in turn affects the polymer's final molecular weight and architecture.[3][4]

  • Chain Transfer Agents: The deliberate addition of chain transfer agents or the presence of impurities like water or alcohols can reduce the average molecular weight.[6][7]

Q3: What causes a broad molecular weight distribution (high Polydispersity Index - PDI) in the final polymer?

A3: A high PDI can result from several factors:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.[5]

  • Chain Transfer Reactions: Uncontrolled chain transfer to monomer, polymer, or impurities can lead to the formation of new chains of varying lengths, thus broadening the molecular weight distribution.[5][7] The hydroxyl group on the EHO monomer can itself participate in chain transfer through the activated monomer (AM) mechanism.

  • Impurities: The presence of nucleophilic impurities, such as water or alcohols, can act as chain transfer agents, leading to a less controlled polymerization and a higher PDI.[5][6]

Q4: Can the hydroxyl group on this compound interfere with the polymerization?

A4: Yes, the hydroxyl group can participate in the polymerization process. In cationic ring-opening polymerization of oxetanes, two mechanisms can occur: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. The presence of hydroxyl groups can promote the AM mechanism, where the growing chain is terminated by reacting with a hydroxyl group, forming an ether linkage and releasing a proton that can initiate a new polymer chain. This chain transfer reaction can influence the degree of branching and the final molecular weight.

Troubleshooting Guides

Issue 1: Low or No Polymer Yield
Potential Cause Suggested Solution
Inactive Initiator/Catalyst The initiator or catalyst may have degraded due to moisture or improper storage. Use a freshly opened or purified initiator. Ensure all handling and storage are under anhydrous conditions.[5]
Presence of Impurities Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization. Purify the monomer and solvent before use, for example, by distillation over a suitable drying agent. Ensure all glassware is thoroughly dried.[5][6]
Incorrect Temperature The polymerization temperature may be too high or too low for the specific initiator/monomer system. Optimize the reaction temperature based on literature precedents for your specific system.
Insufficient Reaction Time The polymerization may not have reached completion. Monitor the reaction progress over time using techniques like NMR or GPC to determine the optimal reaction time.
Issue 2: Molecular Weight is Lower Than Theoretical Value
Potential Cause Suggested Solution
Chain Transfer to Impurities Traces of water, alcohols, or other nucleophiles are acting as chain transfer agents. Rigorously dry all reagents and solvents. Use high-purity monomers and initiators.[6]
Chain Transfer to Monomer The inherent hydroxyl group of EHO can act as a chain transfer agent. To minimize this, consider running the reaction at a lower temperature, which may favor the activated chain end (ACE) propagation mechanism over the activated monomer (AM) mechanism.
Incorrect Monomer-to-Initiator Ratio An error in calculating or measuring the monomer-to-initiator ratio can lead to a lower molecular weight. Carefully verify the concentrations and amounts of all reagents.
Issue 3: Broad Molecular Weight Distribution (High PDI)
Potential Cause Suggested Solution
Slow Initiation Compared to Propagation The initiator may be inefficient for the chosen monomer and conditions. Select an initiator known to provide fast and efficient initiation for oxetane polymerization.[5]
Temperature Fluctuations Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader PDI. Ensure stable and uniform heating of the reaction mixture.
High Monomer Conversion At very high monomer conversions, the likelihood of side reactions and chain transfer to the polymer increases, which can broaden the PDI. Consider stopping the reaction at a moderate conversion if a narrow PDI is critical.

Data Presentation

Table 1: Effect of TMP/EHO Ratio on Theoretical Molar Mass and Dispersity [3][4]

SampleTMP/EHO Molar RatioTheoretical Molar Mass ( g/mol )Dispersity (PDI)
POX-11:57141.77
POX-21:1013042.15
POX-31:2530392.89
POX-41:5059423.75

Table 2: Effect of Temperature on Degree of Branching [3]

Reaction Temperature (°C)Degree of Branching
-300.21
-20.36
300.43
700.50

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) with Controlled Molecular Weight using a Core Molecule

This protocol describes the cationic polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) using 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule to control the molecular weight.[3][4]

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), purified

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF₃Et₂O), as catalyst

  • Ethanol, to quench the reaction

  • Diethyl ether, for precipitation

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, add 300 mL of anhydrous dichloromethane and the desired amount of TMP (e.g., 2.36 g, 17.62 mmol for a specific molar ratio).

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Add the catalyst, boron trifluoride diethyl etherate (e.g., 0.13 g, 0.92 mmol), via syringe and heat the mixture to 70 °C.

  • Add the purified EHO (e.g., 10.25 g, 88.36 mmol for a 1:5 TMP/EHO ratio) dropwise at a controlled rate (e.g., 5 mL/h).

  • Maintain the reaction at 70 °C for 2 hours after the addition of EHO is complete.

  • Quench the reaction by adding ethanol.

  • Precipitate the polymer product by pouring the reaction mixture into cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_flask 1. Prepare Reaction Flask with DCM and TMP degas 2. Degas with Nitrogen prep_flask->degas add_catalyst 3. Add BF3Et2O Catalyst and Heat to 70°C degas->add_catalyst add_monomer 4. Add EHO Monomer Dropwise add_catalyst->add_monomer react 5. React for 2 Hours at 70°C add_monomer->react quench 6. Quench with Ethanol react->quench precipitate 7. Precipitate in Cold Diethyl Ether quench->precipitate dry 8. Filter and Dry Polymer precipitate->dry end End dry->end start Start start->prep_flask

Caption: Experimental workflow for the synthesis of poly(this compound).

molecular_weight_control cluster_params Controlling Parameters mw Desired Molecular Weight ratio Monomer / Initiator Ratio mw->ratio Directly Proportional temp Reaction Temperature mw->temp Influences Branching catalyst Catalyst Concentration mw->catalyst Affects Branching & Rate cta Chain Transfer Agents mw->cta Reduces MW

Caption: Key parameters for controlling molecular weight in EHO polymerization.

References

Technical Support Center: Cationic Polymerization of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of 3-Ethyl-3-oxetanemethanol (EHO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polymerization has resulted in a polymer with a broad molecular weight distribution (high polydispersity index, PDI). What are the potential causes and how can I resolve this?

A1: A broad molecular weight distribution is often indicative of uncontrolled polymerization processes and the presence of side reactions. The primary culprits are typically:

  • Chain Transfer Reactions: The hydroxyl group on the this compound monomer can participate in chain transfer reactions. This leads to the formation of branched or hyperbranched polymers, which inherently have a broader molecular weight distribution compared to linear polymers.[1]

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will be formed at different times, leading to a wider range of chain lengths.

  • Impurities: Water and other protic impurities can act as chain transfer agents or terminating agents, contributing to a broad PDI.

Troubleshooting Steps:

  • Monomer and Solvent Purity: Ensure that both the monomer and the solvent are rigorously purified to remove any water or other impurities. Drying agents such as calcium hydride (CaH₂) followed by distillation are recommended.

  • Initiator Selection: The choice of initiator can significantly impact the polymerization. For a more controlled polymerization, consider using a fast-initiating system.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the extent of side reactions, leading to a more controlled polymerization.

  • Monomer to Initiator Ratio: Carefully controlling the monomer-to-initiator ratio can help in achieving a more predictable molecular weight.

Q2: I am observing a high degree of branching in my poly(this compound). How can I control the level of branching?

A2: The branching in the cationic polymerization of this compound is primarily due to the competition between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms. The hydroxyl group of the monomer can attack the activated monomer, leading to branching. The degree of branching is influenced by several factors:

  • Temperature: The reaction temperature has a significant impact on the degree of branching.

  • Catalyst to Monomer Ratio: The ratio of catalyst to monomer can also influence the polymer architecture. A lower ratio of catalyst to monomer tends to result in a more linear or slightly branched polymer, while a higher ratio can lead to a hyperbranched polymer.

Troubleshooting and Control Strategies:

  • Temperature Adjustment: As demonstrated in experimental studies, the degree of branching increases with increasing reaction temperature in the lower temperature range.[2] To obtain a more linear polymer, conducting the polymerization at a lower temperature (e.g., -50°C to 0°C) is advisable. Conversely, for a higher degree of branching, a higher temperature can be employed.

  • Control Catalyst to Monomer Ratio: Carefully adjust the catalyst to monomer ratio based on the desired polymer architecture. For less branching, use a lower concentration of the catalyst.

  • Slow Monomer Addition: A slow addition of the monomer to the reaction mixture can sometimes help in controlling the degree of branching.

Q3: My GPC results show the presence of low molecular weight species, which I suspect are cyclic oligomers. Why are these forming and how can I minimize them?

A3: The formation of cyclic oligomers is a common side reaction in the cationic ring-opening polymerization of oxetanes. This occurs through an intramolecular chain transfer reaction known as "back-biting," where the growing polymer chain attacks itself to form a stable cyclic compound.

Strategies to Minimize Cyclic Oligomer Formation:

  • Increase Monomer Concentration: Running the polymerization at a higher monomer concentration can favor intermolecular propagation over intramolecular back-biting.

  • Solvent Choice: The choice of solvent can influence the formation of cyclic oligomers. Non-polar solvents may promote cyclization to a lesser extent than polar solvents in some cases.

  • Copolymerization: Introducing a comonomer can sometimes suppress the formation of cyclic oligomers.

Quantitative Data Summary

The following table summarizes the effect of reaction temperature on the degree of branching (DB) in the cationic polymerization of this compound initiated by BF₃·O(C₂H₅)₂ in CH₂Cl₂.

Polymerization Temperature (°C)Degree of Branching (DB)
-500.28
-300.35
-100.40
00.42
100.43
200.44
300.44

Data sourced from: Effect of Reaction Temperature on Degree of Branching in Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane.[2]

Experimental Protocols

Protocol for Minimizing Branching in the Cationic Polymerization of this compound

This protocol is designed to favor the formation of a more linear polymer by conducting the reaction at a low temperature.

Materials:

  • This compound (EHO), purified by distillation over CaH₂.

  • Dichloromethane (B109758) (CH₂Cl₂), purified by distillation over CaH₂.

  • Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), used as received.

  • Nitrogen gas supply.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Four-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a septum.

Procedure:

  • Apparatus Setup: Assemble the four-necked flask under a stream of dry nitrogen. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the reaction flask, place the desired amount of purified dichloromethane via a cannula or syringe.

  • Cooling: Cool the reaction flask to the desired low temperature (e.g., -50°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Monomer Addition: Add the purified this compound to the cooled solvent with stirring.

  • Initiation: Once the temperature has stabilized, add the required amount of BF₃·O(C₂H₅)₂ initiator via a syringe through the septum.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time. Monitor the reaction progress if possible (e.g., by taking aliquots for analysis).

  • Termination: Terminate the polymerization by adding a quenching agent, such as a small amount of methanol (B129727) or ammonia (B1221849) in methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight, polydispersity index (PDI), and degree of branching using techniques such as Gel Permeation Chromatography (GPC) and ¹³C NMR spectroscopy.

Visualizations

Side_Reactions_in_EHO_Polymerization Monomer This compound (EHO) ActiveCenter Active Propagating Center Monomer->ActiveCenter Propagation (ACE Mechanism) Initiator Cationic Initiator (e.g., BF3·OEt2) Initiator->Monomer Initiation LinearPolymer Linear Polymer Chain ActiveCenter->LinearPolymer BranchedPolymer Branched Polymer ActiveCenter->BranchedPolymer Chain Transfer to Hydroxyl Group (AM Mechanism) CyclicOligomer Cyclic Oligomer ActiveCenter->CyclicOligomer Intramolecular Back-biting

Caption: Key side reactions in the cationic polymerization of EHO.

Troubleshooting_Workflow_EHO_Polymerization Start Problem Identified in Polymerization HighPDI High PDI / Broad MW Distribution Start->HighPDI HighBranching High Degree of Branching Start->HighBranching LowMW Low Molecular Weight / Cyclic Oligomers Start->LowMW CheckPurity Verify Monomer and Solvent Purity HighPDI->CheckPurity AdjustRatio Optimize Monomer/ Initiator Ratio HighPDI->AdjustRatio ControlTemp Adjust Reaction Temperature HighBranching->ControlTemp HighBranching->AdjustRatio AdjustConc Modify Monomer Concentration LowMW->AdjustConc SolutionPDI - Purify Reagents - Use Fast Initiator CheckPurity->SolutionPDI SolutionBranching - Lower Temperature for Linear - Higher Temperature for Branched ControlTemp->SolutionBranching AdjustRatio->SolutionPDI AdjustRatio->SolutionBranching SolutionLowMW - Increase Monomer Conc. - Consider Copolymerization AdjustConc->SolutionLowMW

Caption: Troubleshooting workflow for EHO polymerization issues.

References

Optimizing initiator concentration for 3-Ethyl-3-oxetanemethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the cationic ring-opening polymerization of 3-Ethyl-3-oxetanemethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Question: My polymerization is extremely slow or not initiating. What are the possible causes and solutions?

Answer:

Several factors can contribute to slow or failed initiation. Consider the following troubleshooting steps:

  • Initiator Purity and Activity: Ensure the initiator is fresh and has been stored under the recommended conditions (e.g., dry, inert atmosphere). Deactivated initiators are a common cause of polymerization failure.

  • Monomer and Solvent Purity: The presence of impurities, particularly water or other nucleophilic species, can terminate the cationic active centers. Ensure both the this compound monomer and the solvent are rigorously dried and purified before use.

  • Insufficient Initiator Concentration: The concentration of the initiator is a critical parameter. If it is too low, the number of active centers generated may be insufficient to propagate the polymerization effectively. Consider incrementally increasing the initiator concentration.

  • Low Reaction Temperature: While lower temperatures can help control the polymerization, they also decrease the reaction rate. If the polymerization is too slow, a modest increase in temperature may be necessary. In the case of 3-ethyl-3-hydroxymethyloxetane polymerization, the degree of branching is dependent on the reaction temperature, with higher temperatures leading to more branching.[1]

Question: The molecular weight of my polymer is much lower than expected. Why is this happening and how can I increase it?

Answer:

Low molecular weight is a frequent challenge in cationic polymerization and can be attributed to several factors:

  • High Initiator Concentration: An excessively high initiator concentration leads to the formation of a larger number of polymer chains, each with a shorter length, resulting in a lower average molecular weight. To increase the molecular weight, reduce the initiator concentration. This will generate fewer active centers, and each chain will propagate to a higher degree.

  • Chain Transfer Reactions: Chain transfer to monomer, polymer, or impurities can terminate a growing chain and initiate a new, shorter one. Purifying the monomer and solvent to remove chain transfer agents is crucial.

  • Spontaneous Termination: The inherent instability of the propagating carbocation can lead to spontaneous termination. Optimizing the reaction temperature and using a non-nucleophilic counter-ion from the initiator can help minimize this.

Question: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?

Answer:

A broad PDI indicates a lack of control over the polymerization process. To achieve a narrower PDI:

  • Optimize Initiator Concentration: A very high or very low initiator concentration can sometimes lead to side reactions and a broader PDI. A systematic optimization of the initiator concentration is recommended.

  • Control the Reaction Temperature: Maintaining a constant and uniform temperature throughout the polymerization is critical. Temperature fluctuations can lead to variations in the rate of initiation and propagation, resulting in a broader PDI.

  • Monomer Addition Strategy: A slow and controlled addition of the monomer to the initiator solution can sometimes lead to a more controlled polymerization and a narrower PDI.

  • Use of a Core Molecule: Employing a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), can lead to polymers with a lower dispersity compared to homopolymerization.[1]

Question: My polymer is highly branched, but I want a more linear structure. What should I change?

Answer:

In the cationic polymerization of monomers like this compound, the degree of branching is influenced by reaction conditions. To favor a more linear structure:

  • Lower the Initiator Concentration: A lower catalyst to monomer ratio generally results in a more linear or slightly branched polymer.[1]

  • Reduce the Reaction Temperature: Lower reaction temperatures can decrease the extent of side reactions that lead to branching. For poly(3-ethyl-3-hydroxymethyloxetane), a reaction conducted at -30°C resulted in a lower degree of branching compared to reactions at higher temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical role of initiator concentration in the cationic ring-opening polymerization of this compound?

A1: The initiator concentration is a critical parameter that directly influences the polymerization rate, the final molecular weight of the polymer, and the polymer's architecture (linear vs. branched). A higher initiator concentration generally leads to a faster polymerization rate but a lower molecular weight.

Q2: How does initiator concentration affect the molecular weight and polydispersity index (PDI) of poly(this compound)?

A2: Generally, an inverse relationship exists between initiator concentration and molecular weight; higher initiator concentrations result in lower molecular weights. The effect on PDI is more complex, but optimal control and a narrower PDI are often achieved at a specific, optimized initiator concentration.

Q3: What are some common initiators used for the polymerization of this compound?

A3: Common initiators for cationic ring-opening polymerization of oxetanes include Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), and sulfonium (B1226848) salts.

Q4: Can I use photoinitiators for the polymerization of this compound?

A4: Yes, cationic photopolymerization is a viable method for oxetane (B1205548) monomers. This technique uses photo-acid generators that produce a strong acid upon UV irradiation, which then initiates the polymerization.

Data Presentation

The following table summarizes the expected qualitative effects of initiator concentration on key polymerization parameters for this compound. The exact quantitative values will depend on specific experimental conditions such as temperature, solvent, and purity of reagents.

Initiator ConcentrationPolymerization RateMolecular Weight (Mₙ)Polydispersity Index (PDI)Degree of Branching
Low SlowerHigherMay be broadLower
Optimal ModerateModerateNarrowerModerate
High FasterLowerMay be broadHigher

Experimental Protocols

Detailed Methodology for Optimizing Initiator Concentration

This protocol outlines a systematic approach to determine the optimal initiator concentration for the polymerization of this compound to achieve desired polymer characteristics.

Materials:

  • This compound (EHO), freshly distilled and dried.

  • Anhydrous solvent (e.g., dichloromethane, freshly distilled from a suitable drying agent).

  • Cationic initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂).

  • Core molecule (optional, e.g., 1,1,1-tris(hydroxymethyl)propane, TMP), dried under vacuum.

  • Quenching agent (e.g., ethanol).

  • Non-solvent for precipitation (e.g., cold diethyl ether).

  • Nitrogen or Argon gas for inert atmosphere.

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation:

    • If using a core molecule like TMP, dissolve the desired amount in the anhydrous solvent within the reaction flask. For example, use a molar ratio of TMP to EHO ranging from 1:5 to 1:50 to control the molar mass.[1]

    • Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the anhydrous solvent of a known concentration.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for at least 20 minutes to ensure an inert atmosphere.

  • Initiation:

    • Using a syringe, add the desired volume of the initiator stock solution to the reaction flask. The amount of initiator should be varied systematically across different experiments (e.g., molar ratios of initiator to monomer of 1:100, 1:200, 1:500, etc.).

  • Monomer Addition:

    • Slowly add the purified this compound monomer to the reaction mixture dropwise using a syringe pump at a controlled rate (e.g., 5 mL/h).[1]

  • Polymerization:

    • Maintain the desired reaction temperature (e.g., 70°C) using a thermostatically controlled oil bath.[1]

    • Allow the reaction to proceed for a set amount of time (e.g., 2-4 hours).

  • Quenching: Terminate the polymerization by adding a quenching agent like ethanol.

  • Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred, cold non-solvent (e.g., diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh, cold non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).

    • Analyze the polymer structure and degree of branching using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Calculate the monomer conversion by gravimetric analysis or by using techniques like FT-IR spectroscopy to monitor the disappearance of the oxetane ring absorption band.

Optimization:

Repeat the experiment with varying initiator concentrations while keeping all other parameters (temperature, monomer concentration, reaction time) constant. Plot the resulting Mₙ, PDI, and conversion as a function of the initiator concentration to identify the optimal conditions for your desired polymer properties.

Mandatory Visualization

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., BF3) M Monomer (Oxetane) IM Activated Monomer (Oxonium Ion) I->IM Activation M->IM IM_prop Activated Monomer P Propagating Chain (Growing Polymer) IM_prop->P Ring-Opening M_prop Monomer M_prop->P Addition P_term Propagating Chain DP Dormant Polymer P_term->DP T Terminating Agent (e.g., H2O, Alcohol) T->DP Quenching

Caption: Cationic Ring-Opening Polymerization Mechanism.

Troubleshooting_Workflow cluster_problem Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Problem Encountered slow_rxn Slow/No Reaction start->slow_rxn low_mw Low Molecular Weight start->low_mw high_pdi High PDI start->high_pdi branching Incorrect Branching start->branching impure Impure Reagents (Monomer, Solvent) slow_rxn->impure initiator_issue Initiator Problem (Purity, Concentration) slow_rxn->initiator_issue temp_issue Temperature Control slow_rxn->temp_issue low_mw->initiator_issue chain_transfer Chain Transfer low_mw->chain_transfer high_pdi->initiator_issue high_pdi->temp_issue add_core Use Core Molecule high_pdi->add_core branching->initiator_issue branching->temp_issue purify Purify/Dry Reagents impure->purify optimize_initiator Adjust Initiator Conc. initiator_issue->optimize_initiator optimize_temp Adjust Temperature temp_issue->optimize_temp chain_transfer->purify end Problem Resolved purify->end optimize_initiator->end optimize_temp->end add_core->end

Caption: Troubleshooting Workflow for Polymerization Issues.

Experimental_Workflow A 1. Reactor Setup (Flame-dried glassware) B 2. Reagent Preparation (Dry monomer/solvent) A->B C 3. Establish Inert Atmosphere (N2 or Ar purge) B->C D 4. Initiator Addition (Vary concentration) C->D E 5. Monomer Addition (Slow, controlled rate) D->E F 6. Polymerization (Constant Temperature) E->F G 7. Quenching (e.g., Ethanol) F->G H 8. Purification (Precipitation) G->H I 9. Characterization (GPC, NMR) H->I J 10. Analyze Results & Optimize Conditions I->J

Caption: Experimental Workflow for Initiator Optimization.

References

Technical Support Center: Viscosity Reduction in 3-Ethyl-3-oxetanemethanol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-3-oxetanemethanol-based formulations. The following sections offer solutions to common viscosity-related challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation too viscous?

High viscosity in this compound formulations can arise from several factors, including the inherent properties of the base resin, the concentration of other high-viscosity components, and the formulation's temperature. The molecular weight and structure of the components play a significant role; higher molecular weight polymers or oligomers will increase the overall viscosity. Additionally, strong intermolecular forces, such as hydrogen bonding, can contribute to high viscosity.

Q2: What are the primary methods to reduce the viscosity of my formulation?

There are three main strategies to lower the viscosity of your this compound based formulation:

  • Addition of Diluents: Incorporating low-viscosity liquids, known as diluents, can effectively reduce the overall viscosity of the formulation. These can be categorized as reactive or non-reactive diluents.

  • Increasing the Temperature: Heating the formulation will decrease its viscosity. This is a temporary solution as the viscosity will increase again upon cooling.

  • Solvent Addition (Not generally recommended for 100% solids formulations): While solvents can reduce viscosity, they are often avoided in UV-curable formulations as they need to be removed before curing, which can introduce defects. This guide will focus on the first two methods.

Q3: What is the difference between reactive and non-reactive diluents?

  • Reactive Diluents: These are low-viscosity monomers or oligomers that have functional groups (e.g., oxetane, epoxy) that can co-react with the main resin during polymerization. They become a permanent part of the cured network.[1]

  • Non-Reactive Diluents: These are substances that reduce viscosity but do not chemically participate in the polymerization reaction. They remain as a separate component in the cured material, which can affect the final physical properties.

Q4: How does temperature affect the viscosity of my formulation?

Increasing the temperature of a liquid reduces its viscosity. This is because the increased thermal energy causes the molecules to move more rapidly, which overcomes the intermolecular forces that resist flow. For composite resins, preheating from 25°C to 60°C can lead to a viscosity reduction of at least 84%.[2][3] However, this effect is transient, and the formulation will return to its original viscosity upon cooling.[2][3]

Troubleshooting Guide: High Viscosity

If you are experiencing high viscosity in your this compound formulation, consult the following troubleshooting guide.

Problem: Formulation is too thick to handle or process.

Initial Assessment Workflow

Caption: Troubleshooting workflow for addressing high viscosity.

Data on Viscosity Reduction

Effect of a Reactive Diluent on a Cycloaliphatic Epoxy Formulation

The following table demonstrates the effect of adding this compound (referred to as Curalite™ Ox) as a reactive diluent to a cycloaliphatic epoxy resin formulation.

Concentration of this compound (wt%)Viscosity at 25°C (mPa.s)
0~350
10~150
20~75
25<50

Data adapted from Perstorp product literature for Curalite™ Ox.[4]

Effect of Temperature on Resin Viscosity

This table illustrates the significant impact of temperature on the viscosity of composite resins. A similar trend can be expected for this compound based formulations.

Temperature (°C)Viscosity Reduction (%)
35Varies by formulation
50Significant Reduction
60≥ 84%

Data generalized from a study on preheating composite resins.[2][3]

Recommended Diluents

Reactive Diluents

Reactive diluents are often the preferred choice as they integrate into the polymer network.

  • Monofunctional Oxetanes: Besides this compound itself, other monofunctional oxetanes can be used to reduce viscosity while maintaining good reactivity.

  • Difunctional Oxetanes: Compounds like 3,3'-(oxydi(methylene))bis(3-ethyloxetane) (DOX) can be effective at reducing viscosity, though they may lead to more rigid cured materials.[5][6]

  • Glycidyl (B131873) Ethers: Aliphatic glycidyl ethers such as 1,4-butanediol (B3395766) diglycidyl ether are common reactive diluents for epoxy and can be compatible with cationic curing systems. They offer good dilution efficiency.

Non-Reactive Diluents

These should be used with caution as they can impact the final mechanical and thermal properties of the cured material.

Experimental Protocols

Protocol for Viscosity Measurement using a Brookfield Viscometer

This protocol is based on ASTM D2196 for measuring the rheological properties of non-Newtonian materials.[8][9][10]

Objective: To determine the viscosity of a this compound based formulation.

Apparatus:

  • Brookfield-type rotational viscometer

  • Appropriate spindle set

  • Temperature-controlled water bath or chamber

  • Beaker (600 mL low form Griffin beaker is standard)

  • Calibrated thermometer

Procedure:

  • Temperature Control: Ensure the viscometer and the formulation are at the desired, stable temperature (e.g., 25°C ± 0.1°C) by placing the sample in the temperature-controlled bath.[11]

  • Instrument Setup:

    • Level the viscometer using the built-in spirit level.

    • Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's capacity. This often requires a preliminary range-finding test.

  • Sample Preparation:

    • Pour the formulation into the beaker, avoiding the introduction of air bubbles.

    • Immerse the selected spindle into the sample at a slight angle to prevent air from being trapped underneath. The fluid level should reach the immersion mark on the spindle shaft.

  • Measurement:

    • Attach the spindle to the viscometer.

    • Turn on the viscometer motor at the selected speed.

    • Allow the reading to stabilize. For thixotropic materials where the reading may not stabilize, take the reading after a pre-determined time (e.g., 60 seconds).

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa.s), along with the spindle number, rotational speed, and temperature.

  • Cleaning: Thoroughly clean the spindle and beaker immediately after use with an appropriate solvent.

Experimental Workflow for Viscosity Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement temp_control Equilibrate sample to test temperature (e.g., 25°C) viscometer_setup Level viscometer and select spindle/speed temp_control->viscometer_setup sample_prep Pour sample into beaker and immerse spindle viscometer_setup->sample_prep start_motor Start viscometer at selected speed sample_prep->start_motor stabilize Allow reading to stabilize start_motor->stabilize record_data Record viscosity, spindle #, speed, and temperature stabilize->record_data clean_up Clean spindle and beaker record_data->clean_up

Caption: Workflow for viscosity measurement.

References

Improving the cure speed of 3-Ethyl-3-oxetanemethanol resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethyl-3-oxetanemethanol (HEO) resins. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to the curing process of these versatile resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary curing mechanism for this compound resins?

A1: this compound and other oxetane (B1205548) resins primarily cure through a cationic ring-opening polymerization mechanism.[1][2][3] This process can be initiated either by heat (thermal curing) or by ultraviolet (UV) light in the presence of a photoinitiator (photo-cationic curing).[2][4] The high strain energy (107 kJ/mol) and basicity of the four-membered oxetane ring make it highly reactive and facilitate rapid and efficient polymerization.[5][6]

Q2: Why is my oxetane resin curing slower than expected?

A2: Several factors can contribute to a slow cure speed. Common causes include:

  • Low Temperature: Curing reactions are temperature-dependent. Insufficient heat in thermal curing or low ambient temperature during photo-curing can significantly slow the reaction rate.[7][8][9]

  • Inhibitors: Moisture is a known inhibitor of cationic polymerization. Water can react with the cationic active centers in a chain transfer reaction, slowing down or even stopping the curing process.[6][10]

  • Incorrect Initiator Concentration: Both thermal catalysts and photoinitiators must be used at an optimal concentration. Too low a concentration may result in an insufficient number of active centers to drive the polymerization effectively.[6][8]

  • Long Induction Period (UV Curing): Oxetane photopolymerization can sometimes exhibit a long induction period compared to epoxides before the reaction proceeds smoothly.[5]

Q3: Can I blend this compound with other resins to improve cure speed?

A3: Yes, co-polymerizing this compound with other monomers, particularly cycloaliphatic epoxides, is a common and effective strategy. Epoxides can act as reactive sites that "kick-start" and accelerate the polymerization of oxetanes, reducing the induction period often seen in photo-curing.[6][11][12] This blending also allows for the tailoring of final properties like viscosity, flexibility, and adhesion.[2][5]

Q4: What are the main advantages of using oxetane resins like this compound?

A4: Oxetane resins offer several benefits, including:

  • Fast Cure Speed: Due to the high reactivity of the oxetane ring.[13]

  • Low Viscosity: HEO acts as a reactive diluent, reducing the viscosity of formulations for easier application.[1][2]

  • Low Shrinkage: Cationic ring-opening polymerization generally results in lower volume shrinkage compared to free-radical polymerization.[4][13]

  • Excellent Mechanical and Thermal Properties: The resulting polyether network provides good chemical resistance, thermal stability, and mechanical strength.[1][13]

  • No Oxygen Inhibition: Unlike free-radical systems, cationic curing is not inhibited by oxygen, which can simplify the curing process.[4][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or Tacky Surface Cure in UV Systems

  • Question: My UV-cured resin remains tacky on the surface, even after extended exposure. What's wrong?

  • Answer: While cationic polymerization is not inhibited by oxygen, incomplete surface cure can still occur.

    • Possible Cause 1: Insufficient UV Dose or Intensity. The photoinitiator requires a specific amount of energy to generate the acid catalyst. Ensure your UV lamp is functioning correctly and the exposure time is adequate.

    • Possible Cause 2: Moisture Inhibition. Atmospheric moisture can be absorbed into the thin film of the resin, inhibiting the reaction at the surface.[10] Try curing in a controlled, low-humidity environment (e.g., a nitrogen-purged chamber).

    • Possible Cause 3: Photoinitiator Concentration. An insufficient concentration of the photoinitiator may lead to a lower concentration of active species at the surface.[6] Consider slightly increasing the photoinitiator loading.

Issue 2: Resin Fails to Cure or Remains Liquid (Thermal Curing)

  • Question: I've mixed my resin and thermal catalyst, but it's not hardening even after heating. Why?

  • Answer: This indicates a fundamental issue with the polymerization initiation or propagation.

    • Possible Cause 1: Incorrect Temperature. Thermal curing of oxetanes often requires high temperatures, typically in the range of 170-190°C, to proceed efficiently.[7][8] Verify your oven's temperature and ensure it's within the recommended range for your specific formulation.

    • Possible Cause 2: Catalyst Inactivity or Insufficient Concentration. Ensure the correct catalyst is being used and that it has not degraded. The concentration is also critical; for example, studies have shown that 7 mol% of tetraphenylphosphonium (B101447) chloride (TPPC) is effective for certain formulations.[7][8][14]

    • Possible Cause 3: Presence of Basic Impurities. Cationic polymerization is acid-catalyzed. Any basic impurities in your resin or additives can neutralize the catalyst, preventing the reaction. Ensure all components are of high purity.

Issue 3: High Viscosity of the Formulation Before Curing

  • Question: My resin formulation is too thick to apply properly. How can I reduce the viscosity?

  • Answer: this compound itself is often used as a reactive diluent to lower viscosity.[1][2]

    • Solution 1: Adjust Monomer Ratios. If you are blending HEO with more viscous resins like bisphenol-A epoxies, increasing the proportion of HEO can effectively reduce the overall formulation viscosity.[5]

    • Solution 2: Gentle Warming. Gently warming the resin mixture before application can temporarily reduce its viscosity. However, be cautious not to initiate premature thermal curing if a thermal catalyst is present.

Data and Experimental Protocols

Data Presentation

Table 1: Effect of Temperature on Thermal Curing Time Data derived from studies on oxetane resins with an active diester cross-linker and TPPC catalyst.

Curing Temperature (°C)Time to Reach High Gel YieldObservation
170> 6 hoursReaction is very slow or does not proceed to completion.[8]
180~ 6 hoursReaction proceeds smoothly.[8]
190< 6 hoursHighest reaction rate and yield observed.[7][8][14]

Table 2: Effect of Co-monomers on Formulation Properties Illustrative data based on blending oxetanes with a cycloaliphatic diepoxide (UVR-6110).

Oxetane (OXA) Content (wt.%)Viscosity ChangeSurface Cure RateFlexibility
0BaselineBaselineBaseline
10DecreasedGoodImproved
15Reduced by ~50%GoodImproved
20Significantly DecreasedDecreasedSignificantly Improved[5]
Experimental Protocols

Protocol 1: Monitoring Cure Kinetics using Real-Time FT-IR Spectroscopy

This protocol allows for the real-time tracking of the disappearance of the oxetane functional group, providing precise data on cure speed and conversion.

  • Sample Preparation:

    • Prepare the resin formulation by mixing this compound with the desired photoinitiator (e.g., 1-5 wt% of a sulfonium (B1226848) or iodonium (B1229267) salt) or co-monomers.[6]

    • Ensure thorough mixing in a controlled environment to minimize moisture exposure.

  • FT-IR Setup:

    • Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF2).

    • Mount the plates in the FT-IR spectrometer sample holder.

  • Data Acquisition:

    • Set the spectrometer to operate in kinetic mode, collecting spectra at regular intervals (e.g., every 2-5 seconds).

    • Identify the characteristic absorption peak for the oxetane ring's cyclic ether bond (around 980 cm⁻¹).[7]

    • Record a baseline spectrum before initiating the cure.

  • Curing Initiation:

    • For photo-curing , position a UV light source to irradiate the sample within the spectrometer.

    • For thermal curing , use a heated sample stage set to the desired temperature.

  • Analysis:

    • Monitor the decrease in the area or height of the 980 cm⁻¹ peak over time.

    • Calculate the monomer conversion percentage by comparing the peak area at time 't' to the initial peak area.

Protocol 2: Determining Thermal Properties via Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat of reaction and glass transition temperature (Tg), which are key indicators of the curing process and the final properties of the cured resin.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured liquid resin formulation into an aluminum DSC pan.

    • Seal the pan hermetically. Prepare an empty sealed pan as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument for a temperature ramp. For monitoring a thermal cure, a typical ramp rate is 10°C/min under a nitrogen atmosphere.[8]

  • Curing Measurement:

    • Heat the sample from ambient temperature to a temperature well above the expected curing range (e.g., 250°C).

    • The instrument will record the heat flow. The exothermic peak observed corresponds to the curing reaction. The area under this peak is the heat of polymerization.

  • Glass Transition (Tg) Measurement:

    • After the initial heating scan is complete, rapidly cool the sample back to a sub-ambient temperature.

    • Perform a second heating scan at the same ramp rate (e.g., 10°C/min).[8]

    • The step-change observed in the heat flow curve during the second scan indicates the glass transition temperature (Tg) of the fully cured polymer.

Visualizations

Cationic_Polymerization cluster_propagation Propagation Initiation Initiation (UV Light or Heat) PI Photoinitiator (PAG) or Catalyst Initiation->PI Activates Acid Strong Acid (H+) PI->Acid Generates Monomer1 Oxetane Monomer Acid->Monomer1 Protonates (Ring-Opening) ProtonatedMonomer Protonated Monomer (Active Center) Monomer1->ProtonatedMonomer Monomer2 Another Oxetane Monomer ProtonatedMonomer->Monomer2 Attacks Dimer Growing Polymer Chain (Dimer) Monomer2->Dimer MonomerN ... Dimer->MonomerN Polymer Final Polymer Network MonomerN->Polymer

Cationic ring-opening polymerization mechanism of oxetane resins.

Workflow_Optimization cluster_optimization Optimization Loop Start Define Curing Goal (e.g., Cure time < 5 min) Formulate 1. Prepare Baseline Formulation (HEO + Initiator) Start->Formulate Analyze1 2. Analyze Cure Speed (RT-FTIR or DSC) Formulate->Analyze1 Check Goal Met? Analyze1->Check Modify 3. Modify Formulation Check->Modify No End Final Protocol Achieved Check->End Yes Opt1 Adjust Initiator Concentration Modify->Opt1 Opt2 Adjust Temperature (Thermal Cure) Modify->Opt2 Opt3 Add Co-monomer (e.g., Epoxide) Modify->Opt3 Opt1->Analyze1 Re-analyze Opt2->Analyze1 Re-analyze Opt3->Analyze1 Re-analyze

Experimental workflow for optimizing cure speed.

Troubleshooting_Cure Start Problem: Slow or Incomplete Curing Q_CureType Curing Method? Start->Q_CureType UV_Path UV Photo-curing Q_CureType->UV_Path UV Thermal_Path Thermal Curing Q_CureType->Thermal_Path Thermal Q_UV_Moisture Curing in controlled humidity? UV_Path->Q_UV_Moisture Sol_UV_Moisture Cure in dry N2 or low humidity chamber Q_UV_Moisture->Sol_UV_Moisture No Q_UV_Initiator Initiator [ ] optimal? Q_UV_Moisture->Q_UV_Initiator Yes Sol_UV_Initiator Increase initiator [ ] incrementally Q_UV_Initiator->Sol_UV_Initiator No Q_UV_Epoxy Using epoxide co-monomer? Q_UV_Initiator->Q_UV_Epoxy Yes Sol_UV_Epoxy Add cycloaliphatic epoxide to 'kick-start' Q_UV_Epoxy->Sol_UV_Epoxy No Q_Temp Temperature > 170°C? Thermal_Path->Q_Temp Sol_Temp Increase temperature to 180-190°C Q_Temp->Sol_Temp No Q_Catalyst Catalyst [ ] optimal? Q_Temp->Q_Catalyst Yes Sol_Catalyst Verify catalyst purity and concentration (e.g., ~7 mol%) Q_Catalyst->Sol_Catalyst No

Troubleshooting logic for slow or incomplete curing.

References

Technical Support Center: Purification of Poly(3-Ethyl-3-oxetanemethanol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of poly(3-Ethyl-3-oxetanemethanol). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of poly(this compound), primarily focusing on the widely used precipitation method.

Issue Potential Cause Recommended Solution
Low Yield of Precipitated Polymer The polymer is partially soluble in the non-solvent.- Use a non-solvent in which the polymer is completely insoluble. For polyethers like poly(this compound), suitable non-solvents include cold diethyl ether, hexane, or methanol.[][2][3] - Decrease the temperature of the non-solvent (e.g., using an ice bath) to further reduce the polymer's solubility.[4] - Increase the volume of the non-solvent relative to the polymer solution; a ratio of 10:1 (non-solvent:solution) is a good starting point.[5]
The polymer concentration in the solvent is too low.- Concentrate the polymer solution before precipitation. A polymer concentration of 5-10% (w/v) in the solvent is generally recommended.[5]
Polymer Precipitates as an Oily or Tacky Substance The molecular weight of the polymer is low.- Optimize the polymerization reaction to target a higher molecular weight. - Cool the non-solvent to below 0 °C to encourage solidification.[4] - Try a different non-solvent or a mixture of non-solvents.
Incomplete removal of the solvent.- After precipitation, wash the polymer thoroughly with the non-solvent to remove any residual solvent.[5]
Residual Monomer Detected in the Purified Polymer Insufficient washing of the precipitated polymer.- Increase the number of washing steps with the non-solvent.[5] - After filtration, re-disperse the polymer in fresh non-solvent and stir for a period before re-filtering.
Monomer trapped within the polymer matrix.- Re-dissolve the polymer in a suitable solvent and re-precipitate it. Repeating the precipitation cycle is a highly effective method for removing trapped impurities.[][6]
Presence of Catalyst Residues in the Final Product Inadequate quenching of the polymerization reaction.- Ensure the quenching agent (e.g., ethanol) is added in sufficient quantity to neutralize all catalyst activity.
Catalyst salts are not effectively removed by precipitation alone.- After neutralization of the catalyst, the resulting salts can often be removed by washing the polymer solution with water if the polymer is in a water-immiscible solvent. - For polyethers, treatment with an adsorbent like activated carbon or diatomaceous earth can be effective in removing catalyst residues.[7] - Passing a solution of the polymer through a column of a suitable ion-exchange resin can also remove ionic catalyst residues.[][5]
Broad or Bimodal Molecular Weight Distribution in GPC Analysis Inconsistent polymerization conditions.- Ensure uniform temperature and efficient stirring during polymerization to promote consistent chain growth.
Presence of impurities that act as chain transfer agents.- Ensure high purity of the monomer and solvent before polymerization.
The purification process is fractionating the polymer.- Precipitation can sometimes lead to fractionation of the polymer based on molecular weight.[] To obtain a more representative sample, ensure rapid and complete precipitation by adding the polymer solution quickly to a large volume of vigorously stirred non-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying poly(this compound)?

A1: The most common and effective method for purifying poly(this compound) is precipitation .[] This involves dissolving the crude polymer in a good solvent and then adding this solution to a larger volume of a non-solvent. The polymer will precipitate out of the solution, while impurities such as residual monomer and catalyst byproducts remain dissolved in the solvent/non-solvent mixture.[][5]

Q2: What are suitable solvent/non-solvent systems for the precipitation of poly(this compound)?

A2: Poly(this compound) is a polyether. Good solvents for polyethers typically include chlorinated solvents like dichloromethane (B109758) and chloroform, as well as tetrahydrofuran (B95107) (THF) and acetone.[2] Good non-solvents are typically non-polar aliphatic hydrocarbons or polar protic solvents in which the polymer has low solubility. A commonly cited system for a similar polyether involves dissolving the polymer in dichloromethane and precipitating it in cold diethyl ether.[8] Other potential non-solvents include hexane, heptane, and methanol.[2][3] The ideal system should be determined empirically for your specific polymer.

Q3: How can I confirm the purity of my poly(this compound) after purification?

A3: The purity of the polymer can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of residual monomer.[6][9] The disappearance of the characteristic signals of the monomer (e.g., the oxetane (B1205548) ring protons) in the polymer's spectrum indicates successful removal.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A monomodal and relatively narrow peak is indicative of a clean polymer sample. The presence of a low molecular weight tail may suggest residual monomer or oligomers.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical structure of the polymer and the absence of impurities with distinct functional groups.

Q4: How many precipitation cycles are necessary to achieve high purity?

A4: The number of precipitation cycles required depends on the initial level of impurities and the desired final purity. For many applications, one to three precipitation cycles are sufficient.[6] It is recommended to analyze the polymer by a sensitive technique like ¹H NMR after each cycle to monitor the removal of impurities and determine if further purification is necessary.

Q5: My polymer is an oil and does not precipitate as a solid. What should I do?

A5: This is a common issue for low molecular weight polymers.[4] Here are a few troubleshooting steps:

  • Use a chilled non-solvent: Performing the precipitation in a non-solvent cooled in an ice bath or a freezer can often promote the solidification of the polymer.[4]

  • Try a different non-solvent: The choice of non-solvent can significantly impact the morphology of the precipitate. Experiment with different non-solvents or mixtures of non-solvents.

  • Modify the polymerization: Adjust the monomer to initiator ratio in your polymerization reaction to target a higher molecular weight polymer, which is more likely to precipitate as a solid.

Experimental Protocols

Protocol: Purification of Poly(this compound) by Precipitation

Objective: To remove unreacted this compound monomer and catalyst residues from the crude polymer.

Materials:

  • Crude poly(this compound)

  • Solvent (e.g., Dichloromethane, THF)

  • Non-solvent (e.g., Cold diethyl ether, hexane, or methanol)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Funnel and filter paper or Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude polymer in a suitable solvent to a concentration of approximately 5-10% (w/v). Stir the mixture at room temperature until the polymer is completely dissolved.

  • Precipitation: In a separate, larger beaker, add a volume of cold non-solvent that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent. Slowly add the polymer solution dropwise to the stirred non-solvent. A white precipitate of the polymer should form immediately.

  • Digestion: Continue to stir the resulting suspension for 30-60 minutes to ensure complete precipitation of the polymer and to wash the precipitate.[5]

  • Isolation: Collect the precipitated polymer by filtration. For larger quantities, a Büchner funnel under vacuum is efficient.

  • Washing: Wash the filtered polymer multiple times with fresh, cold non-solvent to remove any remaining dissolved impurities.[5]

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Analyze the dried polymer using ¹H NMR and GPC to confirm the absence of residual monomer and to determine the molecular weight and PDI.

  • Re-precipitation (if necessary): If impurities are still present, repeat steps 1-7.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification by Precipitation cluster_analysis Analysis polymerization Cationic Ring-Opening Polymerization quenching Quenching (e.g., with Ethanol) polymerization->quenching dissolution Dissolve Crude Polymer in a Good Solvent quenching->dissolution precipitation Add Solution to Stirred Non-solvent dissolution->precipitation filtration Filter Precipitated Polymer precipitation->filtration washing Wash with Non-solvent filtration->washing drying Dry Under Vacuum washing->drying analysis Characterization (NMR, GPC, FTIR) drying->analysis

Caption: Experimental workflow for the synthesis and purification of poly(this compound).

troubleshooting_workflow start Purification Attempt check_purity Analyze Purity (e.g., by 1H NMR) start->check_purity is_pure Is the Polymer Pure? check_purity->is_pure end_success Purification Successful is_pure->end_success Yes troubleshoot Identify the Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oily_product Oily Product? troubleshoot->oily_product residual_monomer Residual Monomer? troubleshoot->residual_monomer solution_low_yield Increase Non-solvent Volume or Change Non-solvent low_yield->solution_low_yield Yes solution_oily Use Colder Non-solvent or Target Higher MW oily_product->solution_oily Yes solution_monomer Re-precipitate Polymer residual_monomer->solution_monomer Yes re_purify Re-run Purification solution_low_yield->re_purify solution_oily->re_purify solution_monomer->re_purify re_purify->start

Caption: A logical workflow for troubleshooting common issues during polymer purification.

References

Technical Support Center: Characterization of Branching in Poly(3-Ethyl-3-oxetanemethanol) by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3-Ethyl-3-oxetanemethanol) and characterizing its branching using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the primary NMR method for determining the degree of branching in poly(this compound)?

A1: The degree of branching (DB) in hyperbranched poly(this compound) is primarily determined by ¹³C NMR spectroscopy.[1] The analysis focuses on the signal of the methylene (B1212753) group carbon of the ethyl substituent, which splits into distinct resonances corresponding to dendritic, linear, and terminal units within the polymer structure.[1][2] Deconvolution and integration of these signals allow for the quantification of the DB.

Q2: What are the characteristic ¹H NMR signals for poly(this compound)?

A2: In a typical ¹H NMR spectrum of poly(this compound) (measured in DMSO-d₆), the following signals can be assigned to the polymer's structural elements:

  • ~4.7 ppm: -OH (hydroxyl groups)

  • ~3.6-3.7 ppm: -CH₂-O- (in terminal units, T')

  • ~3.3 ppm: -CH₂-O- (in the polymer backbone)

  • ~3.1 ppm: -CH₂-OH (hydroxymethyl group)

  • ~1.3 ppm: -CH₂-CH₃

  • ~0.8 ppm: -CH₂ -CH₃[1]

Q3: How does the synthesis temperature affect the degree of branching?

A3: For the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane, the reaction temperature has a significant impact on the degree of branching.[1] Generally, higher reaction temperatures lead to a higher degree of branching. For example, in one study, the degree of branching increased from 0.21 to 0.50 as the reaction temperature was raised from -30 °C to 70 °C.[1]

Q4: Can ¹H NMR be used to quantify the degree of branching?

A4: While ¹H NMR is excellent for the general characterization of the polymer and confirming its synthesis, it is generally not used for the precise quantification of the degree of branching in poly(this compound). The signals from the different structural units (dendritic, linear, terminal) often overlap in the ¹H NMR spectrum, making accurate integration and quantification difficult. ¹³C NMR provides better resolution for the key signals needed to determine the degree of branching.

Troubleshooting Guides

This section addresses common problems encountered during the NMR characterization of branching in poly(this compound).

Problem 1: Poorly Resolved or Broad NMR Signals
Possible Cause Solution
High Sample Viscosity Poly(this compound) can be highly viscous, leading to broad signals. Prepare a more dilute sample. If solubility is an issue, consider acquiring the spectrum at an elevated temperature to reduce viscosity.
Sample Inhomogeneity Ensure the polymer is fully dissolved. Incomplete dissolution can lead to broad lines. Gentle heating and vortexing can aid dissolution. For very viscous samples, centrifugation of the NMR tube can help to remove bubbles and create a more homogeneous sample.
Poor Shimming The magnetic field homogeneity may not be optimal. Perform manual shimming or use an automated shimming routine on your spectrometer. Inhomogeneous samples can also lead to poor shimming results.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening. Ensure all glassware is clean and that no metal residues from catalysts are present in the final polymer. If necessary, purify the polymer sample before NMR analysis.
Problem 2: Inaccurate Quantification of the Degree of Branching
Possible Cause Solution
Signal Overlap in ¹³C NMR Spectrum The signals for the dendritic, linear, and terminal units in the ¹³C NMR spectrum can be close to each other. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal separation.[1] Employ advanced processing techniques, such as deconvolution, to accurately integrate the overlapping peaks.[1][2]
Incorrect Integration Regions Ensure that the integration regions for the dendritic, linear, and terminal unit signals are set correctly. A small shift in the integration limits can lead to significant errors in the calculated degree of branching.
Non-quantitative ¹³C NMR Acquisition Parameters For accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[3] A sufficiently long relaxation delay (at least 5 times the longest T₁ of the carbons being quantified) is also crucial to ensure complete relaxation of the nuclei between scans.
Low Signal-to-Noise Ratio If the signals used for quantification are weak, the integration can be inaccurate. Increase the number of scans to improve the signal-to-noise ratio.
Problem 3: Unexpected Peaks in the NMR Spectrum
Possible Cause Solution
Residual Monomer The presence of unreacted this compound monomer will result in sharp signals in both ¹H and ¹³C NMR spectra. Purify the polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether) to remove residual monomer.[2]
Solvent Impurities The deuterated solvent may contain residual protonated solvent or other impurities. Check the purity of the solvent by running a blank spectrum.
Side Products from Synthesis Depending on the polymerization conditions, side reactions can occur, leading to the formation of byproducts with distinct NMR signals. Review the synthesis procedure and consider purification methods like column chromatography if necessary.
Cyclic Structures The formation of cyclic structures is a possibility in hyperbranched polymer synthesis, which can complicate the NMR spectrum.[3] Advanced NMR techniques (e.g., 2D NMR) may be necessary to identify and characterize these species.

Data Presentation: NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for the structural units of poly(this compound) in DMSO-d₆. These values are based on literature data and may vary slightly depending on the solvent, polymer molecular weight, and degree of branching.

Table 1: Approximate ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)
-CH₃ (ethyl group)~ 0.8
-CH₂ - (ethyl group)~ 1.3
-CH₂OH~ 3.1
-CH₂-O- (backbone)~ 3.3
-CH₂-O- (terminal, T')~ 3.6 - 3.7
-OH~ 4.7

Table 2: Approximate ¹³C NMR Chemical Shifts for Branching Units

CarbonStructural UnitApproximate Chemical Shift (ppm)
Methylene of ethyl group (-C H₂-CH₃)Terminal (b)Lower field region of the split signal
Methylene of ethyl group (-C H₂-CH₃)Linear (b')Mid-field region of the split signal
Methylene of ethyl group (-C H₂-CH₃)Dendritic (b'')Higher field region of the split signal

Note: The exact chemical shifts for the terminal, linear, and dendritic units of the methylene carbon in the ethyl group need to be determined by deconvolution of the corresponding signal cluster in the ¹³C NMR spectrum.[1][2]

Experimental Protocols

NMR Sample Preparation
  • Polymer Dissolution:

    • Weigh approximately 20-30 mg of the purified and dried poly(this compound) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Gently heat the vial (if necessary) and vortex until the polymer is completely dissolved. Due to the potentially high viscosity, this may take some time.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the polymer solution into a 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is at least 4 cm.

  • Homogenization:

    • If the solution is viscous and contains air bubbles, centrifuge the NMR tube at a low speed for a few minutes to remove bubbles and ensure homogeneity.

NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher is recommended.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • Quantitative ¹³C NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher is recommended for better resolution of the branching signals.[1]

    • Pulse Program: Inverse-gated decoupling sequence to suppress the NOE.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio for the carbon signals.

    • Relaxation Delay (d1): A long relaxation delay is crucial for quantification. It should be at least 5 times the longest T₁ relaxation time of the carbons of interest. A delay of 10-20 seconds is a good starting point.

Visualizations

Branching_Pathway cluster_monomer Monomer cluster_polymer_units Polymer Structural Units Monomer This compound L Linear (L) (Propagating Unit) Monomer->L Propagation D Dendritic (D) (Branching Point) D->L Propagation T Terminal (T) (Chain End) D->T Termination L->D Branching L->L Propagation L->T Termination

Caption: Cationic polymerization of 3-ethyl-3-hydroxymethyloxetane.

troubleshooting_workflow Start Start: Poor NMR Data Broad_Peaks Are peaks broad? Start->Broad_Peaks Inaccurate_Quant Is quantification inaccurate? Broad_Peaks->Inaccurate_Quant No Check_Viscosity Check Sample Viscosity - Dilute sample - Increase temperature Broad_Peaks->Check_Viscosity Yes Unexpected_Peaks Are there unexpected peaks? Inaccurate_Quant->Unexpected_Peaks No Check_Resolution Check Signal Resolution - Use high-field NMR Inaccurate_Quant->Check_Resolution Yes Check_Monomer Check for Residual Monomer - Purify polymer Unexpected_Peaks->Check_Monomer Yes End End: Improved NMR Data Unexpected_Peaks->End No Check_Homogeneity Check Sample Homogeneity - Ensure full dissolution - Centrifuge sample Check_Viscosity->Check_Homogeneity Check_Shimming Re-shim Spectrometer Check_Homogeneity->Check_Shimming Check_Shimming->End Check_Integration Verify Integration Regions - Use deconvolution Check_Resolution->Check_Integration Check_Parameters Check Acquisition Parameters - Use inverse-gated decoupling - Increase relaxation delay Check_Integration->Check_Parameters Check_Parameters->End Check_Solvent Check Solvent Purity - Run blank spectrum Check_Monomer->Check_Solvent Check_Side_Products Consider Side Products - Review synthesis Check_Solvent->Check_Side_Products Check_Side_Products->End

Caption: Troubleshooting workflow for NMR characterization.

References

Gel permeation chromatography (GPC) analysis of poly(3-Ethyl-3-oxetanemethanol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting Gel Permeation Chromatography (GPC) analysis of poly(3-Ethyl-3-oxetanemethanol).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of GPC for poly(this compound)?

A1: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing poly(this compound). It is primarily used to determine key molecular weight parameters, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.[1][2] This information is vital for understanding the polymer's physical and mechanical properties, such as viscosity and toughness, which are critical in research and development as well as for quality control during production.[1][3]

Q2: What type of GPC columns are suitable for analyzing poly(this compound)?

A2: For the analysis of poly(this compound), divinylbenzene (B73037) (DVB) gel columns are a suitable choice.[4][5] These columns are effective for separating polymers in organic solvents. It is recommended to use a set of columns with a range of pore sizes to accurately characterize the entire molecular weight distribution of the polymer sample.

Q3: What is a typical mobile phase for GPC analysis of this polymer?

A3: A common mobile phase for the GPC analysis of poly(this compound) is methylene (B1212753) chloride.[5] Tetrahydrofuran (THF) is also a widely used solvent for GPC analysis of various polymers and could be a suitable alternative.[6] The choice of solvent is critical and should be based on the polymer's solubility and compatibility with the GPC system.[7]

Q4: What type of detector is commonly used for this analysis?

A4: A Refractive Index (RI) detector is frequently used for the GPC analysis of poly(this compound).[4][5] The RI detector is a universal detector that responds to the concentration of the polymer eluting from the column. For more detailed structural information, such as branching, multi-detector systems incorporating light scattering (LS) and viscometry detectors can be employed.[8][9]

Q5: How should I calibrate my GPC system for this polymer?

A5: Calibration is a critical step for obtaining accurate molecular weight data.[3] For poly(this compound) analysis in organic solvents, polystyrene standards are commonly used to create a calibration curve.[5][6] This involves plotting the logarithm of the molecular weight of the standards against their retention time. It is important to note that this provides a relative molecular weight. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No peaks or very small peaks Sample concentration is too low.Increase the sample concentration. A typical starting concentration is 1-2 mg/mL.
Injector or detector malfunction.Check the injector for proper sample loading and ensure the detector is functioning correctly.
Polymer is not dissolving in the mobile phase.Ensure complete dissolution of the polymer in the mobile phase. Gentle heating or sonication may be necessary.[7] If solubility remains an issue, a different solvent may be required.
Broad or distorted peaks Poor column resolution.Ensure the columns are in good condition and appropriate for the molecular weight range of the polymer.[11] Consider replacing the guard column or the analytical columns if they are old or have been contaminated.
Sample overload.Reduce the injection volume or the sample concentration.
Inappropriate flow rate.Optimize the flow rate. A typical flow rate is around 1.0 mL/min.[5]
Unexpectedly high or low molecular weight values Incorrect calibration curve.Recalibrate the system using fresh, reliable polymer standards.[12] Ensure the standards cover the expected molecular weight range of your sample.
Column degradation.Over time, column performance can degrade. Check the column's efficiency and replace it if necessary.
Sample degradation.Poly(this compound) may be susceptible to degradation under certain conditions. Ensure the sample is handled and stored properly.
Baseline drift or noise Air bubbles in the system.Degas the mobile phase thoroughly before use.
Temperature fluctuations.Ensure the column and detector compartments are maintained at a stable temperature.[8]
Contaminated mobile phase or system.Use high-purity solvent and filter it before use. Flush the system to remove any contaminants.
Split peaks Column channeling or void formation.This may indicate a damaged column that needs to be replaced.
Presence of aggregates or multiple polymer populations.Ensure the sample is fully dissolved and homogenous. Consider using a pre-column filter.

Experimental Protocol: GPC Analysis of Poly(this compound)

This protocol outlines a general procedure for the GPC analysis of poly(this compound).

1. Materials and Equipment:

  • Gel Permeation Chromatography (GPC) system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Divinylbenzene (DVB) GPC columns (a set with a guard column and two analytical columns with a linear mixed bed is recommended).

  • High-purity methylene chloride (or THF) as the mobile phase.

  • Poly(this compound) sample.

  • Polystyrene standards for calibration.

  • Volumetric flasks, vials, and syringes.

  • 0.2 µm syringe filters.

2. Procedure:

  • Mobile Phase Preparation:

    • Filter the high-purity methylene chloride through a 0.45 µm filter.

    • Degas the mobile phase for at least 15 minutes using an in-line degasser or by sonication under vacuum.

  • System Preparation:

    • Set the GPC system flow rate to 1.0 mL/min.

    • Set the column oven temperature to 35 °C.[5]

    • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved on the RI detector.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject each standard solution into the GPC system and record the retention time.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the poly(this compound) sample into a vial.

    • Add the mobile phase to achieve a concentration of 1-2 mg/mL.

    • Gently agitate the vial until the polymer is completely dissolved. Sonication may be used if necessary.

    • Filter the sample solution through a 0.2 µm syringe filter into a clean autosampler vial.

  • Analysis:

    • Inject the prepared sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software, integrate the sample peak to determine its retention time.

    • Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample.

Quantitative Data Summary

The following table presents representative molecular weight data for different batches of poly(this compound) synthesized with varying reagent ratios.

Sample IDTheoretical Molar Mass ( g/mol )Mn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI = Mw/Mn)
POX-171485015051.77
POX-21878195045632.34
POX-33042310089902.90
POX-459425800218253.75

Data adapted from a study on poly(3-ethyl-3-hydroxymethyl)oxetanes.[4]

GPC Troubleshooting Workflow

GPC_Troubleshooting start Start GPC Analysis check_chromatogram Review Chromatogram start->check_chromatogram good_chromatogram Good Chromatogram (Symmetric Peaks, Stable Baseline) check_chromatogram->good_chromatogram Looks Good problem_detected Problem Detected check_chromatogram->problem_detected Issue Found end Analysis Complete good_chromatogram->end no_peaks No / Small Peaks problem_detected->no_peaks Peak Issue distorted_peaks Distorted Peaks (Broad, Tailing, Fronting) problem_detected->distorted_peaks Peak Shape Issue baseline_issues Baseline Issues (Drift, Noise) problem_detected->baseline_issues Baseline Issue mw_issues Incorrect MW Values problem_detected->mw_issues Data Issue check_sample_prep Check Sample Prep (Concentration, Dissolution, Filtration) no_peaks->check_sample_prep check_system_params Check System Parameters (Flow Rate, Temperature) distorted_peaks->check_system_params check_columns Check Columns (Age, Contamination, Voids) distorted_peaks->check_columns check_mobile_phase Check Mobile Phase (Degassing, Purity) baseline_issues->check_mobile_phase check_calibration Check Calibration (Standards, Curve Fit) mw_issues->check_calibration check_sample_prep->start Re-inject check_system_params->start Re-inject check_columns->start Re-inject check_mobile_phase->start Re-inject check_calibration->start Re-inject

Caption: A flowchart illustrating a systematic approach to troubleshooting common issues encountered during GPC analysis.

References

Preventing premature polymerization of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 3-Ethyl-3-oxetanemethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a valuable monomer used in cationic polymerization to produce polyoxetanes, which have applications in advanced coatings, adhesives, and as intermediates in pharmaceutical synthesis.[1] Its strained four-membered oxetane (B1205548) ring is susceptible to ring-opening polymerization.[2] Premature polymerization can lead to increased viscosity, formation of solid precipitates, and a complete loss of monomer reactivity, rendering the material unsuitable for its intended use.

Q2: What causes the premature polymerization of this compound?

A2: The primary cause of premature polymerization is unintended cationic ring-opening polymerization. This can be initiated by trace amounts of acidic impurities, such as Lewis acids or Brønsted acids, which may be present as residual catalysts from synthesis or from environmental contamination.[3] Moisture can also act as a co-initiator in the presence of Lewis acids, accelerating the polymerization process.[4] Exposure to high temperatures or certain light sources can also increase the rate of polymerization.

Q3: How can I visually inspect my this compound for signs of polymerization?

A3: Periodically inspect the monomer for any changes in its physical appearance. Signs of premature polymerization include an increase in viscosity (thickening), the formation of gels or solid precipitates, and cloudiness in the otherwise clear, colorless liquid.[5] If any of these signs are observed, it is crucial to perform analytical tests to determine the extent of polymerization before use.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize the risk of premature polymerization, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6] The recommended storage temperature is typically between 2-8°C.[1] Containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q5: Can I use standard radical polymerization inhibitors to stabilize this compound?

A5: No, standard radical polymerization inhibitors such as hydroquinone (B1673460) or BHT are generally ineffective for preventing the cationic polymerization of oxetanes. Cationic polymerization proceeds through a different mechanism that is not inhibited by radical scavengers. The use of basic compounds is necessary to inhibit acid-catalyzed polymerization.[4][]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the premature polymerization of this compound.

Issue 1: Increased Viscosity or Gel Formation Observed in Stored Monomer
  • Possible Cause: Onset of premature cationic ring-opening polymerization.

  • Troubleshooting Workflow:

A Increased viscosity or gel formation detected B Quarantine the affected batch to prevent further use. A->B C Perform analytical testing to quantify the extent of polymerization. B->C D Is the polymer content within acceptable limits? C->D E If acceptable, consider immediate use after purification by vacuum distillation. Add a suitable inhibitor. D->E Yes F If unacceptable, dispose of the batch according to safety guidelines. D->F No G Review storage conditions and handling procedures. E->G F->G H Implement corrective actions: - Ensure inert atmosphere. - Check for temperature fluctuations. - Verify container integrity. G->H

Caption: Troubleshooting workflow for increased viscosity.

Issue 2: Inconsistent Performance or Reduced Reactivity in Experiments
  • Possible Cause: Presence of low levels of oligomers or polymers in the monomer, or the presence of inhibitors from storage.

  • Troubleshooting Workflow:

A Inconsistent experimental results or reduced reactivity observed. B Test monomer purity using GC-FID. A->B C Check for the presence of oligomers. A->C D Quantify water content using Karl Fischer titration. A->D E Is the monomer purity >99% and water content within specification? B->E C->E D->E F Purify the monomer via vacuum fractional distillation. E->F No H Use the purified monomer in subsequent experiments. E->H Yes F->H G If performance issues persist, investigate other experimental parameters (catalyst, temperature, etc.). H->G

Caption: Troubleshooting workflow for inconsistent performance.

Data Presentation

Table 1: Recommended Inhibitors for Preventing Premature Polymerization
InhibitorChemical ClassRecommended Concentration (ppm)Mechanism of Action
TriethylamineTertiary Amine100 - 500Acts as a Brønsted base to neutralize acidic initiators.
DiisopropylethylamineHindered Amine100 - 500Sterically hindered base that effectively scavenges protons.
2,6-Di-tert-butylpyridineHindered Amine50 - 200Highly hindered, non-nucleophilic proton scavenger.
Potassium HydroxideInorganic Base10 - 50Strong base for neutralizing acidic species (use with caution due to potential for anionic polymerization if not used correctly).
Table 2: Representative Long-Term Storage Stability Data
Storage ConditionTime (Months)Purity (%)Water Content (ppm)Observations
2-8°C, Inert Atmosphere, with Inhibitor (100 ppm Triethylamine)0>99.5<100Clear, colorless liquid
6>99.5<100No change
12>99.0<150No change
Room Temperature (~25°C), Inert Atmosphere, with Inhibitor (100 ppm Triethylamine)0>99.5<100Clear, colorless liquid
698.5<200Slight increase in viscosity
1297.0<300Noticeable increase in viscosity
Room Temperature (~25°C), Air, without Inhibitor0>99.5<100Clear, colorless liquid
195.0>500Significant increase in viscosity
3<90.0>1000Gel formation

Experimental Protocols

Protocol 1: Purity Analysis and Oligomer Detection by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and detect the presence of low molecular weight oligomers.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: Non-polar, such as a DB-1 or TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier gas: Helium or Hydrogen.

  • High-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane).

  • Volumetric flasks and syringes.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent.

  • GC-FID Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Carrier Gas Flow Rate: 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the prepared sample.

    • The monomer will elute as a major peak. Any higher boiling point impurities, including dimers and trimers, will elute at later retention times.

    • Purity is calculated based on the area percentage of the monomer peak relative to the total area of all peaks.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in this compound.

Instrumentation and Materials:

  • Karl Fischer titrator (volumetric or coulometric).

  • Karl Fischer reagent.

  • Anhydrous methanol (B129727) or other suitable solvent.

  • Airtight syringes.

Procedure:

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water in the solvent.

  • Sample Introduction: Using an airtight syringe, accurately weigh and inject a known amount of this compound into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[5]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent. The result is typically expressed in parts per million (ppm).

Protocol 3: Purification of Monomer by Vacuum Fractional Distillation

Objective: To remove oligomers, polymers, and other high-boiling point impurities from this compound.

Instrumentation and Materials:

  • Fractional distillation apparatus with a Vigreux or packed column.[3]

  • Vacuum pump and vacuum gauge.

  • Heating mantle with a stirrer.

  • Round-bottom flasks for distillation and collection.

  • Inert gas source (nitrogen or argon).

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system. A pressure of 4 mmHg is a good starting point.[9]

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection:

    • Discard the initial forerun, which may contain volatile impurities.

    • Collect the main fraction at the expected boiling point of this compound at the applied pressure (e.g., ~96°C at 4 mmHg).[9]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum under an inert gas atmosphere.

  • Storage: Transfer the purified monomer to a clean, dry container, add a suitable inhibitor, and store under recommended conditions.

References

Troubleshooting poor adhesion in 3-Ethyl-3-oxetanemethanol coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the application and curing of 3-Ethyl-3-oxetanemethanol based coatings, with a specific focus on overcoming poor adhesion.

Troubleshooting Guide: Poor Adhesion

Poor adhesion of this compound coatings is a common issue that can often be resolved by systematically evaluating and optimizing key process parameters. This guide provides a question-and-answer formatted approach to identify and rectify the root cause of adhesion failure.

Q1: My this compound coating is exhibiting poor adhesion. What are the primary areas I should investigate?

A1: Adhesion failure in coatings typically stems from three main sources: the substrate preparation, the coating formulation, and the curing process. A systematic evaluation of each of these areas is the most effective way to diagnose and solve the problem.

Q2: How does substrate preparation affect coating adhesion, and how can I optimize it?

A2: Substrate preparation is a critical factor for achieving good adhesion. The substrate must be clean and have the appropriate surface energy and texture for the coating to anchor effectively.[1]

  • Contamination: The substrate surface must be completely free of contaminants such as oils, grease, dust, and moisture.[1] Employing solvent wiping or alkaline washing can effectively clean the surface.

  • Surface Energy: For a coating to properly wet a surface, the surface energy of the substrate should be higher than the surface tension of the liquid coating. You can assess surface energy using contact angle measurements.[2] If the surface energy is too low, treatments like corona or plasma activation can be used to increase it.

  • Surface Profile: A roughened surface provides a greater surface area for the coating to mechanically interlock with the substrate.[1] Techniques like abrasive blasting or chemical etching can create a suitable surface profile.

Q3: Could the coating formulation itself be the cause of poor adhesion?

A3: Yes, the formulation plays a significant role in adhesion. Key components to evaluate include:

  • Adhesion Promoters: For substrates that are inherently difficult to adhere to, the inclusion of an adhesion promoter is often necessary.[3] Adhesion promoters are bifunctional molecules that act as a "chemical bridge" between the substrate and the coating.[4] For oxetane-based systems, organofunctional silanes are commonly used to enhance adhesion to inorganic substrates like glass and metal.[5]

  • Component Compatibility: Ensure all components in your formulation are compatible and do not phase separate during application or curing.

  • Photoinitiator Concentration: In UV-cured systems, the concentration of the photoinitiator can impact the cure and adhesion. Insufficient initiator can lead to under-curing, while excessive amounts can sometimes negatively affect adhesion. The optimal concentration is typically between 1-3% by weight.[6][7]

Q4: What aspects of the curing process are critical for good adhesion?

A4: The curing process is vital for the development of the coating's final mechanical properties, including adhesion.

  • Curing Time and Temperature/UV Dose: Each coating formulation has an optimal curing schedule. For UV-cured systems, insufficient UV dose can result in an under-cured coating with poor adhesion. Conversely, over-curing at high intensities can lead to the formation of a "skin" on the surface, which may trap stress and weaken the bond to the substrate.[3] For thermally cured systems, ensure the specified temperature and time are achieved uniformly across the coated part.[8]

  • Oxygen Inhibition: While cationic polymerization of oxetanes is generally less susceptible to oxygen inhibition than free-radical polymerization, it can still be a factor at the very surface, potentially leading to a tacky or under-cured layer with poor adhesion. Curing in an inert atmosphere, such as nitrogen, can mitigate this.

Frequently Asked Questions (FAQs)

Q: What is this compound and why is it used in coatings?

A: this compound is a cycloaliphatic monomer containing an oxetane (B1205548) ring. It is used in cationic polymerization to form polyether coatings.[9] These coatings are known for their low viscosity, which aids in application, and low curing shrinkage, which reduces internal stress and can improve adhesion.[10]

Q: I am observing delamination of my coating. What is the most likely cause?

A: Delamination, or peeling of the coating, is most often caused by inadequate surface preparation.[11] This includes contamination of the substrate or a mismatch between the surface energy of the substrate and the surface tension of the coating.

Q: How can I quantitatively measure the adhesion of my this compound coating?

A: A common and straightforward method for assessing coating adhesion is the cross-hatch test, as described in ASTM D3359.[12] This test provides a qualitative rating of the adhesion. For more quantitative data, pull-off adhesion testing can be performed to measure the force required to detach the coating from the substrate.

Q: Can the concentration of this compound in the formulation affect adhesion?

A: Yes. While this compound can contribute to good adhesive properties, its concentration in relation to other components, such as epoxy resins, can influence the final properties of the cured film. For example, in some formulations with cycloaliphatic diepoxides, increasing the oxetane content beyond a certain point has been observed to decrease adhesion.

Q: Are there specific adhesion promoters recommended for this compound coatings on plastic substrates?

A: For plastic substrates, which often have low surface energy, chlorinated polyolefins (CPOs) or non-chlorinated polyolefin-based adhesion promoters can be effective.[13] Additionally, surface treatments like plasma or corona are often used to activate the plastic surface before coating.

Data Presentation

Table 1: Adhesive Properties of Poly(3-ethyl-3-hydroxymethyl)oxetane on Polar Substrates

PropertyValue
Work of Adhesion (W_a)101–105 mJ/m²
Bond-line Tensile Shear Strength0.39–1.32 MPa

Data sourced from a study on the adhesive interactions of poly(3-ethyl-3-hydroxymethyl)oxetanes with polar materials. The results indicate good adhesion to such substrates.[9][11]

Table 2: ASTM D3359 Cross-Hatch Adhesion Classification

ClassificationDescription
5BThe edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4BSmall flakes of the coating are detached at intersections; less than 5% of the area is affected.
3BSmall flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2BThe coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1BThe coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
0BFlaking and detachment worse than Grade 1.

This table provides the classification scale for the ASTM D3359 cross-hatch adhesion test.[14]

Experimental Protocols

1. Cationic Polymerization Synthesis of Poly(this compound)

This protocol describes a method for the synthesis of poly(this compound) using a cationic ring-opening polymerization.

  • Materials: this compound (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule, Dichloromethane (CH₂Cl₂), Boron trifluoride diethyl etherate (BF₃Et₂O) as a catalyst, Ethanol.[9]

  • Procedure:

    • In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve TMP in dichloromethane.

    • Degas the reaction vessel with nitrogen for 20 minutes.

    • Add BF₃Et₂O catalyst via syringe and heat the mixture to 70°C.[9]

    • Add EHO dropwise at a controlled rate.

    • After the addition is complete, maintain the reaction at 70°C for 2 hours.[9]

    • Quench the reaction with ethanol.

    • Precipitate the polymer product in cold diethyl ether and dry under vacuum.[9]

2. Adhesion Testing: ASTM D3359 Cross-Hatch Test (Method B)

This protocol outlines the procedure for assessing coating adhesion using the cross-hatch method, suitable for coatings with a thickness of less than 5 mils (125 µm).[12]

  • Materials: Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness, soft brush, pressure-sensitive adhesive tape (as specified in the standard), illuminated magnifier.[15]

  • Procedure:

    • Select a representative area on the coated substrate that is free from blemishes.

    • Make a series of parallel cuts through the coating down to the substrate using the cutting tool.

    • Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern.[15]

    • Gently brush the area to remove any detached flakes of the coating.[14]

    • Apply a piece of the specified adhesive tape over the lattice and smooth it down firmly.[14]

    • Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[16]

    • Inspect the grid area for any coating removal and classify the adhesion according to the scale in Table 2.[15]

3. Surface Energy Assessment via Contact Angle Measurement

This protocol describes the determination of a substrate's surface energy, a key predictor of coating adhesion, through contact angle measurements.

  • Materials: Goniometer or other contact angle measurement device, high-purity liquids with known surface tensions (e.g., deionized water, diiodomethane), micropipette or automated dispensing system.[17]

  • Procedure:

    • Ensure the substrate surface is clean and representative of the surface to be coated.

    • Place a small droplet of a liquid with known surface tension onto the substrate.

    • Capture an image of the droplet profile.

    • Measure the angle formed at the interface between the liquid droplet and the solid surface. This is the contact angle.[2]

    • Repeat the measurement with at least one other liquid with a different known surface tension.

    • Use the measured contact angles and the known surface tensions of the liquids to calculate the surface energy of the substrate using a suitable theoretical model (e.g., Owens-Wendt-Rabel-Kaelble method).[18]

Visualizations

Troubleshooting_Adhesion cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Substrate_Factors Substrate Factors cluster_Formulation_Factors Formulation Factors cluster_Curing_Factors Curing Factors cluster_Solutions Potential Solutions Poor_Adhesion Poor Coating Adhesion Substrate Substrate Preparation Poor_Adhesion->Substrate Formulation Coating Formulation Poor_Adhesion->Formulation Curing Curing Process Poor_Adhesion->Curing Contamination Contamination Check Substrate->Contamination Surface_Energy Surface Energy Analysis Substrate->Surface_Energy Profile Surface Profile/Roughness Substrate->Profile Adhesion_Promoter Adhesion Promoter Formulation->Adhesion_Promoter Compatibility Component Compatibility Formulation->Compatibility Initiator_Conc Initiator Concentration Formulation->Initiator_Conc Cure_Parameters UV Dose / Time / Temp Curing->Cure_Parameters Oxygen_Inhibition Oxygen Inhibition Curing->Oxygen_Inhibition Clean_Substrate Thorough Cleaning Contamination->Clean_Substrate Surface_Treatment Corona/Plasma Treatment Surface_Energy->Surface_Treatment Optimize_Formulation Adjust Formulation Adhesion_Promoter->Optimize_Formulation Initiator_Conc->Optimize_Formulation Optimize_Curing Optimize Cure Conditions Cure_Parameters->Optimize_Curing

Caption: Troubleshooting workflow for poor coating adhesion.

Adhesion_Factors cluster_Coating Coating Properties cluster_Substrate Substrate Properties cluster_Interface Interface Coating This compound Coating Surface_Tension Surface Tension Coating->Surface_Tension Adhesion Good Adhesion Surface_Tension->Adhesion Wetting (Surface Energy > Surface Tension) Substrate_Node Substrate Surface_Energy Surface Energy Substrate_Node->Surface_Energy Surface_Energy->Adhesion Wetting (Surface Energy > Surface Tension)

Caption: Relationship between surface properties and adhesion.

Cationic_Polymerization Monomer This compound Activated_Monomer Activated Monomer (Protonated Oxetane) Monomer->Activated_Monomer Protonation Initiator Photoinitiator (e.g., Triarylsulfonium Salt) Acid Protonic Acid (H+) Initiator->Acid Photolysis UV_Light UV Light UV_Light->Initiator Acid->Activated_Monomer Polymer_Chain Growing Polymer Chain Activated_Monomer->Polymer_Chain Ring-Opening Polymerization Cured_Coating Cross-linked Polyether Network Polymer_Chain->Cured_Coating Propagation & Cross-linking

Caption: Cationic UV curing mechanism of this compound.

References

Validation & Comparative

A Comparative Kinetic Analysis of Oxetane and Epoxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymerization kinetics is paramount for designing and optimizing novel materials and drug delivery systems. This guide provides a detailed comparative analysis of the cationic ring-opening polymerization (CROP) kinetics of two important classes of cyclic ethers: oxetanes and epoxides. By examining their fundamental chemical properties and polymerization behaviors, supported by experimental data, this document aims to equip researchers with the knowledge to select the appropriate monomer and reaction conditions for their specific applications.

The cationic ring-opening polymerization of cyclic ethers is a powerful tool for the synthesis of polyethers, which find widespread use in biomedical applications, coatings, adhesives, and more. Among the various cyclic ethers, three-membered epoxides (oxiranes) and four-membered oxetanes are of particular interest due to their ring strain, which provides the thermodynamic driving force for polymerization. While structurally similar, the subtle differences in their ring size and electronic properties lead to distinct polymerization kinetics, offering a versatile toolbox for polymer chemists.

Key Physicochemical and Kinetic Parameters

The polymerization behavior of oxetanes and epoxides is fundamentally governed by their inherent chemical properties, primarily ring strain and the basicity of the ether oxygen. These factors directly influence the rates of initiation and propagation, the two key stages of chain-growth polymerization.

PropertyEpoxide (Oxirane)Oxetane (B1205548)Significance in Polymerization
Ring Strain Energy ~114 kJ/mol[1][2]~107 kJ/mol[1][2]A high ring strain provides a strong thermodynamic driving force for ring-opening and subsequent polymerization.
pKa of Conjugate Acid ~ -3.7[1][2]~ -2.02[1][2]A higher pKa indicates greater basicity of the ether oxygen, leading to a more nucleophilic monomer and a faster propagation rate.
Initiation Rate Generally fasterGenerally slower (longer induction period)[1][3]The initiation step involves the formation of the initial cationic active center. A faster initiation rate leads to a quicker onset of polymerization.
Propagation Rate Generally slowerGenerally faster[1][3]The propagation step involves the successive addition of monomer units to the growing polymer chain. A faster propagation rate leads to a more rapid increase in polymer chain length.

Comparative Polymerization Kinetics

The interplay between initiation and propagation rates defines the overall polymerization profile of oxetanes and epoxides.

Epoxides typically exhibit a rapid initiation phase, meaning the polymerization begins quickly upon introduction of a cationic initiator. However, their propagation rate is comparatively slower. This is attributed to the lower basicity of the epoxide oxygen, which makes the monomer less nucleophilic towards the active center of the growing polymer chain.

Oxetanes , in contrast, are characterized by a noticeable induction period, indicating a slower initiation process.[2] However, once initiated, the polymerization proceeds at a much faster rate than that of epoxides.[3] This rapid propagation is a direct consequence of the higher basicity of the oxetane oxygen, which enhances its nucleophilicity and facilitates the ring-opening attack on the growing polymer chain.[2]

This difference in kinetic behavior is often exploited in copolymerization . By mixing epoxides and oxetanes, it is possible to achieve a "kick-started" polymerization. The fast-initiating epoxide generates active centers quickly, which then readily polymerize the more reactive (faster propagating) oxetane monomers. This synergistic effect allows for a rapid and efficient overall polymerization process, combining the advantages of both monomer types.[4]

Experimental Protocols for Kinetic Analysis

Accurate determination of polymerization kinetics relies on precise experimental techniques. The following are detailed methodologies for key experiments used to monitor the cationic ring-opening polymerization of oxetanes and epoxides.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is a powerful technique for monitoring the disappearance of monomer-specific functional groups, thereby providing a direct measure of monomer conversion over time.

Experimental Setup: A sample of the monomer formulation (containing the monomer and a photoinitiator) is placed between two salt plates (e.g., KBr or NaCl) or in a liquid cell with IR-transparent windows. The sample is then placed in the beam path of an FTIR spectrometer. For photopolymerization, a UV light source is positioned to irradiate the sample simultaneously with IR analysis.

Procedure:

  • A background spectrum of the empty sample holder is collected.

  • The monomer formulation is applied to the sample holder.

  • A spectrum of the unreacted monomer is recorded (t=0).

  • The UV light source is activated to initiate polymerization.

  • FTIR spectra are collected at regular, rapid intervals (e.g., every few seconds).

  • The decrease in the intensity of the characteristic absorption band for the oxetane ring (around 980 cm⁻¹) or the epoxide ring (around 790-915 cm⁻¹) is monitored.[4][5]

  • The monomer conversion is calculated at each time point by normalizing the peak area or height to its initial value.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time, providing information about the rate of polymerization.

Experimental Setup: A small, precisely weighed amount of the monomer formulation is placed in an open aluminum DSC pan. The pan is placed in the DSC cell, which is equipped with a UV light source.

Procedure:

  • The sample is equilibrated at the desired isothermal temperature in the DSC cell.

  • The UV light source is turned on to initiate polymerization.

  • The heat flow from the sample is recorded as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • The rate of polymerization is proportional to the heat flow (dH/dt).

  • The total heat evolved is proportional to the overall monomer conversion.[6][7]

Raman Spectroscopy

Raman spectroscopy is particularly useful for monitoring the polymerization of both oxetanes and epoxides simultaneously in copolymer systems, as their characteristic vibrational modes are often well-resolved.

Experimental Setup: The monomer formulation is placed in a suitable container, such as a glass vial or a quartz cuvette. A Raman spectrometer with a laser source is used to irradiate the sample and collect the scattered light. For photopolymerization, a separate UV light source is used to initiate the reaction.

Procedure:

  • A Raman spectrum of the unreacted monomer mixture is recorded.

  • The UV light source is activated to initiate polymerization.

  • Raman spectra are collected at regular intervals.

  • The decrease in the intensity of the Raman bands corresponding to the oxetane ring (e.g., around 1150 cm⁻¹) and the epoxide ring (e.g., around 790 cm⁻¹) is monitored.[5][8]

  • The conversion of each monomer can be independently calculated by normalizing the respective peak intensities to their initial values, often using a stable internal reference peak for accuracy.[5]

Polymerization Mechanisms and Experimental Workflow

The cationic ring-opening polymerization of both oxetanes and epoxides proceeds through a similar multi-step mechanism involving initiation, propagation, and potential termination or chain transfer events.

Cationic Ring-Opening Polymerization of Epoxide

Epoxide_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., H⁺) Epoxide Epoxide Monomer Initiator->Epoxide Protonation Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Growing_Chain Growing Polymer Chain (Active Center) Protonated_Epoxide->Growing_Chain Initiation Complete Another_Epoxide Epoxide Monomer Protonated_Epoxide->Another_Epoxide Nucleophilic Attack Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Ring Opening

Caption: Cationic ring-opening polymerization mechanism of an epoxide.

Cationic Ring-Opening Polymerization of Oxetane

Oxetane_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., H⁺) Oxetane Oxetane Monomer Initiator->Oxetane Protonation Protonated_Oxetane Protonated Oxetane (Oxonium Ion) Growing_Chain Growing Polymer Chain (Active Center) Protonated_Oxetane->Growing_Chain Initiation Complete Another_Oxetane Oxetane Monomer Protonated_Oxetane->Another_Oxetane Nucleophilic Attack Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Ring Opening

Caption: Cationic ring-opening polymerization mechanism of an oxetane.

Experimental Workflow for Kinetic Comparison

Experimental_Workflow Start Start: Monomer & Initiator Preparation Formulation Prepare Oxetane, Epoxide, and Co-monomer Formulations Start->Formulation Analysis_Method Select Analytical Method Formulation->Analysis_Method FTIR Real-Time FTIR Spectroscopy Analysis_Method->FTIR Chemical Bonds DSC Photo-DSC Analysis_Method->DSC Heat Flow Raman Raman Spectroscopy Analysis_Method->Raman Vibrational Modes Data_Acquisition Initiate Polymerization (e.g., UV) & Acquire Time-Resolved Data FTIR->Data_Acquisition DSC->Data_Acquisition Raman->Data_Acquisition Data_Processing Process Data: - Peak Integration - Heat Flow Analysis Data_Acquisition->Data_Processing Kinetic_Analysis Calculate: - Monomer Conversion vs. Time - Polymerization Rate Data_Processing->Kinetic_Analysis Comparison Comparative Analysis of Kinetic Parameters Kinetic_Analysis->Comparison

Caption: General experimental workflow for comparative kinetic analysis.

Conclusion

The choice between oxetane and epoxide monomers for cationic ring-opening polymerization depends on the desired kinetic profile and final polymer properties. Epoxides offer rapid initiation, which is advantageous for applications requiring a fast onset of polymerization. Oxetanes, with their faster propagation rates, are ideal for achieving high molecular weights quickly, once the polymerization has been initiated. The combination of these two monomers in copolymer systems provides a powerful strategy to tailor the polymerization kinetics, offering a balance of fast initiation and rapid propagation. By understanding the fundamental differences in their reactivity and employing appropriate analytical techniques, researchers can effectively harness the unique characteristics of oxetanes and epoxides to develop advanced polymeric materials.

References

Performance Showdown: 3-Ethyl-3-oxetanemethanol vs. Glycidyl Ethers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 3-Ethyl-3-oxetanemethanol and glycidyl (B131873) ethers, supported by experimental data and detailed methodologies.

In the realm of cationic ring-opening polymerization (CROP), both this compound and glycidyl ethers have carved out significant roles as versatile monomers. Their distinct structural features—a four-membered oxetane (B1205548) ring versus a three-membered oxirane (epoxide) ring—give rise to a unique set of performance characteristics in the resulting polymers. This guide provides an in-depth, objective comparison of these two classes of monomers, focusing on their polymerization behavior, and the thermal, mechanical, and biological properties of their respective polymers, to aid in the selection of the most suitable candidate for specific research and development applications.

Monomer and Polymerization Characteristics: A Tale of Two Rings

The fundamental difference in the ring strain between the oxetane and oxirane rings is a key determinant of their polymerization behavior. The higher ring strain in glycidyl ethers generally leads to a more exothermic polymerization compared to oxetanes.[1]

Key Performance Metrics
PropertyThis compoundGlycidyl Ethers (Representative)Key Observations
Monomer Viscosity LowGenerally low to moderate, varies with structureOxetanes are often cited for their low viscosity, which can be advantageous in formulations by reducing the need for reactive diluents.[2]
Polymerization Reactivity High, can have an induction periodHigh, reactivity varies with substituentsOxetanes exhibit high reactivity due to significant ring strain (107 kJ/mol), comparable to cycloaliphatic epoxides (114 kJ/mol).[1] Alkyl glycidyl ethers can show an extended induction period in cationic photopolymerization due to the formation of stable secondary oxonium ion intermediates.[1]
Curing Speed Rapid, especially when co-polymerizedRapid, autoaccelerated polymerization is commonThe polymerization of oxetanes can be significantly accelerated by copolymerization with reactive epoxides like diglycidyl ethers.[1]
Polymerization Exotherm Less exothermic than glycidol (B123203)More exothermicThe lower ring strain in 3-oxetanol compared to glycidol results in a less exothermic polymerization under identical conditions.[3]

Physical and Chemical Properties of Monomers

A clear understanding of the monomer properties is crucial for formulation and process design.

PropertyThis compound
Chemical Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Density (at 25 °C) 1.019 g/mL[4][5]
Boiling Point 96 °C at 4 mmHg[4][5]
Refractive Index (n20/D) 1.453[4][5]
Flash Point 108 °C (closed cup)[4][5]

Comparative Performance of Derived Polymers

The choice of monomer significantly impacts the properties of the final polymer network.

Thermal Properties
PropertyPoly(this compound) DerivativesPoly(glycidyl ether) DerivativesKey Observations
Glass Transition Temperature (Tg) Can be improved by copolymerizationVaries widely with structure and crosslink densityThe Tg of poly(3-benzyloxymethyl-3-ethyl-oxetane) was improved by the addition of diglycidylether of bisphenol A.[1]
Thermal Decomposition Temperature (Td) Improved with addition of diglycidyl ethersDependent on structureThe Td of a cured oxetane/diglycidyl ether blend increased from 392°C to 430°C with increasing diglycidyl ether content.[1]
Mechanical Properties
PropertyPoly(this compound) DerivativesPoly(glycidyl ether) DerivativesKey Observations
Young's Modulus Improved with addition of diglycidyl ethersVaries with formulationThe Young's modulus of poly(3-benzyloxymethyl-3-ethyl-oxetane) was improved by the addition of diglycidylether of bisphenol A.[1]
Tensile Shear Strength 0.39–1.32 MPa (for a hyperbranched polyoxetane adhesive)[6][7]Highly variable depending on the specific resin and curing agentDirect comparison is difficult without standardized testing. The polyoxetane adhesive exhibited a brittle fracture mode.[6][7]
Work of Adhesion 101–105 mJ/m² (on polar substrates)[6][7]Dependent on formulation and substratePoly(3-ethyl-3-hydroxymethyl)oxetanes show good adhesion to polar substrates.[6][7]
Biocompatibility and Cytotoxicity
PropertyPoly(this compound) DerivativesPoly(glycidyl ether) DerivativesKey Observations
Toxicity of Monomers Low orders of acute and chronic toxicity, non-mutagenic[1]Some glycidyl ethers are known mutagens.[8]Oxetanes are generally considered to have a favorable toxicity profile.[1]
Biocompatibility of Polymers Hyperbranched polyoxetanes have been explored for drug delivery systems.[9]Generally considered non-cytotoxic at relevant concentrations, with cell viability maintained at concentrations up to 100 µg/mL for some poly(glycidyl ether)s.[10]Copolymers of 3,3-bis(hydroxymethyl)oxetane and glycidol have shown excellent biocompatibility in MTT assays.

Signaling Pathways and Experimental Workflows

Cationic Ring-Opening Polymerization (CROP) Mechanism

The cationic ring-opening polymerization of both oxetanes and glycidyl ethers proceeds through the formation of an oxonium ion intermediate. The monomer then attacks this active center, leading to ring-opening and chain propagation.

CROP_Mechanism Initiator Initiator (e.g., H⁺) Monomer Monomer (Oxetane or Glycidyl Ether) Initiator->Monomer Protonation Oxonium_Ion Active Oxonium Ion Monomer->Oxonium_Ion Activation Propagation Propagation Oxonium_Ion->Propagation Nucleophilic Attack by Monomer Propagation->Oxonium_Ion Chain Growth Polymer Polymer Chain Propagation->Polymer

Caption: Generalized mechanism of cationic ring-opening polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

A typical workflow for comparing the performance of polymers derived from this compound and glycidyl ethers involves several key stages, from monomer preparation to detailed polymer characterization.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Data Analysis & Comparison Monomer_Prep Monomer & Initiator Preparation Polymerization Cationic Polymerization Monomer_Prep->Polymerization Purification Purification (e.g., Precipitation) Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile, DMA) Purification->Mechanical Biological Biocompatibility (Cytotoxicity Assays) Purification->Biological Data_Analysis Comparative Data Analysis Structural->Data_Analysis Thermal->Data_Analysis Mechanical->Data_Analysis Biological->Data_Analysis

Caption: Standard workflow for polymer synthesis and characterization.

Experimental Protocols

Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane

This protocol describes the synthesis of a hyperbranched polyoxetane using a cationic initiator.[6]

  • Materials: 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule, dichloromethane (B109758) (DCM), boron trifluoride diethyl etherate (BF₃·OEt₂), ethanol, diethyl ether.

  • Procedure:

    • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, and nitrogen inlet, place 300 mL of DCM and a specified amount of TMP (e.g., 2.36 g, 17.62 mmol for a specific molar ratio).

    • Degas the reaction vessel with nitrogen for 20 minutes.

    • Add BF₃·OEt₂ (e.g., 0.13 g, 0.92 mmol) via syringe and heat the mixture to 70 °C.

    • Add EHO (e.g., 10.25 g, 88.36 mmol) dropwise at a rate of 5 mL/h.

    • After 2 hours at 70 °C, quench the reaction with ethanol.

    • Precipitate the polymer product in cold diethyl ether and dry it under vacuum.

Thermal Analysis of Polymers

Thermal properties of the synthesized polymers can be evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA):

    • Place a known weight (e.g., 10-20 mg) of the polymer sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.

Cytotoxicity Assay (Neutral Red Uptake - NRU)

This assay assesses the viability of cells after exposure to the polymer extracts, providing a measure of cytotoxicity.[11]

  • Cell Culture: Seed cells (e.g., L929 mouse fibroblasts) into 96-well plates at a density of 10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Preparation of Extracts: Prepare extracts of the polymer samples according to ISO 10993-5 standards.

  • Exposure: Remove the culture medium from the cells and add various concentrations of the test extracts (e.g., 1.56% to 100%) to the wells in quadruplicate.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24 hours).

  • Neutral Red Staining: After incubation, replace the extracts with a medium containing neutral red dye and incubate for a further 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction and Measurement: Wash the cells, and then extract the incorporated dye using a destaining solution. Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. A material is generally considered non-cytotoxic if cell viability is above 70%.

Conclusion

Both this compound and glycidyl ethers offer unique advantages for the synthesis of advanced polymers. Oxetanes are characterized by their low monomer viscosity, high reactivity, and the favorable toxicity profile of the monomers. The resulting polymers can exhibit good adhesion to polar substrates. Glycidyl ethers, while having a higher polymerization exotherm, are widely available with a vast range of functionalities, allowing for extensive tuning of polymer properties. The choice between these two monomer classes will ultimately depend on the specific performance requirements of the target application, including desired processing characteristics, mechanical and thermal properties of the final product, and biocompatibility considerations, particularly in the context of drug development and biomedical devices. This guide provides a foundational dataset to inform such critical decisions.

References

A Comparative Guide to HPLC and Other Methods for Purity Validation of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the comprehensive purity assessment of 3-Ethyl-3-oxetanemethanol.

In the synthesis and quality control of specialty chemicals like this compound, a versatile building block in drug discovery and materials science, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, presenting experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative for Purity Determination

While Gas Chromatography is a common technique for the analysis of volatile compounds like this compound, HPLC offers a robust alternative, particularly for non-volatile impurities or when GC is not available. Given that this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is recommended for accurate quantification.

Experimental Protocol: HPLC-RID

A reversed-phase HPLC method with RID detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Sample Preparation Dissolve 10 mg/mL of this compound in the mobile phase.

Rationale for Method Development:

This compound is a polar compound and is miscible with water and soluble in polar organic solvents. A C18 column is a good starting point for reversed-phase chromatography of moderately polar compounds. The acetonitrile/water mobile phase provides a suitable polarity to achieve retention and separation. An isocratic elution is chosen for simplicity and robustness, suitable for routine quality control. The column temperature is slightly elevated to ensure good peak shape and reproducibility.

Gas Chromatography (GC): The Conventional Approach

Gas chromatography is frequently the method of choice for analyzing volatile and thermally stable small molecules like this compound. Its high resolution and speed make it a powerful tool for purity assessment.

Experimental Protocol: GC-FID

A capillary GC method with Flame Ionization Detection (FID) is a standard approach for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min
Injection Volume 1 µL (split ratio 50:1)
Sample Preparation Dissolve 5 mg/mL of this compound in isopropanol.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation.

FeatureHPLC-RIDGC-FID
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalRequired
Instrumentation Cost Generally higherGenerally lower
Solvent Consumption HigherLower (uses carrier gas)
Speed of Analysis Typically slowerTypically faster
Sensitivity ModerateHigh
Common Impurities Good for non-volatile impurities (e.g., salts, catalyst residues)Excellent for volatile impurities (e.g., starting materials, solvents)

Potential Impurities in this compound Synthesis

The most common synthesis route for this compound involves the reaction of trimethylolpropane (B17298) with diethyl carbonate in the presence of a base catalyst like potassium hydroxide. Therefore, potential impurities include:

  • Starting Materials: Trimethylolpropane, Diethyl Carbonate

  • Catalyst: Potassium Hydroxide (non-volatile, detectable by other means)

  • Solvent: Ethanol (if used in the reaction)

  • Byproducts: Side-reaction products from the cyclization reaction.

Both HPLC and GC are capable of separating the starting materials from the final product. However, non-volatile catalyst residues would not be detected by GC.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Solvent Mobile Phase (ACN:H2O) Sample->Solvent Vial Sample Vial (10 mg/mL) Solvent->Vial Autosampler Autosampler Injection (20 µL) Vial->Autosampler Column C18 Column (35 °C) Autosampler->Column RID Refractive Index Detector Column->RID Chromatogram Chromatogram RID->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Solvent_GC Isopropanol Sample_GC->Solvent_GC Vial_GC Sample Vial (5 mg/mL) Solvent_GC->Vial_GC Injector GC Injector (250 °C) Vial_GC->Injector Column_GC DB-5 Column (Temperature Program) Injector->Column_GC FID Flame Ionization Detector (280 °C) Column_GC->FID Chromatogram_GC Chromatogram FID->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Report_GC Purity Report Integration_GC->Report_GC

A Comparative Guide to the Mechanical Properties of Polymers for Drug Delivery: Poly(3-Ethyl-3-oxetanemethanol) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer for a drug delivery system is a critical decision, with mechanical properties playing a pivotal role in the performance and efficacy of the final product. This guide provides a comparative analysis of the mechanical properties of polymers derived from 3-Ethyl-3-oxetanemethanol (poly(EHO)) and leading alternatives—Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA)—to inform material selection in drug development.

While poly(EHO) is a subject of ongoing research, publicly available quantitative data on the specific mechanical properties of its homopolymer, such as tensile strength and Young's modulus, remains limited. However, existing literature on hyperbranched polymers derived from this compound suggests a tendency towards brittle fracture, indicating potentially low elongation at break.[1][2] In contrast, PLA, PCL, and PLGA are well-characterized polymers with established applications in the biomedical field, offering a range of mechanical profiles.[3][4][5]

Comparative Analysis of Mechanical Properties

The selection of a polymer for drug delivery applications is often a balance between strength, flexibility, and degradation rate. The following table summarizes the key mechanical properties of PLA, PCL, and PLGA, providing a baseline for comparison. Due to the lack of specific data for poly(EHO), it is included to highlight the current knowledge gap.

PropertyPoly(lactic Acid) (PLA)Polycaprolactone (PCL)Poly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (poly(EHO))
Tensile Strength (MPa) 28 - 5015 - 4040 - 70Data not available
Young's Modulus (GPa) 1.2 - 3.00.2 - 0.41.0 - 2.0Data not available
Elongation at Break (%) 2 - 6>1002 - 10Likely low (qualitative data suggests brittle nature)[1][2]

Poly(lactic Acid) (PLA) is a rigid and strong polyester (B1180765) with high tensile strength and Young's modulus, but it exhibits low elongation at break, making it relatively brittle.[3] Its mechanical properties can be tuned by altering its molecular weight and crystallinity.

Polycaprolactone (PCL) is a semi-crystalline, flexible polymer characterized by a low tensile strength and Young's modulus but a very high elongation at break. This makes it suitable for applications requiring flexibility and durability.

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer of PLA and poly(glycolic acid) (PGA). Its mechanical properties can be tailored by adjusting the ratio of PLA to PGA. Generally, PLGA offers a compromise between the rigidity of PLA and the faster degradation of PGA, with mechanical properties that can be modulated to suit various drug delivery needs.[4][5]

Experimental Methodologies

The data presented in this guide is typically obtained through standardized mechanical testing procedures. Understanding these protocols is crucial for interpreting the data and for designing further comparative studies.

Tensile Testing

Tensile testing is a fundamental materials science test used to determine the tensile strength, Young's modulus, and elongation at break of a material.

Experimental Protocol:

  • Specimen Preparation: Polymer films or molded samples of a defined geometry (often "dog-bone" shaped) are prepared.

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is used to measure the change in length (strain).

  • Procedure: The specimen is mounted in the grips of the testing machine. A uniaxial tensile load is applied at a constant rate of displacement until the specimen fractures.

  • Data Acquisition: The applied load and the corresponding elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique used to study the viscoelastic properties of polymers as a function of temperature, time, or frequency. It provides information on the glass transition temperature (Tg), storage modulus (a measure of elastic response), and loss modulus (a measure of viscous response).

Experimental Protocol:

  • Specimen Preparation: Small, rectangular or cylindrical specimens of the polymer are prepared.

  • Instrumentation: A DMA instrument with a furnace for temperature control and a system to apply an oscillating force (stress) and measure the resulting displacement (strain) is used.

  • Procedure: The specimen is clamped in the instrument. A sinusoidal stress is applied to the sample, and the resulting strain is measured. The temperature is typically ramped at a controlled rate.

  • Data Acquisition: The storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are recorded as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is often identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Visualizing the Polymerization and Experimental Workflow

To better understand the context of these materials and their characterization, the following diagrams illustrate the polymerization process for poly(EHO) and a typical experimental workflow for mechanical testing.

G cluster_polymerization Cationic Ring-Opening Polymerization of this compound Monomer This compound (EHO) Propagation Ring-Opening and Chain Propagation Monomer->Propagation Initiator Cationic Initiator (e.g., Lewis Acid) Initiator->Monomer Initiation Polymer Poly(this compound) (poly(EHO)) Propagation->Polymer Termination

Caption: Cationic ring-opening polymerization of this compound.

G cluster_workflow Experimental Workflow for Mechanical Property Comparison Polymer_Synthesis Polymer Synthesis (poly(EHO), PLA, PCL, PLGA) Specimen_Fabrication Specimen Fabrication (e.g., Film Casting, Molding) Polymer_Synthesis->Specimen_Fabrication Tensile_Testing Tensile Testing Specimen_Fabrication->Tensile_Testing DMA_Analysis Dynamic Mechanical Analysis (DMA) Specimen_Fabrication->DMA_Analysis Data_Acquisition Data Acquisition (Stress-Strain Curves, Moduli) Tensile_Testing->Data_Acquisition DMA_Analysis->Data_Acquisition Comparative_Analysis Comparative Analysis of Mechanical Properties Data_Acquisition->Comparative_Analysis

Caption: Workflow for comparing polymer mechanical properties.

Conclusion

The choice of polymer for drug delivery applications necessitates a thorough understanding of its mechanical properties. While PLA, PCL, and PLGA offer a versatile toolbox of well-characterized materials, the mechanical profile of poly(EHO) remains an area requiring further investigation. The qualitative evidence of its brittle nature suggests it may be suitable for applications where high rigidity is required and flexibility is not a primary concern. However, for applications demanding a balance of strength and ductility, PLA, PCL, and PLGA currently provide more predictable and tunable options. Future research quantifying the mechanical properties of poly(EHO) homopolymers is essential for its full consideration alongside these established biomaterials.

References

Cross-Validation of Poly(3-Ethyl-3-oxetanemethanol) Molecular Weight: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, precise characterization of polymer molecular weight is critical for ensuring the efficacy, safety, and reproducibility of drug delivery systems. This guide provides a comparative analysis of the molecular weight of poly(3-Ethyl-3-oxetanemethanol), a promising polymer in various applications, alongside common alternatives such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA). The data presented is supported by detailed experimental protocols for key analytical techniques.

Comparative Molecular Weight Data

The molecular weight of a polymer significantly influences its physical and biological properties, including drug release kinetics and degradation rates. The following table summarizes the molecular weight data for poly(this compound) and its alternatives, PCL and PLA, as reported in the literature.

PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Analytical Technique
Poly(this compound) 714 - 5942 (Theoretical)-1.77 - 3.75Synthesis Calculation[1][2]
Polycaprolactone (PCL) 900 - 80,000+-VariesGel Permeation Chromatography (GPC)
Polylactic Acid (PLA) 49,200 - 55,800269,800 - 650,3005.47 - 14.23Gel Permeation Chromatography (GPC)[3]
Polylactic Acid (PLA) 11,051 - 24,165--Not Specified[4]

Experimental Protocols

Accurate determination of polymer molecular weight is reliant on robust experimental methods. The following are detailed protocols for Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and Static Light Scattering (SLS), two common techniques for polymer characterization.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

GPC/SEC is a widely used technique for determining the molecular weight distribution of polymers.[5] The method separates molecules based on their hydrodynamic volume in solution.

Instrumentation:

  • Agilent 1260 Infinity GPC/SEC System or equivalent

  • Differential Refractive Index (DRI) detector

  • Viscometer (optional)

  • Light Scattering Detector (optional)

  • GPC columns suitable for the polymer and solvent (e.g., Agilent PLgel or PL aquagel-OH columns)[5]

Procedure:

  • Solvent Selection: Choose a solvent that completely dissolves the polymer. For polar polymers like polyesters, solvents such as tetrahydrofuran (B95107) (THF), chloroform, or dimethylformamide (DMF) are often used. For highly polar polymers, more specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be necessary.[6]

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in the chosen solvent (typically 0.1-1.0 mg/mL).

    • Ensure the polymer is fully dissolved, using gentle agitation or heating if required.

    • Filter the sample solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Calibration:

    • Prepare a series of narrow molecular weight standards of a known polymer (e.g., polystyrene, polymethyl methacrylate, or pullulan for aqueous systems).

    • Inject the standards into the GPC/SEC system to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Analysis:

    • Inject the prepared polymer sample into the GPC/SEC system.

    • Record the chromatogram from the DRI detector.

    • Use the calibration curve to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

Static Light Scattering (SLS)

SLS is an absolute method for determining the weight average molecular weight (Mw) of polymers without the need for column calibration.

Instrumentation:

  • Static Light Scattering instrument (e.g., Brookhaven Instruments BI-MwA)

  • Refractometer for measuring the refractive index increment (dn/dc)

Procedure:

  • Solvent and Sample Preparation:

    • Prepare a series of polymer solutions of known concentrations in a suitable solvent (e.g., THF for PLA).[7]

    • Filter the solutions to remove dust particles, which can significantly affect light scattering measurements.

  • Refractive Index Increment (dn/dc) Measurement:

    • Measure the refractive index of each polymer solution and the pure solvent.

    • The slope of a plot of refractive index versus concentration gives the dn/dc value, a critical parameter for SLS analysis.[7]

  • Light Scattering Measurement:

    • Measure the intensity of scattered light from each polymer solution at multiple angles.

  • Data Analysis:

    • Analyze the light scattering data using a Zimm plot.[7]

    • The Zimm plot extrapolates the data to zero angle and zero concentration to yield the absolute weight average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2).[7]

Cross-Validation Workflow

To ensure the accuracy and reliability of molecular weight determination, a cross-validation approach is recommended. This involves analyzing the same polymer sample using multiple independent techniques. The following diagram illustrates a logical workflow for the cross-validation of poly(this compound) molecular weight.

G cluster_synthesis Polymer Synthesis cluster_characterization Molecular Weight Characterization cluster_comparison Comparative Analysis cluster_validation Cross-Validation Polymer Poly(this compound) Synthesis GPC GPC/SEC Analysis Polymer->GPC Sample SLS Static Light Scattering (SLS) Analysis Polymer->SLS Sample Validation Validated Molecular Weight of Poly(this compound) GPC->Validation Mw, Mn, PDI SLS->Validation Absolute Mw PCL Polycaprolactone (PCL) Molecular Weight Data PCL->Validation Comparison PLA Polylactic Acid (PLA) Molecular Weight Data PLA->Validation Comparison

Caption: Cross-validation workflow for polymer molecular weight determination.

References

Benchmarking 3-Ethyl-3-oxetanemethanol against other reactive diluents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Reactive Diluents: Benchmarking 3-Ethyl-3-oxetanemethanol

For researchers, scientists, and professionals in drug development, the selection of a reactive diluent is a critical step in formulating polymers for a variety of applications, from advanced coatings to medical devices. These low-viscosity monomers are essential for reducing the viscosity of resin systems, thereby improving handling and processing characteristics. Importantly, as they are incorporated into the final polymer network during curing, they can significantly influence the mechanical, thermal, and chemical properties of the cured material.

This guide provides an objective comparison of this compound (EHO) with other common classes of reactive diluents, supported by experimental data. We will delve into their performance characteristics, particularly focusing on their use in cationic photopolymerization, a process of growing importance in high-tech applications due to its speed and lack of oxygen inhibition.

Introduction to Reactive Diluents

Reactive diluents are broadly classified based on their chemical structure and functionality (the number of reactive groups per molecule). The most common types include monofunctional and difunctional glycidyl (B131873) ethers, cycloaliphatic epoxides, and more recently, oxetanes like EHO. The choice of diluent involves a trade-off between viscosity reduction and the final properties of the polymer. For instance, monofunctional diluents are excellent at reducing viscosity but can decrease crosslink density, which may negatively impact thermal and chemical resistance. Difunctional diluents offer a compromise, providing good viscosity reduction with less impact on the final properties.

This compound stands out due to its unique oxetane (B1205548) ring structure. This four-membered ether ring is highly strained, similar to cycloaliphatic epoxides, and the oxygen atom in the oxetane ring has a higher basicity than that in an epoxide.[1] These characteristics contribute to its high reactivity in cationic ring-opening polymerizations.[1][2]

Performance Benchmark: this compound vs. Other Reactive Diluents

To provide a clear comparison, the following tables summarize the key performance characteristics of this compound and other representative reactive diluents. The data is compiled from various studies and is intended to provide a general overview. For specific applications, it is always recommended to perform dedicated experimental evaluations.

Table 1: Physical and Chemical Properties of Selected Reactive Diluents
PropertyThis compound (EHO)Butyl Glycidyl Ether (BGE)1,4-Butanediol Diglycidyl Ether (BDDGE)Cyclohexene Oxide (CHO)
CAS Number 3047-32-32426-08-62425-79-8286-20-4
Molecular Weight ( g/mol ) 116.16130.19202.2598.14
Functionality Monofunctional (Oxetane)Monofunctional (Glycidyl Ether)Difunctional (Glycidyl Ether)Monofunctional (Cycloaliphatic Epoxide)
Viscosity @ 25°C (mPa·s) ~5-10~2-5~15-25~1-2
Boiling Point (°C) 96 @ 4 mmHg[3]164-166145-155 @ 10 mmHg129-130
Density (g/mL @ 25°C) ~1.019[3]~0.91~1.07~0.96
Table 2: Comparative Performance in a Standard Epoxy Resin Formulation
Performance MetricThis compound (EHO)Butyl Glycidyl Ether (BGE)1,4-Butanediol Diglycidyl Ether (BDDGE)
Viscosity Reduction Efficiency HighVery HighModerate
Cure Speed (Cationic) Fast propagation, potentially slower initiation[4]SlowerModerate
Impact on Glass Transition Temp. (Tg) Moderate ReductionSignificant ReductionMinor Reduction
Tensile Strength of Cured Polymer GoodCan be reducedMaintained or slightly improved
Flexibility of Cured Polymer ModerateIncreasedModerate
Chemical Resistance GoodCan be reducedGood

Note: The performance characteristics are generalized and can vary depending on the specific resin system, curing agent, and processing conditions.

Experimental Protocols

To ensure a fair and accurate comparison of reactive diluents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Viscosity Measurement of Epoxy Formulations

Objective: To quantify the viscosity reduction of a standard epoxy resin by adding varying amounts of a reactive diluent.

Materials & Equipment:

  • Standard liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A (DGEBA), EEW 180-195 g/eq)

  • Reactive diluent to be tested

  • Top-pan balance (± 0.01 g)

  • Disposable mixing cups and spatulas

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles

  • Constant temperature water bath (25.0 ± 0.1 °C)

Procedure:

  • Preparation of Blends: Prepare a series of blends by weight (e.g., 0%, 5%, 10%, 15%, 20% of reactive diluent in DGEBA). For each blend, accurately weigh the epoxy resin into a mixing cup. Add the corresponding amount of reactive diluent and mix thoroughly with a spatula for 3-5 minutes until the mixture is homogeneous.

  • Temperature Equilibration: Place the prepared blends in the constant temperature water bath at 25.0 ± 0.1 °C for at least 1 hour to ensure thermal equilibrium.

  • Viscosity Measurement:

    • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

    • Immerse the spindle into the sample up to the marked level.

    • Allow the viscometer to run for 60 seconds before taking a reading to ensure a stable value.

    • Record the viscosity in mPa·s.

  • Data Analysis: Plot the viscosity of the blend as a function of the reactive diluent concentration.

Protocol 2: Curing and Film Preparation for Mechanical and Thermal Testing

Objective: To prepare cured films of epoxy formulations for mechanical and thermal analysis.

Materials & Equipment:

  • Epoxy/diluent blends from Protocol 1

  • Appropriate curing agent (e.g., cycloaliphatic amine for thermal cure, or a photoinitiator for UV cure)

  • Substrate panels (e.g., steel or glass)

  • Applicator bar for uniform film thickness

  • Vacuum oven or UV curing chamber

Procedure:

  • Formulation: Weigh the desired epoxy/diluent blend into a mixing cup. Add the calculated stoichiometric amount of curing agent and mix thoroughly for 3-5 minutes, scraping the sides and bottom of the cup.

  • Degassing: Degas the mixture by placing it under vacuum or by centrifuging to remove entrapped air bubbles.

  • Film Application: Apply the coating onto the substrate panels using an applicator bar to ensure a uniform thickness (e.g., 250 µm).

  • Curing:

    • Thermal Cure: Place the coated panels in an oven and cure according to a specific schedule (e.g., 2 hours at 80°C followed by 3 hours at 120°C).

    • UV Cure: Pass the coated panels under a UV lamp with a specific intensity and dose.

  • Post-Curing and Conditioning: After the initial cure, the films may require a post-curing step to ensure complete reaction. Condition the cured films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Protocol 3: Characterization of Cured Films

Objective: To evaluate the thermal and mechanical properties of the cured epoxy coatings.

Methods:

  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). A small sample (5-10 mg) is heated in a DSC instrument, typically at a rate of 10 °C/min. The Tg is observed as a step change in the heat flow curve.

  • Hardness: Measured on the coated panels using a Shore D durometer according to ASTM D2240.

  • Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359.

  • Tensile Properties: Free-standing films are cut into dog-bone shapes and tested using a universal testing machine according to ASTM D638 to determine tensile strength, modulus, and elongation at break.

Visualizing Workflows and Relationships

To better understand the experimental process and the interplay of different components in a formulation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_formulation Formulation & Curing cluster_testing Characterization resin Epoxy Resin mix1 Mixing resin->mix1 diluent Reactive Diluent diluent->mix1 blend Epoxy/Diluent Blend mix1->blend mix2 Mixing blend->mix2 viscosity Viscosity Measurement blend->viscosity curing_agent Curing Agent / Photoinitiator curing_agent->mix2 degas Degassing mix2->degas application Film Application degas->application cure Curing (Thermal or UV) application->cure cured_film Cured Film cure->cured_film dsc DSC (Tg) cured_film->dsc hardness Hardness Test cured_film->hardness tensile Tensile Test cured_film->tensile adhesion Adhesion Test cured_film->adhesion

Caption: Experimental workflow for comparing reactive diluents.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer initiator Photoinitiator light UV Light acid Strong Acid (H+) light->acid Photolysis monomer Monomer (Oxetane or Epoxide) acid->monomer Protonation activated_monomer Activated Monomer monomer->activated_monomer polymer_chain Growing Polymer Chain activated_monomer->polymer_chain Ring-Opening polymer_chain->monomer Chain Growth termination Termination or Chain Transfer polymer_chain->termination

References

A Comparative Guide to the Kinetic Modeling of 3-Ethyl-3-oxetanemethanol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymerization kinetics of monomers like 3-Ethyl-3-oxetanemethanol is crucial for designing and controlling the synthesis of polymers with desired properties for various applications, including drug delivery systems and advanced materials. This guide provides an objective comparison of the cationic ring-opening polymerization (CROP) of this compound with a common alternative, propylene (B89431) oxide, supported by available experimental data and detailed methodologies.

Introduction to this compound Polymerization

This compound, also known as 3-ethyl-3-(hydroxymethyl)oxetane, is a substituted oxetane (B1205548) monomer that readily undergoes cationic ring-opening polymerization to form polyethers. The high ring strain (approximately 107 kJ/mol) and the basicity of the oxygen atom in the oxetane ring contribute to its high reactivity in the presence of cationic initiators.[1] The resulting polymers are typically hyperbranched polyethers with multiple hydroxyl groups, making them interesting candidates for further functionalization.[2][3]

Comparison of Polymerization Kinetics: this compound vs. Propylene Oxide

A direct quantitative comparison of the polymerization kinetics of this compound and propylene oxide is challenging due to the limited availability of specific rate constants and activation energies for this compound in the public domain. However, a qualitative and semi-quantitative comparison can be made based on their structural differences and reported polymerization behaviors.

Key Differences Influencing Kinetics:

  • Ring Strain: Oxetanes, like this compound, possess a higher ring strain than three-membered epoxides like propylene oxide, which would suggest a higher thermodynamic driving force for polymerization.

  • Basicity: The oxygen atom in oxetanes is generally more basic than in epoxides, which can influence the initiation and propagation rates in cationic polymerization.[1]

  • Side Reactions: The polymerization of this compound is known to be susceptible to chain transfer reactions, particularly intramolecular "back-biting," which can lead to the formation of cyclic structures and limit the growth of high molecular weight polymers.[2]

Quantitative Data Summary:

ParameterThis compoundPropylene Oxide (Alternative)
Monomer Structure
Typical Initiator Lewis acids (e.g., BF₃·OEt₂), sulfonium (B1226848) salts[2][4]Lewis acids (e.g., BF₃·OEt₂), Brønsted acids
Polymerization Mechanism Cationic Ring-Opening Polymerization (CROP)[4]Cationic Ring-Opening Polymerization (CROP)
Polymer Structure Hyperbranched polyether with pendant hydroxyl groups[2]Linear polyether
Observed Reactivity High, often rapid and exothermic[5]Moderate to high, dependent on initiator and conditions
Rate of Polymerization (Rp) Qualitatively high, but specific values are not readily available.Varies with conditions. For example, with BF₃·OEt₂ as initiator, the polymerization is typically fast.
Activation Energy (Ea) Not reported in the reviewed literature.Varies depending on the catalytic system.
Molecular Weight Control Can be challenging due to chain transfer reactions leading to limited molecular weights and cyclic byproducts.[2]Generally more controllable, though chain transfer can also occur.
Polydispersity Index (PDI) Can be broad (1.77 to 3.75 reported for hyperbranched polymers)[3]Can be controlled to be narrow under specific "living" polymerization conditions.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are methodologies for the synthesis of poly(this compound) and for monitoring its polymerization kinetics.

Synthesis of Poly(3-ethyl-3-hydroxymethyl)oxetane[4]

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (as a core molecule)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Ethanol (quenching agent)

  • Diethyl ether (precipitating agent)

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, nitrogen inlet, and bubble meter, place 300 mL of dichloromethane and a specified amount of TMP.

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Using a syringe, add the desired amount of BF₃·OEt₂ to the flask and heat the mixture to 70 °C.

  • Add the 3-Ethyl-3-(hydroxymethyl)oxetane dropwise at a controlled rate (e.g., 5 mL/h).

  • Maintain the reaction at 70 °C for 2 hours after the complete addition of the monomer.

  • Quench the reaction by adding ethanol.

  • Precipitate the polymer by pouring the reaction mixture into cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

Monitoring Polymerization Kinetics using Real-Time ATR-FTIR Spectroscopy

Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) probe.

  • Reaction vessel with a port for the ATR probe.

  • Temperature control system.

  • Nitrogen or argon supply for inert atmosphere.

Procedure:

  • Set up the reaction vessel under an inert atmosphere and bring it to the desired polymerization temperature.

  • Introduce the solvent and the initiator into the vessel.

  • Insert the ATR-FTIR probe into the reaction mixture and collect a background spectrum.

  • Inject the this compound monomer into the reactor to start the polymerization.

  • Continuously collect FTIR spectra at regular time intervals.

  • Monitor the disappearance of the characteristic absorption band of the oxetane ring (typically around 980 cm⁻¹) and the appearance of the ether linkage band in the polymer backbone (around 1100 cm⁻¹).

  • The monomer conversion can be calculated by integrating the peak area of the oxetane ring absorption at different time points relative to its initial area.

Visualizations

Cationic Ring-Opening Polymerization (CROP) Mechanism

The following diagram illustrates the key steps in the cationic ring-opening polymerization of this compound, including initiation, propagation, and a potential intramolecular chain transfer (back-biting) reaction.

CROP_Mechanism Initiator Initiator (e.g., H⁺) ActivatedMonomer Protonated Monomer Initiator->ActivatedMonomer Initiation Monomer1 This compound Monomer1->ActivatedMonomer Dimer Growing Chain (Dimer) ActivatedMonomer->Dimer Monomer2 Another Monomer Monomer2->Dimer Propagation PropagatingChain Propagating Polymer Chain Dimer->PropagatingChain LongerChain Longer Polymer Chain PropagatingChain->LongerChain Backbiting Intramolecular Chain Transfer (Back-biting) PropagatingChain->Backbiting MonomerN Monomer (n) MonomerN->LongerChain Propagation CyclicStructure Cyclic Structure Backbiting->CyclicStructure

Caption: CROP mechanism of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for studying the polymerization kinetics of this compound.

Experimental_Workflow Setup Reactor Setup (Inert Atmosphere, Temp. Control) Reagents Prepare Reagents (Solvent, Initiator, Monomer) Setup->Reagents Initiation Initiate Polymerization (Add Monomer) Reagents->Initiation Monitoring Real-time Monitoring (e.g., ATR-FTIR) Initiation->Monitoring DataCollection Collect Kinetic Data (Conversion vs. Time) Monitoring->DataCollection Analysis Data Analysis (Determine Rate Law, Rp) DataCollection->Analysis Characterization Polymer Characterization (GPC, NMR) Analysis->Characterization

Caption: Workflow for kinetic analysis.

Conclusion

The cationic ring-opening polymerization of this compound offers a route to hyperbranched polyethers with potential applications in various fields. While its high reactivity is a significant advantage, the propensity for side reactions like intramolecular chain transfer presents challenges for achieving high molecular weight polymers and requires careful control of polymerization conditions. In comparison, the polymerization of a simpler epoxide like propylene oxide is often more straightforward to control. Further research is needed to quantify the kinetic parameters of this compound polymerization to enable more precise modeling and control over the resulting polymer architecture.

References

Lack of Publicly Available Thermal Analysis Data for Poly(3-Ethyl-3-oxetanemethanol) Necessitates Comparison with Alternative Polyethers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for poly(3-ethyl-3-oxetanemethanol). While its synthesis and potential as a thermoplastic adhesive have been described, detailed thermal characterization remains an area for further research. This guide, therefore, provides a comparative thermal analysis of structurally similar and widely used polyethers: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), and Poly(tetrahydrofuran) (PTHF). This information is intended to offer researchers, scientists, and drug development professionals a valuable reference for understanding the thermal behavior of comparable polymers in the absence of direct data for poly(this compound).

Comparison of Thermal Properties of Common Polyethers

The thermal properties of polymers are crucial for determining their processing parameters and end-use applications. DSC and TGA are powerful techniques to elucidate these characteristics. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, identifying events like glass transition (Tg), crystallization (Tc), and melting (Tm). TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition (Td).

The following table summarizes typical thermal properties for PEG, PPG, and PTHF, which serve as common alternatives to poly(this compound) in various applications. It is important to note that these values can vary significantly depending on the molecular weight of the polymer.

PropertyPoly(ethylene glycol) (PEG)Poly(propylene glycol) (PPG)Poly(tetrahydrofuran) (PTHF)
Glass Transition Temp. (Tg) -65 to -40 °C~ -75 °C~ -85 °C
Melting Temperature (Tm) 4 to 69 °C (highly dependent on MW)Liquid at room temperature20 to 40 °C
Decomposition Temp. (Td) Onset ~200-300 °COnset ~250 °CStable up to ~230 °C

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable thermal analysis data. The following are generalized protocols for DSC and TGA analysis of polyethers.

Differential Scanning Calorimetry (DSC) Protocol

A DSC experiment measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. An identical empty pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected glass transition temperature (e.g., -100 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature above the highest expected thermal transition (e.g., 200 °C).

    • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed under the same conditions as the first to obtain data on a sample with a known thermal history.

  • Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the mass loss of a sample as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Place 5-10 mg of the polymer sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism within the furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min), depending on the desired analysis.

  • Temperature Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of a polymer sample.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Polymer Sample Weigh Weigh Sample (5-10 mg) Sample->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate DSC DSC Analysis Encapsulate->DSC TGA TGA Analysis Encapsulate->TGA DSC_Data DSC Thermogram (Tg, Tm, ΔHm) DSC->DSC_Data TGA_Data TGA Curve (Td, % Residue) TGA->TGA_Data Comparison Comparative Analysis DSC_Data->Comparison TGA_Data->Comparison

Workflow for DSC and TGA analysis of polymers.

A Comparative Analysis of Initiators for the Cationic Ring-Opening Polymerization of 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Initiator for Poly(3-ethyl-3-oxetanemethanol) Synthesis.

The synthesis of poly(this compound) (PEHO), a versatile polyether with applications in areas such as drug delivery and advanced materials, is predominantly achieved through cationic ring-opening polymerization (CROP). The choice of initiator is a critical factor that dictates the polymerization kinetics, the final polymer properties, and the overall efficiency of the synthesis. This guide provides a comparative overview of common initiators for the polymerization of this compound (EHO), supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The primary initiators for the CROP of EHO fall into two main categories: Lewis acids and onium salts. Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), typically require a co-initiator, often a proton source like a diol, to initiate polymerization. Onium salts, including sulfonium (B1226848) and iodonium (B1229267) salts, can function as either thermal or photoinitiators, generating a strong Brønsted acid upon activation to commence the polymerization process.

Comparative Performance of Initiators

The selection of an initiator has a significant impact on the resulting polymer's molecular weight, polydispersity index (PDI), and the reaction kinetics. The following table summarizes the performance of two representative initiators, Boron Trifluoride Diethyl Etherate and a generic sulfonium salt, based on available literature data for EHO and structurally similar oxetanes.

Initiator SystemInitiator TypeTypical Co-initiator/ActivationPolymerization ConditionsResulting Polymer PropertiesKey AdvantagesPotential Drawbacks
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) / 1,1,1-Tris(hydroxymethyl)propane (TMP) Lewis AcidDihydroxy or Polyhydroxy Compound70°C, 2 hours in Dichloromethane (B109758)Theoretical Molar Mass: 714 - 5942 g/mol , Dispersity (PDI): 1.77 - 3.75[1]Well-controlled polymerization, allows for the synthesis of hyperbranched polymers with a core molecule.[1]Requires a co-initiator, sensitive to moisture.
Sulfonium Salts (e.g., Benzyltetramethylenesulfonium hexafluoroantimonate) Thermal Cationic InitiatorHeatBulk polymerization, varying temperaturesHyperbranched architecture, Degree of Branching: ~0.4, PDI: 1.3 - 1.4[2]Single-component initiator, can be used in bulk polymerization.[2]Higher temperatures may be required for activation, potential for side reactions.
Onium Salts (e.g., Triphenylsulphonium hexafluoroantimonate) PhotoinitiatorUV IrradiationRoom TemperatureConversion can be significantly improved with co-monomers (from 17% to ~90% for a similar oxetane).[3]Spatially and temporally controlled initiation, low-temperature polymerization.[3]Limited penetration depth of UV light in bulk polymerization, requires a UV source.

Initiation Mechanisms and Experimental Workflows

The initiation of the cationic ring-opening polymerization of EHO proceeds through different pathways depending on the chosen initiator. Understanding these mechanisms is crucial for controlling the polymerization process and the final polymer architecture.

Lewis Acid Initiation (e.g., BF₃·OEt₂)

In this system, BF₃·OEt₂ acts as a Lewis acid that activates a hydroxyl group from a co-initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP). This generates a protonic acid which then protonates the oxygen atom of the oxetane (B1205548) ring of the EHO monomer, making it susceptible to nucleophilic attack by another monomer molecule.

G cluster_initiation Initiation Step cluster_propagation Propagation Step BF3_OEt2 BF₃·OEt₂ Protonic_Acid Generation of Protonic Acid (H⁺) BF3_OEt2->Protonic_Acid activates TMP TMP (Co-initiator) R-(CH₂OH)₃ TMP->Protonic_Acid Protonated_EHO Protonated EHO (Activated Monomer) Protonic_Acid->Protonated_EHO protonates EHO_Monomer EHO Monomer EHO_Monomer->Protonated_EHO Growing_Chain Growing Polymer Chain Protonated_EHO->Growing_Chain attacked by Another_EHO Another EHO Monomer Another_EHO->Growing_Chain Growing_Chain->Growing_Chain

Caption: Initiation and propagation workflow for EHO polymerization using a Lewis acid initiator.

Onium Salt Initiation (Thermal or Photo)

Onium salts, such as sulfonium or iodonium salts, generate a strong Brønsted acid upon thermal decomposition or photolysis. This in-situ generated acid then protonates the oxetane ring of the EHO monomer, initiating the polymerization in a similar fashion to the Lewis acid system, but without the need for a separate co-initiator.

G cluster_activation Initiator Activation cluster_polymerization Polymerization Onium_Salt Onium Salt (e.g., R₃S⁺X⁻) Bronsted_Acid Brønsted Acid (H⁺) Generation Onium_Salt->Bronsted_Acid activated by Activation Heat or UV Light Activation->Bronsted_Acid Protonated_EHO Protonated EHO (Activated Monomer) Bronsted_Acid->Protonated_EHO protonates EHO_Monomer EHO Monomer EHO_Monomer->Protonated_EHO Growing_Chain Growing Polymer Chain Protonated_EHO->Growing_Chain attacked by another monomer Growing_Chain->Growing_Chain

Caption: General workflow for onium salt initiated EHO polymerization.

Experimental Protocols

Cationic Polymerization of EHO with BF₃·OEt₂ and TMP[1]

This protocol describes the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) using a core molecule.

Materials:

  • 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-Tris(hydroxymethyl)propane (TMP)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), distilled

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, nitrogen inlet, and bubble meter, place 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.

  • Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

  • Via syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) and heat the mixture to 70°C.

  • Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.

  • After the addition is complete, maintain the reaction at 70°C for 2 hours.

  • Quench the reaction with ethanol.

  • Precipitate the polymer product in cold diethyl ether.

  • Dry the resulting polymer under vacuum.

  • The product yields typically range between 89% and 95%.

Photoinitiated Cationic Polymerization of a Substituted Oxetane[3]

This protocol outlines the general procedure for the photopolymerization of an oxetane monomer, which can be adapted for EHO.

Materials:

  • This compound (EHO)

  • Photoinitiator (e.g., Triphenylsulphonium hexafluoroantimonate)

  • Optional: Co-monomer (e.g., 3,4-epoxycyclohexane carboxylate)

Procedure:

  • Prepare a formulation by mixing the EHO monomer with the desired concentration of the photoinitiator in an amber vial to protect it from light. If using a co-monomer, add it to the mixture at the desired ratio.

  • Place a thin film of the formulation on a suitable substrate (e.g., a KBr plate for RT-FTIR analysis).

  • Expose the sample to a UV light source (e.g., a 100 W mercury arc lamp with a 320–500 nm filter) at a controlled intensity.

  • Monitor the polymerization kinetics in real-time by following the decrease in the characteristic infrared absorption peak of the oxetane ring (around 980 cm⁻¹).

  • The conversion of the monomer can be calculated from the change in the peak area over time.

Conclusion

The choice of initiator for the polymerization of this compound is a critical parameter that influences both the polymerization process and the final material properties. Lewis acid initiators, such as BF₃·OEt₂, in combination with a core molecule like TMP, offer a robust method for synthesizing well-defined hyperbranched polymers. Onium salts provide the versatility of either thermal or photoinitiation, with photoinitiation allowing for precise spatial and temporal control over the polymerization process. Researchers should select the initiator system that best aligns with their desired polymer architecture, reaction conditions, and available equipment. The experimental protocols provided herein offer a starting point for the synthesis and characterization of PEHO for various advanced applications.

References

Assessing the Biocompatibility of 3-Ethyl-3-oxetanemethanol-based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the right polymer is a critical step in the design of novel therapeutic delivery systems and medical devices. Biocompatibility is a primary determinant of a polymer's suitability for in vivo applications. This guide provides a comparative analysis of the biocompatibility of 3-Ethyl-3-oxetanemethanol-based polymers against well-established alternatives: Polycaprolactone (PCL), Polyethylene glycol (PEG), and Polylactic acid (PLA). Due to the limited direct experimental data on the biocompatibility of homopolymers of this compound, this guide incorporates data from studies on related polyoxetane copolymers to provide a foundational assessment.

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from in vitro and in vivo biocompatibility studies of the selected polymers.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentrationCell Viability (%)Citation
PEG/Quaternary Copolyoxetane HFF, HDF--Not specified, but described as having low cytotoxicity[1]
Polycaprolactone (PCL) Human FibroblastsMTT->90% after 3 weeks on modified PCL[2][3]
L929MTT->80% (considered biocompatible)[4]
MG-63MTT-Increased over 7 days[5]
Polyethylene glycol (PEG) Caco-2MTT30% w/v (PEG 400)~42%[6]
Caco-2MTT30% w/v (PEG 4000)~80%[6][7]
Caco-2MTT30% w/v (PEG 20000)~77%[6]
Polylactic acid (PLA) L929MTT->70% (considered biocompatible)[8]
PBMCsMTT->90%[9]

Table 2: Hemocompatibility Data

PolymerAssayConcentrationHemolysis (%)Citation
PEG/Quaternary Copolyoxetane Red Blood Cell Lysis-HC50 values determined[1]
Polycaprolactone (PCL) Hemolysis Assayup to 100 mg/ml< 1%[10]
Hemolysis Assay-< 5% (non-hemolytic)[11]
Polyethylene glycol (PEG) Hemolysis Assay-Concentration-dependent[12][13]
Polylactic acid (PLA) Hemolysis Assay< 10 mg/mlNo significant hemolysis[14]
Hemolysis Assay-< 5% (non-hemolytic)[9]

Table 3: In Vivo Inflammatory Response

PolymerAnimal ModelKey FindingsCitation
Poly(tetrahydrofuran-co-oxetane) RatsGood biocompatibility, low neutrophil and macrophage infiltration, thin fibrous capsule formation.
Polycaprolactone (PCL) RatsMinimal inflammatory effects.[15]
RatsReduced expression of inflammatory markers compared to control after 30 and 60 days.[16]
Polyethylene glycol (PEG) MiceCan induce anti-PEG antibody formation; potential for increased inflammatory cytokine secretion in sensitized individuals.[17]
MiceSustained inflammation caused by PEG-AuNPs contributed to changes leading to hepatic dysfunctions.[18][19]
Polylactic acid (PLA) RabbitsInflammatory processes prevailed over fibrosis one week after implantation.[20]
MiceDegradation products can drive inflammation.[21]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are protocols for two key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Material Exposure: Introduce the test polymer (as a film, scaffold, or extract) to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[24]

  • Data Analysis: Calculate cell viability as a percentage relative to a control group of cells not exposed to the test material.

Hemolysis Assay for Hemocompatibility

The hemolysis assay evaluates the potential of a biomaterial to damage red blood cells (RBCs).[25]

Principle: When RBCs are damaged, hemoglobin is released. The amount of free hemoglobin in the plasma or supernatant is measured spectrophotometrically and is proportional to the extent of hemolysis.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor and anticoagulate with heparin or citrate.

  • RBC Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Material Incubation: Add the test polymer to the RBC suspension in test tubes. Include a positive control (e.g., deionized water, which causes 100% hemolysis) and a negative control (e.g., PBS).[11]

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[10][25]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a wavelength of 540 nm using a spectrophotometer.[13]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[25]

Visualizing Biocompatibility Assessment and Cellular Response

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and biological pathways.

Biocompatibility_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cytotoxicity Cytotoxicity (e.g., MTT Assay) end Biocompatible? cytotoxicity->end hemocompatibility Hemocompatibility (e.g., Hemolysis Assay) hemocompatibility->end genotoxicity Genotoxicity genotoxicity->end implantation Implantation Study inflammation Inflammatory Response implantation->inflammation systemic_toxicity Systemic Toxicity implantation->systemic_toxicity inflammation->end systemic_toxicity->end start Biomaterial (Polymer) evaluation Biological Evaluation (ISO 10993) start->evaluation risk_assessment Risk Assessment evaluation->risk_assessment risk_assessment->cytotoxicity Direct Contact/ Extracts risk_assessment->hemocompatibility Blood Contact risk_assessment->genotoxicity Leachables risk_assessment->implantation Tissue Contact

Biocompatibility Testing Workflow

The interaction of biomaterials with immune cells, particularly macrophages, can trigger inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[26]

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB_complex IkB->NFkB_complex inhibits NFkB NF-κB DNA DNA NFkB->DNA translocates to nucleus and binds NFkB->NFkB_complex proteasome Proteasome IkB_P->proteasome degradation transcription Gene Transcription DNA->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines Biomaterial Biomaterial Interaction Biomaterial->receptor

NF-κB Signaling Pathway

Conclusion

This guide provides a comparative overview of the biocompatibility of this compound-based polymers and established alternatives. While direct quantitative data for the target polymer remains sparse, preliminary information on related polyoxetanes suggests a favorable biocompatibility profile with low cytotoxicity. In contrast, PCL, PEG, and PLA have been extensively studied and generally exhibit excellent biocompatibility, making them reliable benchmarks. However, the biocompatibility of PEG can be influenced by its molecular weight and the potential for immune sensitization. The degradation products of PLA can lead to localized inflammatory responses. PCL is known for its slow degradation and minimal inflammation. The choice of polymer will ultimately depend on the specific application, required degradation kinetics, and the acceptable level of biological response. Further dedicated studies on the biocompatibility of this compound-based polymers are warranted to fully elucidate their potential in biomedical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyl-3-oxetanemethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Ethyl-3-oxetanemethanol (CAS No. 3047-32-3), ensuring compliance and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a combustible liquid that presents several health hazards.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to appropriate safety protocols is therefore critical.

Personal Protective Equipment (PPE): When handling this substance, the following PPE is mandatory:

  • Eye Protection: Eyeshields or safety glasses.[4]

  • Hand Protection: Protective gloves.[1]

  • Skin Protection: Protective clothing.[1]

  • Respiratory Protection: Use only in well-ventilated areas.[1][3] For spill cleanup or in areas with insufficient ventilation, a dust mask (type N95 or equivalent) or a self-contained breathing apparatus may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, aiding in its proper handling and storage.

PropertyValueSource
CAS Number 3047-32-3[1][5]
Molecular Formula C₆H₁₂O₂[1][5]
Molecular Weight 116.16 g/mol [5]
Density 1.019 g/mL at 25 °C
Boiling Point 96 °C at 4 mmHg
Flash Point 108.00 °C (226.4 °F) - closed cup[4]
Storage Class 10 - Combustible liquids[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in a manner that ensures safety and complies with local regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]

Experimental Protocol: Waste Chemical Disposal

  • Containerization:

    • Place waste this compound into a suitable, clearly labeled, and closed container.[1][2] This container should be reserved for hazardous chemical waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a well-ventilated, cool, and dry designated hazardous waste storage area.[1][2][3]

    • Keep the container tightly closed and stored in a locked-up location.[1][2][3]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Dispose of the contents and container through an authorized hazardous or special waste collection point or a licensed chemical destruction plant.[1][6] This may involve controlled incineration with flue gas scrubbing.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Experimental Protocol: Spill Cleanup and Disposal

In the event of a spill, follow these procedures to safely clean and dispose of the material.

  • Immediate Response:

    • Clear the area of all personnel and move upwind of the spill.[1]

    • Ensure adequate ventilation.[6]

    • Alert the appropriate safety personnel or fire brigade and inform them of the location and nature of the hazard.[1]

  • Containment:

    • Wearing the appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1][6]

    • Contain the spill using inert materials such as sand, earth, or vermiculite.[1] Do not allow the spillage to enter drains or water courses.[1]

  • Cleanup:

    • Absorb the contained spill with sand, earth, inert material, or vermiculite.[1]

    • Carefully wipe up the absorbed material.[1]

  • Disposal of Cleanup Materials:

    • Place the contaminated absorbent material and any contaminated clothing into a suitable, labeled container for waste disposal.[1]

    • Dispose of this container as hazardous waste, following the "Waste Chemical Disposal" protocol above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_assessment Assess Waste Type cluster_spill Spill Response cluster_routine Routine Disposal cluster_end Final Disposal start This compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain Spill with Inert Material is_spill->contain_spill Yes containerize Place in Labeled, Sealed Container is_spill->containerize No collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Dispose via Authorized Waste Collection store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Ethyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Ethyl-3-oxetanemethanol (CAS No: 3047-32-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including being harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to protect from potential splashes.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesPVC or other suitable chemical-resistant gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol [5]
CAS Number 3047-32-3[1]
Density 1.019 g/mL at 25 °C[5]
Boiling Point 96 °C at 4 mmHg[5]
Flash Point 108.00 °C (226.4 °F) - closed cup[5]
Refractive Index n20/D 1.453[5]

Operational Plan: Safe Handling Protocol

A strict handling protocol is paramount to ensure safety during experimental procedures involving this compound.

1. Engineering Controls:

  • Always work in a well-ventilated area.[1][2]

  • A certified chemical fume hood is the primary engineering control to be used for all manipulations of this chemical.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

2. Pre-Experiment Preparations:

  • Review the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare and label all necessary equipment and containers.

3. Handling the Chemical:

  • Wear the appropriate PPE at all times.

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[6]

  • Keep the container tightly closed when not in use.[2]

4. Post-Experiment Procedures:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Decontaminate all work surfaces and equipment after use.

  • Properly store or dispose of the chemical and any contaminated materials.

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Avoid breathing vapors and contact with skin and eyes.[1]

    • Control personal contact by using appropriate protective equipment.[1]

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]

    • Place the absorbed material into a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[1]

    • Wear a self-contained breathing apparatus and full protective gear.[1]

    • Prevent the spillage from entering drains or water courses.[1]

Disposal Plan:

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

    • Do not empty into drains.[1][2]

  • Contaminated Materials:

    • All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[4]

  • Empty Containers:

    • Do not reuse empty containers. They may contain residual vapors.[4]

    • Triple-rinse empty containers with a suitable solvent, and collect the rinsate for disposal as chemical waste.[4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_transfer Transfer Chemical prep_setup->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction spill Spill Response handling_transfer->spill Accident cleanup_decon Decontaminate Work Area & Equipment handling_reaction->cleanup_decon handling_reaction->spill Accident first_aid First Aid handling_reaction->first_aid Exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (per regulations) cleanup_waste->cleanup_dispose cleanup_ppe_remove Remove PPE cleanup_dispose->cleanup_ppe_remove cleanup_wash Wash Hands cleanup_ppe_remove->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-oxetanemethanol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-3-oxetanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.